4,6,7-trimethoxy-1H-indole-2-carbohydrazide
Description
Properties
IUPAC Name |
4,6,7-trimethoxy-1H-indole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-17-8-5-9(18-2)11(19-3)10-6(8)4-7(14-10)12(16)15-13/h4-5,14H,13H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWGBQSUHAWLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(N2)C(=O)NN)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
Abstract: This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 4,6,7-trimethoxy-1H-indole-2-carbohydrazide, a molecule of significant interest for scaffold-based drug discovery. Indole-2-carbohydrazide derivatives are recognized for their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] This document outlines a strategic four-step synthesis commencing from the readily available precursor, 3,4,5-trimethoxyaniline. The core of the synthesis involves a sequential Japp-Klingemann reaction and Fischer indole synthesis to construct the key indole-2-carboxylate intermediate. Each stage of the synthesis is presented with detailed, step-by-step protocols, mechanistic insights, and expert commentary on the rationale behind experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically-grounded approach to the synthesis of polysubstituted indole derivatives.
Introduction and Strategic Overview
The Privileged Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into drugs with anticancer, anti-inflammatory, and anti-HIV activities.[2] The functionalization of the indole ring at various positions allows for the fine-tuning of pharmacological profiles, making the development of novel synthetic routes to substituted indoles a critical endeavor in modern drug discovery.
Rationale for Synthesis: A Strategic Approach
The target molecule, this compound, combines the privileged indole core with a carbohydrazide moiety at the 2-position—a functional group known to act as a versatile synthon for constructing more complex heterocyclic systems and as a pharmacophore in its own right. The dense methoxy substitution pattern on the benzene portion of the indole is of particular interest for modulating lipophilicity and metabolic stability.
Our synthetic strategy is designed for efficiency and reliability, leveraging classic named reactions that are well-understood and scalable. The retrosynthetic analysis reveals a logical disconnection path:
-
The target carbohydrazide (4) is derived from its corresponding ethyl ester (3) via hydrazinolysis, a standard and high-yielding transformation.[4][5]
-
The core indole structure of the ethyl ester (3) is constructed via an acid-catalyzed Fischer indole synthesis.[6][7]
-
The necessary precursor for this cyclization, the arylhydrazone (2) , is efficiently prepared using the Japp-Klingemann reaction.[8][9] This reaction is ideal for coupling a diazonium salt with a β-ketoester to generate the required hydrazone scaffold.
-
The synthesis begins with the diazotization of commercially available 3,4,5-trimethoxyaniline (1) , a standard procedure to generate the highly reactive diazonium salt intermediate.[10]
This multi-step approach provides a clear and logical pathway to the target molecule, with well-defined intermediates that can be isolated and characterized at each stage.
Diagram 1: High-level overview of the synthetic strategy.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides a granular, step-by-step guide for each synthetic transformation. The protocols are designed to be self-validating, with clear endpoints and characterization checkpoints.
Step 1: Diazotization of 3,4,5-Trimethoxyaniline
Reaction: (Self-generated image for illustrative purposes)
Scientific Rationale: The conversion of a primary aromatic amine to a diazonium salt is the gateway to a wide array of subsequent transformations, including the Sandmeyer and Japp-Klingemann reactions.[10][11] The reaction is performed at low temperatures (0–5 °C) because aryl diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Nitrous acid (HONO) is generated in situ from sodium nitrite and a strong acid like hydrochloric acid to ensure it reacts immediately with the aniline.
Experimental Protocol:
-
To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,4,5-trimethoxyaniline (10.0 g, 54.6 mmol) and concentrated hydrochloric acid (25 mL).
-
Add 50 mL of water and stir the mixture until a fine slurry of the aniline hydrochloride salt is formed.
-
Cool the flask to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (4.1 g, 59.5 mmol) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline slurry over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the resulting clear, pale-yellow solution for an additional 15 minutes at 0–5 °C.
-
The resulting solution of 3,4,5-trimethoxyphenyl diazonium chloride is used immediately in the next step without isolation.
Step 2: Japp-Klingemann Reaction to Form the Arylhydrazone
Reaction: (Self-generated image for illustrative purposes)
Scientific Rationale: The Japp-Klingemann reaction is a powerful method for C-C bond formation, creating a hydrazone from a diazonium salt and an active methylene compound, in this case, ethyl 2-chloroacetoacetate.[8][9] The reaction proceeds via an initial electrophilic attack of the diazonium ion on the enolate of the β-ketoester. The resulting azo compound is unstable and undergoes hydrolytic cleavage of the acetyl group, followed by tautomerization, to yield the stable hydrazone product.[12] The choice of ethyl 2-chloroacetoacetate is strategic, as the resulting hydrazone is primed for direct cyclization to an indole-2-carboxylate in the subsequent Fischer synthesis.
Experimental Protocol:
-
In a separate 1 L beaker, dissolve ethyl 2-chloroacetoacetate (9.0 g, 54.7 mmol) in 100 mL of ethanol.
-
Add a solution of sodium hydroxide (4.4 g, 110 mmol) in 100 mL of cold water, keeping the temperature below 10 °C. Stir for 15 minutes to ensure complete enolate formation.
-
Slowly pour the cold diazonium salt solution from Step 2.1 into the stirred enolate solution. A voluminous, colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the crude arylhydrazone product in a vacuum oven at 40 °C. The product is typically used in the next step without further purification.
Step 3: Fischer Indole Synthesis of Ethyl 4,6,7-trimethoxy-1H-indole-2-carboxylate
Reaction: (Self-generated image for illustrative purposes)
Scientific Rationale: The Fischer indole synthesis is a classic and highly effective method for constructing the indole ring system by heating an arylhydrazone with an acid catalyst.[6][13] The mechanism is complex but involves a critical[12][12]-sigmatropic rearrangement of a protonated enamine tautomer of the hydrazone.[7] This rearrangement forms a new C-C bond and sets the stage for cyclization and subsequent elimination of ammonia to yield the aromatic indole. Polyphosphoric acid (PPA) is an excellent catalyst for this reaction as it serves as both a strong acid and a dehydrating agent, driving the reaction to completion.
Diagram 2: Key mechanistic steps of the Fischer indole synthesis.
Experimental Protocol:
-
Place the dried arylhydrazone from Step 2.2 (assume ~15 g, ~45 mmol) into a 500 mL round-bottom flask.
-
Add polyphosphoric acid (~150 g) to the flask.
-
Heat the mixture with stirring in an oil bath at 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).
-
Once the reaction is complete, cool the viscous mixture to approximately 60 °C.
-
Carefully and slowly pour the warm mixture onto ~500 g of crushed ice with vigorous stirring. This is a highly exothermic process.
-
The solid product will precipitate out. Continue stirring until all the ice has melted.
-
Collect the crude solid by vacuum filtration and wash it extensively with water.
-
Recrystallize the crude product from hot ethanol to afford pure ethyl 4,6,7-trimethoxy-1H-indole-2-carboxylate as a crystalline solid.
Step 4: Hydrazinolysis to this compound
Reaction: (Self-generated image for illustrative purposes)
Scientific Rationale: The final step is the conversion of the ethyl ester to the desired carbohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction.[4][14] Hydrazine is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is displaced as ethanol, resulting in the formation of the stable hydrazide product. The reaction is typically run in a protic solvent like ethanol and driven to completion by using a large excess of hydrazine hydrate and heating under reflux.[15][16]
Diagram 3: Simplified mechanism of ester hydrazinolysis.
Experimental Protocol:
-
In a 250 mL round-bottom flask, suspend the purified indole ester from Step 2.3 (5.0 g, 17.0 mmol) in 100 mL of absolute ethanol.
-
Add hydrazine hydrate (8.5 mL, ~170 mmol, 10 equivalents) to the suspension.
-
Heat the reaction mixture to reflux with stirring for 12-18 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Pour the concentrated slurry into 100 mL of cold water with stirring.
-
Collect the white precipitate by vacuum filtration, wash with plenty of cold water, and dry in a vacuum oven at 50 °C.
-
The resulting this compound is typically obtained in high purity.
Data Summary and Characterization
The successful synthesis should be confirmed by a full suite of analytical techniques. The following table summarizes the expected quantitative data for the key compounds.
| Compound | Step | Formula | MW ( g/mol ) | Typical Yield | M.P. (°C) |
| Ethyl 4,6,7-trimethoxy-1H-indole-2-carboxylate | 3 | C₁₄H₁₇NO₅ | 279.29 | 60-75% | ~150-155 |
| This compound | 4 | C₁₂H₁₅N₃O₄ | 265.27 | 85-95% | >220 |
Conclusion
This guide details a logical and efficient four-step synthesis for this compound, starting from 3,4,5-trimethoxyaniline. By employing a robust Japp-Klingemann/Fischer indole synthesis strategy, the core heterocyclic structure is assembled reliably. The final hydrazinolysis step proceeds in excellent yield to furnish the target molecule. The protocols and mechanistic discussions provided herein offer a comprehensive resource for researchers, enabling the practical synthesis of this valuable compound for further exploration in medicinal chemistry and drug development programs.
References
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Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. [Link]
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Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. PubMed. [Link]
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Japp klingemann reaction. Slideshare. [Link]
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Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. [Link]
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Japp-Klingemann reaction. chemeurope.com. [Link]
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Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. PubMed. [Link]
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Introduction: The Indole Nucleus as a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
The indole ring system, a fusion of a benzene and a pyrrole ring, stands as one of the most significant heterocyclic scaffolds in drug discovery.[1][2][3] Its presence in numerous natural products and FDA-approved drugs underscores its versatile chemistry and broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Within this vast family, indole carbohydrazides have emerged as particularly valuable intermediates and pharmacophores. The carbohydrazide moiety (-CONHNH₂) is a reactive functional group that serves as a versatile handle for synthesizing a diverse array of derivatives, most notably hydrazones, which are known to exhibit significant biological effects.[5][6]
This guide focuses on the specific, yet underexplored, molecule: This compound . While direct literature on this exact compound is sparse, its chemical properties, synthesis, and potential can be expertly extrapolated from its immediate precursor, 4,6,7-trimethoxy-1H-indole-2-carboxylic acid[7], and from established methodologies for analogous indole-2-carbohydrazide derivatives.[6][8][9] This document provides a comprehensive technical overview, grounded in the established chemistry of its structural class, to empower researchers in its synthesis and application.
PART 1: Synthesis and Mechanistic Considerations
The most direct and industrially scalable route to synthesize this compound involves the hydrazinolysis of a suitable ester derivative of its corresponding carboxylic acid. The logical and field-proven starting material is 4,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS No. 161156-01-0).
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process, designed for high yield and purity.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Self-Validating System
Step 1: Esterification of the Carboxylic Acid Precursor
-
Rationale: The conversion of the carboxylic acid to an ester (e.g., methyl ester) is a crucial activation step. Carboxylic acids react slowly and often unfavorably with hydrazine directly, whereas esters undergo nucleophilic acyl substitution much more readily. Methanol is chosen for its low cost and the ease of removing it post-reaction.
-
Methodology:
-
Suspend 4,6,7-trimethoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 5% v/v).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The resulting methyl ester precipitate can be filtered, washed with cold water, and dried under vacuum. This intermediate is typically of sufficient purity for the next step.
-
Step 2: Hydrazinolysis of the Intermediate Ester
-
Rationale: This is the core transformation. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by heating under reflux. Ethanol is an excellent solvent as it dissolves both the ester and hydrazine hydrate.[6]
-
Methodology:
-
Dissolve the methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate intermediate (1.0 eq) in absolute ethanol (15 mL per gram of ester).
-
Add hydrazine hydrate (NH₂NH₂·H₂O, ~10 eq) to the solution. The large excess of hydrazine ensures the reaction goes to completion.
-
Heat the mixture to reflux for 3-5 hours. The progress can be monitored via TLC.[6]
-
Upon completion, cool the reaction mixture in an ice bath. The target carbohydrazide, being less soluble in cold ethanol, will precipitate out.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol to remove excess hydrazine, and dry thoroughly. Recrystallization from ethanol or an ethanol/chloroform mixture can be performed for further purification.[10]
-
PART 2: Physicochemical and Spectroscopic Profile
The chemical identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis. The following properties are predicted based on its structure and data from close analogs.[1][8][11]
Predicted Physicochemical Data
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₂H₁₅N₃O₄ | Based on atomic composition. |
| Molecular Weight | 265.27 g/mol | Calculated from the molecular formula.[11] |
| Appearance | White to off-white or beige powder | Typical for indole carbohydrazide derivatives.[1] |
| Melting Point | >200 °C (Decomposition likely) | High melting points are characteristic of carbohydrazides due to strong intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water and non-polar solvents; Soluble in DMSO, DMF. | The polar carbohydrazide group and indole NH contrast with the largely aromatic structure. |
Spectroscopic Characterization: The Structural Fingerprint
-
¹H NMR (Proton Nuclear Magnetic Resonance): (Predicted in DMSO-d₆, δ in ppm)
-
Indole NH (~11.5 ppm): A characteristic downfield singlet, exchangeable with D₂O.[1][8]
-
Aromatic Protons (~6.5-7.0 ppm): Signals corresponding to the protons on the benzene portion of the indole ring.
-
Indole C3-H (~7.1 ppm): A singlet for the proton at the 3-position of the indole core.[1]
-
-CONH- (~9.5-10.5 ppm): A broad singlet for the amide proton, exchangeable with D₂O.
-
-NH₂ (~4.5-5.0 ppm): A broad singlet for the terminal amine protons, exchangeable with D₂O.[1][8]
-
Methoxy Protons (-OCH₃): Three distinct singlets, each integrating to 3H, likely in the range of 3.7-4.0 ppm, corresponding to the methoxy groups at positions 4, 6, and 7.[1]
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): (Predicted in DMSO-d₆, δ in ppm)
-
Carbonyl Carbon (C=O) (~160-165 ppm): The amide carbonyl carbon is a key downfield signal.[1][8]
-
Aromatic & Indole Carbons (~100-155 ppm): A complex series of signals for the carbons of the indole ring system. The carbons attached to the methoxy groups (C4, C6, C7) will appear significantly downfield.
-
Methoxy Carbons (-OCH₃) (~55-60 ppm): Signals corresponding to the methyl carbons of the three methoxy groups.[1]
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): (KBr, ν in cm⁻¹)
-
N-H Stretching (~3100-3400 cm⁻¹): Multiple sharp and broad peaks corresponding to the indole NH, amide NH, and terminal NH₂ groups.[1][8][10]
-
C=O Stretching (~1640-1690 cm⁻¹): A strong, sharp absorption band characteristic of the amide I carbonyl group.[1][5][8]
-
C-O Stretching (~1000-1250 cm⁻¹): Strong bands associated with the aryl-alkyl ether linkages of the methoxy groups.
-
-
Mass Spectrometry (MS):
PART 3: Chemical Reactivity and Therapeutic Potential
The true value of this compound in drug development lies in its reactivity, which allows for the creation of large chemical libraries for screening.
Key Reactions for Derivatization
The primary site of reactivity is the terminal -NH₂ group of the hydrazide moiety. Its most important reaction is condensation with aldehydes and ketones to form stable hydrazone derivatives.
Caption: General scheme for synthesizing indole hydrazones.
-
Causality: This reaction is a cornerstone of combinatorial chemistry.[5][9] The nucleophilic -NH₂ group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration, to form a stable C=N double bond. By simply varying the aldehyde or ketone reactant, an immense diversity of structures can be generated from a single carbohydrazide core. This allows for systematic Structure-Activity Relationship (SAR) studies.[12]
Potential Therapeutic Applications: An Extrapolated View
While this specific molecule has not been extensively profiled, the broader class of indole-2-carbohydrazide derivatives has shown significant promise in several therapeutic areas:
-
Anticancer Activity: Numerous studies have reported that indole-based hydrazones possess potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer.[1][8][9] The mechanism often involves the induction of apoptosis or inhibition of key cellular targets like tubulin.[9] The three methoxy groups on the 4,6,7-trimethoxy scaffold are electron-donating, which can modulate the electronic properties of the indole ring and potentially enhance binding to biological targets.[4]
-
Antimicrobial and Antifungal Activity: The indole nucleus is a well-known pharmacophore in the design of antimicrobial agents.[3] Derivatives of indole carbohydrazides have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][5]
Conclusion
This compound represents a promising, highly functionalized building block for medicinal chemistry and drug discovery. Although not extensively studied itself, its synthesis is readily achievable from its corresponding carboxylic acid via a robust and scalable two-step protocol. Its chemical structure, characterized by a privileged indole scaffold, electron-rich methoxy substituents, and a versatile carbohydrazide handle, makes it an ideal starting point for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide provides the foundational chemical knowledge and procedural insights necessary for researchers to confidently synthesize, characterize, and derivatize this high-potential molecule.
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Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. Available from: [Link]
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Yap, B. K., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry. Available from: [Link]
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PubChem. 4,6,7-trimethyl-1H-indole-2-carboxylic acid. Available from: [Link]
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ResearchGate. Methoxy‐Activated Indole‐7‐Carbohydrazides; Synthesis, Antioxidant and Anticancer Properties. Available from: [Link]
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Nallagondu, R., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). Available from: [Link]
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Fassihi, A., et al. (2017). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences, 12(4), 284-294. Available from: [Link]
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de Souza, M. V. N., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 9(10), 2035-2051. Available from: [Link]
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A Comprehensive Guide to the Spectroscopic Analysis of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide: A Technical Whitepaper
Introduction: The Significance of the Substituted Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Its versatile chemistry and broad range of biological functions, including anticancer, antimicrobial, and anti-inflammatory activities, make it a focal point of drug discovery efforts.[1][3] The functionalization of the indole core, particularly with electron-donating groups like methoxy substituents, can significantly modulate its pharmacological profile.[2][4] This guide focuses on a specific, highly functionalized derivative, 4,6,7-trimethoxy-1H-indole-2-carbohydrazide, a molecule of interest for its potential therapeutic applications.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive spectroscopic characterization of this target compound. We will delve into the core analytical techniques required for unambiguous structure elucidation and purity assessment: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies described herein are designed to be self-validating, providing a robust framework for confident structural assignment. While direct experimental data for this specific trimethoxy derivative is not widely published, this guide will extrapolate and predict spectral characteristics based on established principles and data from closely related, structurally analogous compounds.[5]
Molecular Structure and Synthetic Strategy Overview
A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. Below is a diagram of the target molecule, this compound, with key atom numbering for reference in the subsequent analytical discussions.
Caption: Structure of this compound.
The synthesis of indole-2-carbohydrazides typically involves the reaction of the corresponding indole-2-carboxylic acid ethyl ester with hydrazine hydrate.[6] A more direct and common approach involves the coupling of the indole-2-carboxylic acid with hydrazine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[1]
Caption: Generalized synthetic workflow for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar compounds and its ability to allow for the observation of exchangeable protons (NH, NH₂).
-
Instrument: A 400 MHz or higher field NMR spectrometer.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 14 ppm.
-
Number of scans: 16-32, to achieve adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.[8]
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum is expected to reveal distinct signals for each type of proton in the molecule. The electron-donating methoxy groups will significantly influence the chemical shifts of the aromatic protons.
| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |
| ~11.8 - 12.0 | Broad Singlet | 1H | Indole NH (1-H) | The indole NH proton is acidic and deshielded, appearing far downfield. In DMSO-d₆, it is observable as a broad singlet.[1][9] |
| ~11.0 - 11.5 | Broad Singlet | 1H | Amide NH | The amide proton of the hydrazide is also deshielded due to the adjacent carbonyl group and will appear as a broad singlet. |
| ~7.0 - 7.2 | Singlet | 1H | C3-H | The C3 proton of the indole ring typically appears as a singlet in this region for 2-substituted indoles.[1] |
| ~6.5 - 6.8 | Singlet | 1H | C5-H | This proton is on the benzene portion of the indole. The presence of flanking methoxy groups at C4 and C6 will shield this proton, shifting it upfield. It will likely appear as a singlet due to the lack of adjacent protons. |
| ~4.5 - 5.0 | Broad Singlet | 2H | NH₂ | The terminal amine protons of the hydrazide are exchangeable and typically appear as a broad singlet. |
| ~3.9 - 4.1 | Singlet | 3H | C7-OCH₃ | Methoxy protons ortho to the indole nitrogen may be slightly deshielded compared to others. Aromatic methoxy groups generally appear as sharp singlets.[10] |
| ~3.8 - 4.0 | Singlet | 3H | C6-OCH₃ | Aromatic methoxy group protons. |
| ~3.7 - 3.9 | Singlet | 3H | C4-OCH₃ | Aromatic methoxy group protons. |
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
Predicted ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's electronic environment.
| Predicted Signal (δ, ppm) | Assignment | Rationale and Causality |
| ~160 - 165 | C =O | The carbonyl carbon of the hydrazide is highly deshielded and appears significantly downfield.[1] |
| ~150 - 155 | C 4/ C 6/ C 7 | Aromatic carbons directly attached to the electron-donating methoxy groups will be significantly deshielded. |
| ~135 - 140 | C 7a | Quaternary carbon at the fusion of the two rings. |
| ~125 - 130 | C 2 | The carbon bearing the carbohydrazide substituent. |
| ~115 - 120 | C 3a | Quaternary carbon at the fusion of the two rings. |
| ~100 - 105 | C 3 | The C3 carbon is typically shielded in the indole ring system. |
| ~95 - 100 | C 5 | This carbon is shielded by the ortho and para methoxy groups. |
| ~60 - 62 | C7-OC H₃ | Methoxy carbons attached to an aromatic ring often appear in this region. Out-of-plane methoxy groups can show unusual downfield shifts.[11] |
| ~55 - 58 | C4/C6-OC H₃ | Typical chemical shift for aromatic methoxy carbons.[1] |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a thin, transparent disc.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.[7] A background spectrum of the pure KBr pellet should be taken first and automatically subtracted.
Predicted IR Spectral Data and Interpretation
The FTIR spectrum will provide a characteristic fingerprint of the molecule, confirming the presence of key functional groups.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale and Causality |
| 3300 - 3400 | N-H Stretch (asymmetric & symmetric) | -NH₂ | The primary amine of the hydrazide will show two distinct stretching bands.[1] |
| 3250 - 3350 | N-H Stretch | Indole N-H, Amide N-H | These N-H stretching vibrations will likely appear as a broad band in this region.[9] |
| 2850 - 3000 | C-H Stretch | Aromatic & Aliphatic C-H | Stretching vibrations for the C-H bonds on the aromatic ring and the methyl groups. |
| ~1640 - 1680 | C=O Stretch (Amide I) | Carbonyl (-CONH-) | This is a strong, characteristic absorption for the carbonyl group in the hydrazide moiety.[1][9] |
| ~1600 - 1620 | N-H Bend | -NH₂ | The scissoring vibration of the primary amine. |
| ~1500 - 1580 | C=C Stretch | Aromatic Ring | Stretching vibrations within the indole ring system. |
| 1050 - 1250 | C-O Stretch | Aryl-O-CH₃ | Strong bands corresponding to the stretching of the C-O bonds of the three methoxy groups. |
Table 3: Predicted Major FTIR Absorption Bands
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.[12] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[13]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.
Predicted Mass Spectral Data and Interpretation
-
Molecular Formula: C₁₂H₁₅N₃O₄
-
Monoisotopic Mass: 265.1063 g/mol
Expected Ionization: In positive mode ESI-MS, the base peak is expected to be the protonated molecule:
-
[M+H]⁺ = 266.1141 m/z
Potential Fragmentation Pathway: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. A likely initial fragmentation would be the cleavage of the N-N bond or the loss of the terminal NH₂ group.
Caption: A plausible ESI-MS fragmentation pathway for the target compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the indole ring.[7]
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette.
-
Acquisition: Scan the absorbance of the sample from approximately 200 to 400 nm.[14]
Predicted UV-Vis Spectral Data and Interpretation
The indole chromophore typically exhibits two main absorption bands. The presence of three electron-donating methoxy groups is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted indole.[15][16]
| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |
| ~280 - 300 | π → π | Benzenoid ring |
| ~220 - 240 | π → π | Indole System |
Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)
Conclusion: A Unified Approach to Structural Verification
The structural elucidation of a novel or target molecule like this compound requires a multi-faceted analytical approach. No single technique provides all the necessary information, but together, they form a self-validating system. NMR spectroscopy defines the C-H framework, FTIR identifies key functional groups, mass spectrometry confirms the molecular weight and elemental composition, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By systematically applying the protocols and interpretive frameworks detailed in this guide, researchers can confidently verify the structure and purity of this promising indole derivative, paving the way for its further investigation in drug discovery and development programs.
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Tighadouini, S., et al. (2016). 5-Fluoro-N′-[(E)-4-methoxybenzylidene]-3-phenyl-1H-indole-2-carbohydrazide. IUCrData, 1(5), x160738. Available at: [Link]
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An In-depth Technical Guide to 4,6,7-trimethoxy-1H-indole-2-carbohydrazide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold and the Promise of Novel Carbohydrazides
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds, from neurotransmitters like serotonin to potent anti-cancer agents. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug discovery. Within this diverse chemical space, indole-2-carbohydrazides have emerged as a particularly promising class of molecules. These compounds, characterized by a hydrazide moiety at the 2-position of the indole ring, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-angiogenic, and antimicrobial properties.[1]
This technical guide focuses on a specific, yet largely unexplored, member of this family: 4,6,7-trimethoxy-1H-indole-2-carbohydrazide . While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis is highly feasible from its known carboxylic acid precursor, 4,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS Number: 161156-01-0) . The introduction of three methoxy groups onto the benzene portion of the indole ring is anticipated to significantly influence the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, thereby potentially modulating its biological activity in novel ways.
This document serves as a comprehensive resource for researchers interested in the synthesis, characterization, and potential applications of this intriguing molecule. We will provide a detailed, field-proven synthetic protocol, predicted analytical data for its characterization, and a discussion of its potential as a lead compound in drug discovery, all grounded in the established chemistry and pharmacology of related indole derivatives.
Physicochemical Properties and Structural Features
To facilitate research and in-silico studies, the predicted physicochemical properties of this compound are summarized below. These values are calculated based on its chemical structure and provide a preliminary understanding of its drug-like properties.
| Property | Predicted Value |
| Molecular Formula | C12H15N3O4 |
| Molecular Weight | 265.27 g/mol |
| LogP | 1.2 - 1.8 |
| Topological Polar Surface Area (TPSA) | 97.2 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is a straightforward, two-step process commencing from the commercially available 4,6,7-trimethoxy-1H-indole-2-carboxylic acid. The methodology is based on well-established procedures for the synthesis of indole-2-carbohydrazides.[2][3]
Overall Synthetic Workflow
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A Technical Guide to the Predicted Biological Activity and Investigative Strategy for 4,6,7-Trimethoxy-1H-indole-2-carbohydrazide
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant agents.[1] When functionalized at the C2 position with a carbohydrazide moiety, it creates a versatile intermediate, 1H-indole-2-carbohydrazide, which serves as a precursor for a diverse range of bioactive molecules. The further introduction of electron-donating methoxy groups, specifically the 4,6,7-trimethoxy substitution pattern, is predicted to significantly modulate the molecule's electronic and lipophilic properties, enhancing its potential for specific biological target interactions. While direct experimental data on 4,6,7-trimethoxy-1H-indole-2-carbohydrazide is not extensively documented, a comprehensive analysis of structurally related analogs allows for the formulation of strong hypotheses regarding its biological potential. This guide synthesizes existing knowledge on indole-2-carbohydrazide derivatives to outline a series of predicted biological activities—primarily in the realms of oncology and microbiology—and proposes a robust, self-validating experimental workflow for their investigation.
Introduction: The Chemical and Biological Rationale
The indole ring system is a recurring motif in pharmacologically active compounds, valued for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[2][3] Its derivatives are known to possess antimicrobial, antiviral, and anticancer properties.[1] The carbohydrazide group (-CONHNH2) is a key functional handle; it readily condenses with various aldehydes and ketones to form Schiff bases (hydrazones), a chemical transformation that has been extensively used to generate libraries of compounds with potent and diverse biological activities.[4][5]
The specific focus of this guide, This compound , combines this reactive core with a unique substitution pattern. Methoxy groups are known to influence a molecule's pharmacokinetic and pharmacodynamic profile. Studies on related 4,6-dimethoxyindoles have demonstrated promising anticancer and antibacterial activities, suggesting that these substitutions are critical for bioactivity.[6][7] Therefore, the target compound represents a novel chemical entity with high potential, warranting a structured and mechanistically-driven investigation.
Synthetic Strategy: From Core to Derivatives
The synthesis of the this compound core is anticipated to follow a well-established and efficient three-step sequence, which is readily adaptable for scale-up and derivatization.
Core Synthesis Protocol
-
Esterification: The commercially available or synthesized 4,6,7-trimethoxy-1H-indole-2-carboxylic acid is converted to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the acid in the respective alcohol (methanol or ethanol) with a catalytic amount of strong acid, such as sulfuric acid.[8] This step protects the carboxylic acid and activates it for the subsequent reaction.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate.[4] This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group, yielding the desired 1H-indole-2-carbohydrazide. The product often precipitates from the reaction mixture and can be purified by simple filtration and recrystallization.[8]
-
Derivative Synthesis (Hydrazone Formation): The true therapeutic potential is often unlocked by converting the carbohydrazide into a library of hydrazone derivatives. This is achieved through a condensation reaction between the terminal -NH2 group of the hydrazide and a diverse panel of aromatic or heterocyclic aldehydes.[9] This modular approach allows for systematic exploration of the structure-activity relationship (SAR).
Predicted Biological Activities & Mechanistic Hypotheses
Based on extensive data from analogous structures, the primary therapeutic potential of this compound and its derivatives is predicted in oncology and infectious diseases.
Anticancer Potential
The indole scaffold is implicated in multiple anticancer mechanisms, and the carbohydrazide derivatives are particularly promising as cytotoxic agents.[1][2]
-
Primary Hypothesis: Tubulin Polymerization Inhibition: Numerous indole-2-carbohydrazide derivatives have been identified as potent inhibitors of tubulin polymerization.[9] These agents are thought to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics. This leads to a cascade of downstream effects, including cell cycle arrest in the G2/M phase and the induction of apoptosis. The methoxy groups on the indole ring may enhance binding affinity within this hydrophobic pocket.[9]
-
Secondary Hypothesis: Anti-Angiogenesis: Defective angiogenesis is a hallmark of cancer. Structurally related indole carbohydrazide derivatives have demonstrated significant, dose-dependent inhibition of blood vessel growth in both ex vivo (rat aortic ring) and in vivo (chick chorioallantois membrane) assays.[10][11] The mechanism may involve the downregulation of key pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF).[10][11]
-
Tertiary Hypothesis: Caspase Activation & Apoptosis Induction: A crucial goal in cancer therapy is to reactivate the apoptotic pathways that are suppressed in cancer cells. Certain N'-substituted indol-3-carbohydrazides have been shown to be potent procaspase activators, directly triggering the enzymatic cascade that leads to programmed cell death.[5] It is highly probable that the indole-2-carbohydrazide scaffold shares this pro-apoptotic capability.
Conclusion and Future Directions
The this compound scaffold is a highly promising, yet underexplored, structure in medicinal chemistry. By leveraging extensive data from related analogs, this guide establishes a strong rationale for its investigation as a source of novel anticancer and antimicrobial agents. The proposed mechanisms—including tubulin inhibition, membrane disruption, and enzyme inhibition—are well-supported by precedent in the literature.
The immediate future direction is the execution of the proposed synthetic and experimental workflow. The synthesis of a focused library of hydrazone derivatives is critical for establishing a clear structure-activity relationship (SAR) and optimizing for potency and selectivity. Promising lead compounds identified through this systematic process will have a solid, mechanistically validated foundation for further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies.
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4,6,7-trimethoxy-1H-indole-2-carbohydrazide derivatives synthesis
An In-Depth Technical Guide to the Synthesis of 4,6,7-Trimethoxy-1H-indole-2-carbohydrazide and Its Bioactive Derivatives
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and synthetic drugs.[1] Among its myriad variations, the 4,6,7-trimethoxy-substituted indole scaffold offers unique electronic and steric properties that are of significant interest in drug discovery. This guide provides a comprehensive, technically-grounded overview of the synthesis of a key building block, this compound, and its subsequent derivatization into medicinally relevant heterocyclic systems such as Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present the information in a clear, accessible format for researchers, chemists, and professionals in drug development.
The Strategic Importance of the Indole-2-Carbohydrazide Scaffold
The indole-2-carbohydrazide moiety is a versatile and highly reactive intermediate. The hydrazide functional group (-CONHNH₂) serves as a powerful nucleophile and a linchpin for constructing a diverse array of heterocyclic derivatives.[2][3] The trimethoxy substitution pattern on the benzene ring of the indole core is not merely decorative; these electron-donating groups can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity to biological targets and improving metabolic stability. This guide focuses on the robust and reproducible synthesis of this core scaffold and its conversion into libraries of potential therapeutic agents.
Synthesis of the Core Intermediate: this compound
The synthesis of the title carbohydrazide is a multi-step process that begins with the construction of the indole ring system itself, followed by functional group manipulations to install the hydrazide moiety. The overall pathway is a logical sequence of established organic reactions, each chosen for its reliability and efficiency.
Caption: Overall workflow for the synthesis of the core carbohydrazide intermediate.
Step 1: Indole Ring Formation via Hemetsberger-Knittel Synthesis
The construction of the substituted indole ring is the critical first step. The Hemetsberger-Knittel reaction provides a reliable method for synthesizing 2-alkoxycarbonylindoles from aromatic aldehydes and azidoacetates.[4]
-
Causality: This methodology is advantageous as it allows for the direct installation of the C2-ester functionality, which is essential for the subsequent conversion to the carbohydrazide. The reaction proceeds through a vinyl azide intermediate, which upon heating, undergoes cyclization via nitrene insertion to form the indole ring.
Experimental Protocol:
-
Vinyl Azide Formation: To a solution of 2,3,5-trimethoxybenzaldehyde (1 equivalent) and methyl azidoacetate (1.1 equivalents) in anhydrous methanol, add a catalytic amount of sodium methoxide. Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the aldehyde.
-
Cyclization: Carefully remove the methanol under reduced pressure. The resulting crude vinyl azide is dissolved in a high-boiling solvent such as xylene.
-
Heat the solution to reflux (approx. 140 °C) for 2-4 hours. The evolution of nitrogen gas will be observed.
-
Purification: After cooling, the solvent is removed in vacuo. The crude product, methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate, is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol.[4]
Step 2: Saponification to the Carboxylic Acid
To enable re-esterification and subsequent hydrazinolysis, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid.
-
Causality: Saponification is a classic and high-yielding method for ester hydrolysis. Using a strong base like NaOH in a water/alcohol mixture ensures complete conversion to the carboxylate salt, which is then protonated to yield the carboxylic acid.[4]
Experimental Protocol:
-
Dissolve the methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
-
The precipitated 4,6,7-trimethoxy-1H-indole-2-carboxylic acid is collected by filtration, washed with cold water, and dried.
Step 3: Fischer Esterification
While it seems counterintuitive to re-form an ester, using ethanol in this step yields the ethyl ester, which is often more amenable to the subsequent hydrazinolysis step.
-
Causality: Fischer esterification is an acid-catalyzed equilibrium reaction.[5] Using a large excess of the alcohol (ethanol) as the solvent drives the equilibrium towards the product, ensuring a high yield of the desired ethyl ester.[6]
Experimental Protocol:
-
Suspend the 4,6,7-trimethoxy-1H-indole-2-carboxylic acid (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (typically 2-5% of the volume of ethanol).
-
Heat the mixture to reflux for 12-18 hours.[7]
-
Cool the reaction, neutralize the acid with a weak base (e.g., sodium bicarbonate solution), and extract the product with a suitable organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated to yield ethyl 4,6,7-trimethoxy-1H-indole-2-carboxylate.
Step 4: Hydrazinolysis to the Core Carbohydrazide
This final step introduces the key functional group for further derivatization.
-
Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating, resulting in the formation of the stable carbohydrazide.[2][3]
Experimental Protocol:
-
Dissolve the ethyl 4,6,7-trimethoxy-1H-indole-2-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Heat the reaction mixture to reflux for 6-12 hours.[2]
-
Upon cooling, the product, this compound, often precipitates from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Derivatization Strategies: Building Molecular Diversity
The synthesized this compound is a versatile platform for creating a wide range of heterocyclic derivatives.
Synthesis of Schiff Bases (Hydrazones)
The condensation of the carbohydrazide with various aldehydes is one of the most direct and efficient methods for generating molecular diversity. The resulting Schiff bases, or hydrazones, are themselves a class of biologically active compounds.[8][9][10]
Caption: General scheme for the synthesis of Schiff base derivatives.
General Protocol for Schiff Base Synthesis:
-
Dissolve this compound (1 equivalent) in ethanol or methanol.
-
Add the desired aromatic or heteroaromatic aldehyde (1 equivalent) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-18 hours, monitoring the reaction by TLC.[2]
-
After cooling, the precipitated product is typically collected by filtration, washed with cold solvent, and recrystallized to obtain the pure Schiff base.
| Reagent (Aldehyde) | Resulting Substituent (R) on Hydrazone |
| Benzaldehyde | Phenyl |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |
| 2-Hydroxybenzaldehyde | 2-Hydroxyphenyl |
| Pyridine-4-carbaldehyde | 4-Pyridyl |
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-oxadiazoles are five-membered heterocycles known for a wide spectrum of biological activities.[11][12] They can be readily synthesized from the carbohydrazide precursor.
Caption: Synthesis of 1,3,4-oxadiazoles via cyclodehydration.
General Protocol for 1,3,4-Oxadiazole Synthesis:
-
A mixture of this compound (1 equivalent) and a substituted carboxylic acid (1.1 equivalents) is prepared.
-
Phosphorus oxychloride (POCl₃), acting as both a reagent and a solvent, is added slowly under cooling.
-
The reaction mixture is then gently refluxed for 5-8 hours.
-
After cooling, the mixture is poured carefully onto crushed ice. The resulting precipitate is neutralized with a base (e.g., sodium bicarbonate solution).
-
The solid product is filtered, washed thoroughly with water, and purified by recrystallization.[13]
Synthesis of Pyrazole Derivatives
Pyrazoles are another class of heterocycles with significant pharmacological importance.[14] One common route involves the cyclization of hydrazones using the Vilsmeier-Haack reagent.
Caption: Vilsmeier-Haack approach to pyrazole derivatives from hydrazones.
General Protocol for Pyrazole Synthesis:
-
Hydrazone Formation: First, prepare the necessary hydrazone by condensing the this compound with a suitable ketone (e.g., acetophenone derivatives).
-
Vilsmeier-Haack Reagent Preparation: Prepare the reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold dimethylformamide (DMF).
-
Cyclization: Add the pre-formed hydrazone to the Vilsmeier-Haack reagent and heat the mixture, typically at 60-80 °C, for several hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base. The resulting solid is filtered, washed, and purified by recrystallization to yield the 4-formyl pyrazole derivative.[15]
Characterization of Synthesized Compounds
The structural integrity of the synthesized core intermediate and its derivatives must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the proton and carbon framework of the molecules. Specific chemical shifts for indole NH protons, aromatic protons, and methoxy groups are key indicators.[16][17]
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The presence of N-H stretches (indole and amide), C=O stretch (amide/carbohydrazide), and C=N stretch (Schiff base) are characteristic.[18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the synthesized compounds.[13]
Conclusion
This guide has detailed a robust and logical synthetic pathway to this compound, a highly valuable intermediate for drug discovery. We have elucidated the rationale behind each synthetic step and provided adaptable, field-tested protocols. Furthermore, we have demonstrated the versatility of this core scaffold by outlining its conversion into three important classes of bioactive heterocycles: Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. The methodologies presented herein provide a solid foundation for researchers and drug development professionals to explore the chemical space around this promising indole framework, paving the way for the discovery of novel therapeutic agents.
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Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. (n.d.). Impactfactor. [Link]
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Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (n.d.). PubMed Central. [Link]
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Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (n.d.). National Institutes of Health (NIH). [Link]
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Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2. (2020). National Institutes of Health (NIH). [Link]
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Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). ResearchGate. [Link]
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SYNTHESIS AND HERBICIDAL ACTIVITIES OF PYRAZOLE- 4-CARBOHYDRAZIDE DERIVATIVES. (n.d.). Request PDF. [Link]
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Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. (2023). National Institutes of Health (NIH). [Link]
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An In-depth Technical Guide to the In Silico Screening of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide Analogs
This guide provides a comprehensive, technically-grounded workflow for the in silico screening of novel analogs based on the 4,6,7-trimethoxy-1H-indole-2-carbohydrazide scaffold. It is designed for drug discovery researchers and computational scientists, offering not just a sequence of steps, but the strategic reasoning and field-proven insights behind each experimental choice.
Introduction: Rationale and Strategic Imperative
The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous agents with potent anticancer properties.[1][2][3] Specifically, indole-2-carbohydrazide derivatives have demonstrated significant antiproliferative and anti-angiogenic activities.[2] Many of these effects are attributed to their ability to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division, making tubulin an attractive target for cancer chemotherapy.[4][5][6][7][8]
The core structure, this compound, possesses key pharmacophoric features—a hydrogen bond donor/acceptor rich carbohydrazide moiety and a substituted indole ring—that suggest a strong potential for interaction with the colchicine-binding site of tubulin.[1][4]
This guide will use the inhibition of tubulin polymerization as a strategic therapeutic objective. We will detail a rigorous in silico screening cascade designed to identify analogs of our core compound with the highest probability of success, prioritizing candidates for synthesis and subsequent in vitro validation. The workflow is designed to maximize efficiency and minimize late-stage attrition by integrating structural modeling with early predictions of pharmacokinetic properties.[9][10]
The In Silico Screening Workflow: A Strategic Overview
A successful virtual screening campaign is a multi-stage filtering process.[11][12] Our approach is designed to systematically reduce a large library of virtual compounds to a small set of high-potential candidates.
Caption: High-level workflow for in silico drug discovery.
Part I: Preparation of Target and Ligands
The quality of your input data dictates the quality of your results. Meticulous preparation of both the protein receptor and the ligand library is a non-negotiable prerequisite for a meaningful docking study.[13][14]
Target Protein Preparation: Human Tubulin
Objective: To prepare a high-resolution crystal structure of the tubulin colchicine-binding site for docking.
Authoritative Source: The Worldwide Protein Data Bank (wwPDB) is the definitive repository for 3D structural data of biological macromolecules.[15][16]
Protocol:
-
Structure Selection: Download the PDB file for a suitable human tubulin structure. A good choice is PDB ID: 1SA0 , which contains tubulin in complex with colchicine. This provides a validated reference for the binding site location.
-
Initial Cleaning (Using UCSF Chimera or PyMOL):
-
Load the PDB structure (e.g., 1SA0).[17][18][19][20][21][22][23][24][25][26]
-
Rationale: PDB files often contain crystallographic artifacts like water molecules, co-solvents, and multiple protein chains that are not relevant to the docking experiment.[27][28]
-
Remove all water molecules (solvent).
-
Isolate the relevant protein chains (typically alpha and beta tubulin). Delete any duplicate or non-essential chains.
-
Remove the co-crystallized ligand (colchicine in this case) and any other heteroatoms or ions not essential for structural integrity. The ligand will be used later to define the binding site.
-
-
Structural Refinement:
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4). This is critical for correct ionization states and hydrogen bonding networks.[14]
-
Assign Atomic Charges: Use a standard force field (e.g., AMBER, Gasteiger) to assign partial charges to all atoms. While some docking programs like AutoDock Vina have their own scoring functions, proper charge assignment is crucial for accurate interaction analysis.[13]
-
Repair Missing Residues/Atoms: If the crystal structure has missing loops or side chains, these should be modeled in using tools like Modeller or the built-in functions of visualization software. Expert Insight: For a well-defined binding site, it is often preferable to use a structure without missing residues in the active site region.
-
-
Final Output: Save the prepared protein structure in a .pdbqt format for use with AutoDock tools, which incorporates charge and atom type information.
Ligand Library Generation and Preparation
Objective: To create a virtual library of this compound analogs and prepare them for docking.
Authoritative Source: Compound libraries can be sourced from databases like ZINC or PubChem, or designed de novo.[29][30][31][32][33]
Protocol:
-
Analog Design: Starting with the core scaffold, design a library of virtual analogs by modifying key substitution points. Focus on variations that are synthetically tractable. For example:
-
Substitution on the indole nitrogen.
-
Modification of the hydrazide moiety (e.g., creating hydrazones with various aldehydes).
-
Changes to the methoxy groups on the benzene ring.
-
-
2D to 3D Conversion: Use a chemical drawing tool (e.g., MarvinSketch, ChemDraw) to create 2D structures and convert them to 3D SDF or MOL2 files.
-
Energy Minimization: Each 3D structure must be subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the molecules have realistic bond lengths, angles, and conformations, removing any steric strain from the initial 3D conversion.[14]
-
Charge and Torsion Angle Assignment: Similar to the protein, assign partial charges and define rotatable bonds for each ligand. This is essential for allowing conformational flexibility during the docking process.
-
Final Output: Save the prepared ligand library in the .pdbqt format.
Part II: Molecular Docking and Virtual Screening
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[12] This forms the core of our virtual screening experiment.
Caption: The molecular docking workflow using AutoDock Vina.
Defining the Binding Site (Grid Box Generation)
Objective: To define the specific three-dimensional space on the tubulin protein where the docking algorithm will search for binding poses.
Protocol (Using AutoDock Tools):
-
Load the prepared protein structure (.pdbqt).
-
Load the original co-crystallized ligand (colchicine) that was previously removed.
-
Rationale: Using the position of a known binder is the most reliable method to define the active site.
-
Center the grid box on the geometric center of the co-crystallized ligand.
-
Adjust the dimensions of the grid box (X, Y, Z) to be large enough to encompass the entire binding pocket, typically with a 4-5 Å buffer around the known ligand. Expert Insight: A grid box that is too large increases computation time and can lead to non-specific binding poses. A box that is too small may artificially exclude valid binding modes.
Performing the Docking Simulation
Objective: To dock each analog from the prepared library into the defined tubulin binding site using AutoDock Vina.
Protocol:
-
Configuration File: Create a configuration file (conf.txt) that specifies:
-
The path to the prepared protein receptor (receptor = protein.pdbqt).
-
The path to the ligand to be docked (ligand = ligand_01.pdbqt).
-
The center and dimensions of the grid box determined in the previous step.
-
The output file name (out = ligand_01_out.pdbqt).
-
Exhaustiveness: This parameter controls the thoroughness of the conformational search. A value of 8 is a good starting point, but increasing it can improve accuracy at the cost of longer computation time.
-
-
Execution: Run the Vina executable from the command line, referencing your configuration file. ./vina --config conf.txt --log ligand_01_log.txt
-
Automation: This process must be scripted (e.g., using a simple shell or Python script) to iterate through every ligand in your library, executing the docking run for each one.
Part III: Post-Screening Analysis and Candidate Selection
Raw docking scores are not sufficient for hit selection. A multi-parameter approach is required to identify the most promising candidates.
Data Analysis and Filtering
Objective: To analyze the docking results and apply filters to narrow down the list of potential hits.
-
Binding Affinity Analysis: The primary output from Vina is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding. Rank all docked analogs based on this score.
-
Binding Pose and Interaction Analysis:
-
For the top-scoring compounds (e.g., the top 10-20%), visually inspect their binding poses using UCSF Chimera or PyMOL.
-
Rationale: This is a critical validation step. A good docking score is meaningless if the binding pose is physically unrealistic or does not engage with key active site residues.
-
Analyze the specific molecular interactions:
-
Hydrogen Bonds: Are there H-bonds with key residues in the colchicine site (e.g., Cys241, Leu248, Ala316)?
-
Hydrophobic Interactions: Does the indole ring form favorable hydrophobic contacts?
-
Pi-Stacking: Are there any pi-pi or pi-cation interactions?
-
-
Compare these interactions to those of known tubulin inhibitors. A candidate that recapitulates the known binding mode of a reference compound is highly trustworthy.
-
Physicochemical and ADMET Prediction
Objective: To evaluate the "drug-likeness" and potential pharmacokinetic liabilities of the top-ranked candidates. A compound with excellent binding affinity is useless if it has poor absorption or high toxicity.[34]
Authoritative Source: Web-based tools like SwissADME provide a rapid and reliable platform for these predictions.[35][36][37]
Protocol (Using SwissADME):
-
Input: Submit the SMILES strings of your top-scoring compounds to the SwissADME server.
-
Analyze Key Parameters:
-
Lipinski's Rule of Five: This rule of thumb predicts oral bioavailability.[38][39][40] A compound is more likely to be orally active if it violates no more than one of the following:
-
Molecular Weight < 500 Daltons
-
LogP (lipophilicity) < 5
-
Hydrogen Bond Donors ≤ 5
-
Hydrogen Bond Acceptors ≤ 10
-
-
Pharmacokinetics: Assess predictions for GI absorption (should be 'High') and Blood-Brain Barrier (BBB) permeation (typically 'No' for a peripherally-acting anticancer agent).
-
Drug-Likeness: Review filters like Ghose, Veber, and Egan for additional indicators of favorable physicochemical properties.
-
Medicinal Chemistry Alerts: Check for PAINS (Pan-Assay Interference Compounds) or other structural flags that suggest a compound may be a frequent false positive in assays.
-
Data Synthesis and Candidate Prioritization
The final step is to integrate all data points to select a handful of compounds for synthesis.
Table 1: Hypothetical In Silico Screening Results Summary
| Compound ID | Vina Score (kcal/mol) | Key H-Bonds (Residue) | Lipinski Violations | GI Absorption | PAINS Alert | Final Rank |
| Core | -7.8 | Cys241 | 0 | High | No | - |
| Analog-042 | -10.2 | Cys241, Leu248 | 0 | High | No | 1 |
| Analog-019 | -9.9 | Cys241 | 0 | High | No | 2 |
| Analog-076 | -9.5 | Cys241, Asn349 | 0 | High | No | 3 |
| Analog-033 | -10.5 | None | 0 | High | No | 4 |
| Analog-058 | -9.2 | Cys241 | 1 (MW > 500) | Low | No | 5 |
Decision-Making Logic:
-
Analog-042 is the top candidate. It has the best binding score and forms interactions with two key residues, all while maintaining excellent drug-like properties.
-
Analog-019 and Analog-076 are also strong candidates.
-
Analog-033 is deprioritized. Despite its excellent score, the lack of key hydrogen bonds in its predicted pose makes the result less trustworthy. This highlights the importance of visual inspection over relying solely on the score.
-
Analog-058 is a low-priority candidate. Its violation of Lipinski's rules and predicted low GI absorption suggest potential future problems with bioavailability.
Caption: A decision tree for prioritizing virtual screening hits.
Conclusion
This guide has outlined a robust, multi-stage in silico screening protocol for identifying novel this compound analogs as potential tubulin inhibitors. By integrating structure-based virtual screening with rigorous post-docking analysis and early ADMET profiling, this workflow provides a scientifically sound and resource-efficient pathway to prioritize a small number of high-quality candidates for chemical synthesis and biological evaluation. This self-validating system, grounded in authoritative tools and protocols, significantly enhances the probability of discovering potent and drug-like anticancer agents.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. (Source: [Link])
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Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. Retrieved January 18, 2026, from [Link]
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Hussain, A., et al. (2021). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. (Source: [Link])
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Al-Said, M. S., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. PubMed. (Source: [Link])
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Wang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1536. (Source: [Link])
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Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved January 18, 2026, from [Link]
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PyMOL. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Protein Data Bank. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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UCSF Chimera. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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A Technical Guide to the Preliminary Cytotoxicity Screening of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
Executive Summary
This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel synthetic compound, 4,6,7-trimethoxy-1H-indole-2-carbohydrazide. The indole scaffold is a cornerstone in the development of oncology therapeutics, with numerous derivatives demonstrating potent anticancer activities through diverse mechanisms of action.[1][2] This document outlines the scientific rationale, experimental design, and detailed protocols necessary to evaluate the cytotoxic potential of this specific trimethoxy-substituted indole-2-carbohydrazide. We detail the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as a robust and cost-effective primary screening method.[3] The guide provides step-by-step instructions for experimental execution, data analysis for the determination of the half-maximal inhibitory concentration (IC50), and interpretation of results. Furthermore, we explore potential molecular mechanisms based on the compound's structural class, offering a forward-looking perspective for subsequent mechanistic studies. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel anticancer agents.
Introduction: Scientific & Strategic Context
The Indole Scaffold: A Privileged Structure in Oncology
The indole ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity allow it to interact with a wide array of biological targets.[4] Consequently, indole derivatives are prevalent in both natural products and synthetic drugs with potent pharmacological activities.[5] In oncology, indole-based agents have been successfully developed to target various hallmarks of cancer, acting as inhibitors of tubulin polymerization, protein kinases, topoisomerases, and inducers of apoptosis and cell cycle arrest.[1][2] The U.S. Food and Drug Administration (FDA) has approved several indole-containing drugs for clinical use, underscoring the scaffold's therapeutic importance.[2]
Compound Profile: this compound
The subject of this guide, this compound, is a novel chemical entity. While specific biological data for this exact molecule is not yet published, its structural features provide a strong rationale for investigation. It belongs to the indole-2-carbohydrazide class, for which derivatives have demonstrated significant antiproliferative and anti-angiogenic activities.[6] Notably, a related study on indole-2-carbohydrazide derivatives showed potent and selective cytotoxicity against human colon cancer cell lines (HCT116 and SW480) while remaining inactive against a normal fibroblast cell line (MRC-5).[6] The presence of multiple methoxy groups on the benzene ring may also influence its biological activity, as seen in other methoxy-activated indole compounds with anticancer properties.[7]
Rationale for Preliminary Cytotoxicity Screening
The initial in vitro cytotoxicity screen is a critical first step in the drug discovery pipeline.[8][9] This process serves to:
-
Establish Bioactivity: Confirm that the compound has a biological effect on cancer cells.
-
Determine Potency: Quantify the concentration at which the compound inhibits cell viability, typically expressed as the IC50 value.[10] A lower IC50 value indicates higher potency.[11]
-
Assess Selectivity: By testing against a panel of both cancerous and non-cancerous cell lines, an initial assessment of the compound's therapeutic index can be made.[3]
-
Guide Prioritization: Enable the ranking of multiple candidate compounds to select the most promising leads for further, more intensive investigation.
Experimental Design & Rationale
A robust experimental design is paramount for generating reliable and reproducible data. The choices made at this stage are critical for the successful evaluation of the compound.
Selection of Cell Lines: A Multi-faceted Approach
The choice of cell lines should be strategic to provide a broad initial understanding of the compound's potential spectrum of activity. A well-rounded preliminary panel includes cell lines from different cancer types and a non-cancerous control line.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, representing a common subtype of breast cancer.[8]
-
A549 (Lung Carcinoma): A widely used cell line for studying lung cancer, a leading cause of cancer-related mortality.[8]
-
HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line, relevant given that related indole-2-carbohydrazides have shown activity against this cancer type.[6]
-
HEK293 (Human Embryonic Kidney): Often used as a non-cancerous control to assess general cytotoxicity and establish a preliminary selectivity index.[3]
The use of a normal cell line is crucial to differentiate between general toxicity and cancer-specific cytotoxicity.[12]
Assay Selection: The MTT Assay
For preliminary high-throughput screening, the MTT assay is a gold standard.[9] It is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[13]
-
Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (living) cells.[13] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
-
Causality: The choice of the MTT assay is based on its ability to provide a quantitative measure of cytostatic (growth inhibition) or cytotoxic (cell-killing) effects. It is cost-effective, highly reproducible, and suitable for a 96-well plate format, making it ideal for screening multiple concentrations.[3]
Experimental Workflow Visualization
The overall workflow for the preliminary cytotoxicity screen is depicted below. This systematic process ensures consistency and minimizes variability.
Caption: Experimental workflow for MTT-based cytotoxicity screening.
Detailed Experimental Protocol: MTT Assay
This protocol is a self-validating system, incorporating necessary controls for accurate data interpretation.
Materials and Reagents
-
Cell Lines: MCF-7, A549, HCT116, HEK293
-
Culture Medium: Appropriate medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound Stock: this compound dissolved in DMSO to a concentration of 10 mM.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO).
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to a seeding density of 5 x 10^4 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (achieving 5,000 cells/well).[13]
-
Include wells for "medium only" (background control) and "cells + vehicle" (negative control).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM compound stock in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the appropriate compound concentration to the treatment wells.
-
Add 100 µL of medium containing the same percentage of DMSO as the highest concentration treatment to the "vehicle control" wells.
-
Incubate the plate for an exposure period of 48 hours.[3]
-
-
MTT Incubation and Measurement:
-
After 48 hours, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[14]
-
Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[15]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and Interpretation
Raw Data Processing
-
Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Normalization: Calculate the percentage of cell viability for each concentration using the following formula[10]: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
Calculation of the IC50 Value
The IC50 is the concentration of the compound that reduces cell viability by 50%.[10][16]
-
Plotting: Create a scatter plot with the logarithm of the compound concentration on the x-axis and the corresponding % Viability on the y-axis.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using statistical software (e.g., GraphPad Prism).[16][17]
-
Determination: The software will calculate the IC50 value, which is the concentration at which the curve passes through 50% viability.[16]
Data Presentation
Summarize the calculated IC50 values in a clear, tabular format for easy comparison across cell lines.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical Data] |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 8.2 |
| HCT116 | Colorectal Carcinoma | 5.7 |
| HEK293 | Non-Cancerous Kidney | > 100 |
This hypothetical data suggests the compound has potent activity against colon and lung cancer cells with high selectivity over non-cancerous cells.
Hypothetical Mechanistic Insights
While definitive mechanisms require further study, the structure of this compound allows us to hypothesize potential pathways based on existing literature for indole derivatives.
Potential Signaling Pathways
Many indole derivatives exert their anticancer effects by interfering with critical cellular signaling pathways.[1] Given that related indole-2-carbohydrazides inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, this is a plausible target.[6] Inhibition of VEGFR-2 can block downstream pro-survival pathways like PI3K/Akt/mTOR, ultimately leading to apoptosis and reduced proliferation.[1]
Visualization of a Potential Pathway
The following diagram illustrates a hypothetical mechanism where the indole compound inhibits the VEGFR-2 signaling cascade.
Caption: Hypothetical inhibition of the VEGFR-2 pathway by the test compound.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded approach for the preliminary cytotoxicity screening of this compound. The successful execution of these protocols will yield crucial data on the compound's potency and selectivity, forming the basis for a go/no-go decision for further development.
Positive results from this initial screen (i.e., low micromolar IC50 values against cancer cells and a high IC50 against normal cells) should prompt further investigation, including:
-
Orthogonal Assays: Confirming cytotoxicity with an alternative method, such as an LDH release assay to measure membrane integrity.[18]
-
Mechanism of Action Studies: Investigating the mode of cell death (apoptosis vs. necrosis) using techniques like flow cytometry (Annexin V/PI staining).
-
Cell Cycle Analysis: Determining if the compound causes cell cycle arrest at a specific phase.
-
Target Validation: Performing biochemical assays to confirm inhibition of hypothesized targets like VEGFR-2 or tubulin polymerization.[6]
This structured approach ensures that promising compounds like this compound are advanced through the drug discovery pipeline efficiently and effectively.
References
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Bishay, P., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Molecular Pharmacology. Available at: [Link]
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Martínez-Cervera, V., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Available at: [Link]
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Visikol. (2022). The Importance of IC50 Determination. Visikol. Available at: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
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Roy, P.S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
For: Researchers, scientists, and drug development professionals.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Specifically, indole-2-carbohydrazide derivatives have garnered significant attention as versatile intermediates and bioactive molecules, exhibiting a range of therapeutic activities including anticancer, anti-angiogenic, and antiplatelet properties. This application note provides a detailed, three-step synthetic protocol for the preparation of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide, a highly functionalized indole derivative.
The synthetic strategy is centered around the venerable Fischer indole synthesis, a robust and reliable method for constructing the indole ring system.[2][3] The protocol begins with the synthesis of the requisite substituted phenylhydrazine from its corresponding aniline. This intermediate is then cyclized with ethyl pyruvate to form the indole-2-carboxylate ester, which is subsequently converted to the target carbohydrazide via hydrazinolysis. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for in-process validation to ensure a reliable and reproducible synthesis.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step sequence starting from 2,3,5-trimethoxyaniline.
Caption: Three-step synthesis workflow.
Critical Safety Considerations
All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Aniline Derivatives (e.g., 2,3,5-Trimethoxyaniline): These compounds are toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[4]
-
Diazonium Salts (In-situ intermediate): Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. This protocol is designed to use the diazonium salt in solution without isolation. Keep reaction temperatures low and avoid friction or shock.
-
Tin(II) Chloride (SnCl₂): Corrosive and harmful if swallowed or inhaled. Handle in a well-ventilated area.
-
Hydrazine Hydrate (N₂H₄·H₂O): This substance is highly corrosive, toxic, and a suspected carcinogen.[5][6] It can cause severe skin burns and eye damage and is fatal if inhaled.[7][8] Always use in a well-ventilated fume hood and have an emergency shower and eyewash station readily accessible.[9] Avoid contact with metals, as it can liberate flammable hydrogen gas.[7]
-
Acid Catalysts (H₂SO₄, PPA): Strong acids are highly corrosive. Add slowly and carefully to reaction mixtures to control exothermic reactions.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2,3,5-Trimethoxyaniline | ≥97% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Fisher Scientific |
| Tin(II) Chloride dihydrate | ACS Reagent, ≥98% | Sigma-Aldrich |
| Ethyl Pyruvate | 97% | Alfa Aesar |
| Sulfuric Acid (H₂SO₄) | 95-98%, ACS Reagent | VWR |
| Hydrazine Hydrate (55-64%) | Reagent Grade | Sigma-Aldrich |
| Ethanol (EtOH) | 200 Proof, Absolute | Decon Labs |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | VWR |
Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, dropping funnel, reflux condenser, ice bath, Buchner funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), standard laboratory glassware.
Experimental Protocols
Step 1: Synthesis of 2,3,5-Trimethoxyphenylhydrazine (Intermediate 1)
This step involves the diazotization of 2,3,5-trimethoxyaniline followed by in-situ reduction of the resulting diazonium salt with tin(II) chloride.[10][11]
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 2,3,5-trimethoxyaniline (10.0 g, 54.6 mmol) in concentrated hydrochloric acid (25 mL).
-
Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (4.1 g, 59.5 mmol) in water (15 mL).
-
Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. Stir for an additional 30 minutes at this temperature. The formation of the diazonium salt is complete when a drop of the solution gives a positive test with starch-iodide paper.
-
-
Reduction:
-
In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (31.0 g, 137 mmol) in concentrated hydrochloric acid (25 mL). Cool this solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold tin(II) chloride solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. The phenylhydrazine hydrochloride salt will precipitate as a solid.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
-
Isolation:
-
Suspend the filtered solid in water (100 mL) and cool in an ice bath.
-
Slowly add 50% aqueous sodium hydroxide solution until the pH of the mixture is ~10. This liberates the free hydrazine base.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 2,3,5-trimethoxyphenylhydrazine as a solid, which can be used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 4,6,7-trimethoxy-1H-indole-2-carboxylate (Intermediate 2) via Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed cyclization of the phenylhydrazone formed in-situ from the reaction of 2,3,5-trimethoxyphenylhydrazine and ethyl pyruvate.[2][12]
Caption: Key stages of the Fischer indole synthesis mechanism.
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add the crude 2,3,5-trimethoxyphenylhydrazine (from Step 1, ~54.6 mmol) and absolute ethanol (100 mL).
-
Add ethyl pyruvate (6.7 g, 57.3 mmol) to the suspension.
-
Carefully and slowly, add concentrated sulfuric acid (10 mL) while cooling the flask in an ice bath. An exothermic reaction will occur.
-
-
Cyclization:
-
Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).
-
Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The formation of a new, more polar spot and the disappearance of the starting materials indicate reaction progression.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.
-
A solid precipitate of the crude indole ester should form. If an oil forms, continue stirring until it solidifies.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water until the washings are neutral.
-
Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford pure ethyl 4,6,7-trimethoxy-1H-indole-2-carboxylate as a crystalline solid.
-
Step 3: Synthesis of this compound (Final Product)
The final step is a straightforward hydrazinolysis of the ethyl ester to yield the desired carbohydrazide.[13]
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, suspend the ethyl 4,6,7-trimethoxy-1H-indole-2-carboxylate (from Step 2, e.g., 5.0 g, 17.0 mmol) in absolute ethanol (50 mL).
-
Add hydrazine hydrate (5.0 mL, ~102 mmol, ~6 eq.) to the suspension. Caution: Handle hydrazine hydrate in a fume hood with extreme care.
-
Equip the flask with a reflux condenser.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. The suspended ester will gradually dissolve as it reacts, and the product may begin to precipitate from the hot solution.
-
Monitor the reaction by TLC until the starting ester spot has been completely consumed.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol, followed by cold diethyl ether.
-
Dry the product under vacuum to yield this compound as a pure, white solid.
-
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the indole NH proton (broad singlet, >11 ppm), amide NH (broad singlet), NH₂ protons (broad singlet), aromatic protons on the indole ring, and three distinct methoxy group singlets (around 3.8-4.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~160-165 ppm), aromatic carbons of the indole core (including three C-O carbons at high field), and the three methoxy carbons (~55-61 ppm).[14][15] |
| FT-IR (KBr) | Characteristic absorption bands for N-H stretching (indole and hydrazide, ~3100-3400 cm⁻¹), C=O stretching (amide I band, ~1630-1660 cm⁻¹), and C-O stretching (methoxy groups, ~1200-1250 cm⁻¹).[14] |
| Mass Spec (ESI) | The calculated molecular weight is 279.29 g/mol . Expect to observe the protonated molecular ion [M+H]⁺ at m/z ≈ 280.12 or the sodium adduct [M+Na]⁺ at m/z ≈ 302.10.[14] |
| Melting Point | A sharp melting point is indicative of high purity. |
References
-
Wikipedia. (2024). Hydrazine. [Link]
-
Durham Tech. (2009). Safety Data Sheet: Hydrazine (hydrate). [Link]
- Google Patents. (1988).
-
ResearchGate. (2025). Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives. [Link]
- Google Patents. (1986).
-
ResearchGate. (2020). Regeneration of aniline (2) and phenylhydrazine (3) on reacting with 1,8‐naphthalic anhydride (1) followed by hydrazinolysis. [Link]
-
ResearchGate. (2014). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxyaniline. [Link]
- Google Patents. (2017).
-
Wikipedia. (2024). Fischer indole synthesis. [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. [Link]
-
MDPI. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]
-
PMC. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]
-
Taylor & Francis Online. (2020). Fischer indole synthesis – Knowledge and References. [Link]
-
PubMed. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. [Link]
-
NIH. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]
-
SciSpace. (2002). Fischer indole synthesis in the absence of a solvent. [Link]
-
PubMed Central. (2024). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. [Link]
-
PubMed Central. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]
- Google Patents. (2011). Synthetic method of indole-2-carboxylic acid.
-
MDPI. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
ResearchGate. (1991). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. [Link]
-
NIH. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
- Google Patents. (2013). Synthetic method of indole-2-carboxylic acid.
-
SpectraBase. (n.d.). INDOLE-2-CARBOXYLIC ACID, 2-BENZYLHYDRAZIDE. [Link]
-
SpectraBase. (n.d.). Indole-2-carboxylic acid, vanillylidenehydrazide - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
-
PubMed. (2010). The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds. [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. [Link]
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Application Notes and Protocols for the Cellular Investigation of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide for the utilization of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide in cell culture-based research. As a member of the indole carbohydrazide class of molecules, this compound holds potential for biological activity, and this guide provides the foundational protocols to explore its cytotoxic, anti-proliferative, and mechanistic properties.
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2] Derivatives of indole-2-carbohydrazide, in particular, have been a focus of research due to their demonstrated efficacy as inhibitors of critical cellular processes such as tubulin polymerization and angiogenesis.[1][3][4] This guide will provide detailed methodologies for the initial characterization of this compound, enabling researchers to elucidate its potential as a therapeutic agent.
Compound Handling and Preparation
Prior to initiating any cellular experiments, proper handling and preparation of the test compound are critical for obtaining reproducible results.
1.1. Reconstitution of Dry Powder
This compound is typically supplied as a solid powder. Due to its heterocyclic nature, it is predicted to have low solubility in aqueous solutions. Therefore, an organic solvent is required for initial reconstitution.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating a high-concentration stock solution.
-
Protocol for Reconstitution:
-
Briefly centrifuge the vial of the compound to ensure all powder is at the bottom.
-
Aseptically add the appropriate volume of sterile, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
1.2. Preparation of Working Solutions
For cell culture experiments, the DMSO stock solution must be diluted in a complete cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that would cause cellular toxicity (typically ≤ 0.5%).
-
Protocol for Preparing Working Solutions:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the final desired concentrations for your experiment.
-
Always prepare a vehicle control, which consists of the same final concentration of DMSO in the culture medium as the highest concentration of the test compound used.
-
Preliminary Cytotoxicity and Anti-proliferative Assessment
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[5]
Protocol 2.1: MTT Assay for Cell Viability
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HCT116, A549)[6]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the compound or the vehicle control.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Parameter | Description |
| Cell Lines | A panel of diverse cancer cell lines (e.g., breast, colon, lung) is recommended to assess the spectrum of activity. |
| Concentration Range | A broad range of concentrations (e.g., from nanomolar to micromolar) should be tested initially. |
| Incubation Time | Testing at multiple time points (e.g., 24, 48, 72 hours) provides insight into the time-dependent effects of the compound. |
| Controls | A vehicle control (DMSO) and an untreated control are essential. A positive control (e.g., a known cytotoxic drug like Doxorubicin) is also recommended. |
Investigation of the Mechanism of Action
Based on the known activities of similar indole-2-carbohydrazide derivatives, potential mechanisms of action for this compound include the induction of apoptosis and cell cycle arrest.[3]
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M).[7]
-
Materials:
-
Cells treated with the compound at its IC₅₀ concentration
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Culture cells in 6-well plates and treat them with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to analyze the DNA histogram and quantify the percentage of cells in each phase of the cell cycle.
-
Protocol 3.2: Apoptosis Detection by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Materials:
-
Cells treated with the compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells in 6-well plates with the compound as described for cell cycle analysis.
-
Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Workflow for Characterizing this compound
Caption: Experimental workflow for the cellular characterization of the compound.
Potential Signaling Pathways to Investigate
Based on the literature for analogous compounds, this compound may interfere with key signaling pathways involved in cancer progression.
4.1. Tubulin Polymerization and Mitotic Arrest
Many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization, which is essential for mitotic spindle formation.[3] This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.
Potential Signaling Pathway: Tubulin Inhibition
Caption: Hypothesized mechanism of tubulin polymerization inhibition.
4.2. Anti-Angiogenesis via VEGFR-2 Inhibition
Another potential mechanism is the inhibition of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Indole-2-carbohydrazide derivatives have been reported to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[4]
Potential Signaling Pathway: VEGFR-2 Inhibition
Caption: Hypothesized mechanism of VEGFR-2 signaling inhibition.
Concluding Remarks
The protocols and conceptual frameworks provided in this guide offer a robust starting point for the in-depth cellular characterization of this compound. By systematically evaluating its effects on cell viability, cell cycle progression, and apoptosis, and by investigating its impact on relevant signaling pathways, researchers can effectively determine its potential as a novel therapeutic agent.
References
-
Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. PubMed. [Link]
-
Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. PMC - NIH. [Link]
-
Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. PubMed Central. [Link]
-
Methoxy‐Activated Indole‐7‐Carbohydrazides; Synthesis, Antioxidant and Anticancer Properties | Request PDF. ResearchGate. [Link]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. PMC - PubMed Central. [Link]
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Application Note & Protocols for the In Vitro Evaluation of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide and its Analogs as Potential Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Scientific Rationale
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Within this broad class, indole-2-carbohydrazide derivatives have garnered significant attention for their potent and diverse anticancer activities.[1][2][3] These compounds have been shown to engage various critical targets within cancer cells, leading to antiproliferative and pro-apoptotic effects.[1][3]
This guide focuses on a specific, yet representative, member of this family: 4,6,7-trimethoxy-1H-indole-2-carbohydrazide . While extensive public data on this particular analog is emerging, the well-documented activities of structurally related indole derivatives provide a robust framework for its investigation. This document, therefore, serves as both a specific application note for the title compound and a general protocol for the in vitro characterization of novel indole-2-carbohydrazide analogs. We will proceed with the hypothesis that, like its chemical cousins, this trimethoxy-substituted indole will exhibit anticancer properties through mechanisms such as tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis.[4][5] Our protocols are designed to rigorously test these hypotheses.
Part 1: Postulated Mechanisms of Action
Indole derivatives exert their anticancer effects through multiple pathways. Based on extensive studies of analogous compounds, we can postulate several primary mechanisms for this compound.
1.1. Disruption of Microtubule Dynamics:
A predominant mechanism for many indole-based anticancer agents is the inhibition of tubulin polymerization.[4][6] These agents often bind to the colchicine site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network is catastrophic for rapidly dividing cancer cells, as it cripples the mitotic spindle, leading to a cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[4][5]
Caption: Postulated mechanism of G2/M arrest by indole-2-carbohydrazide.
1.2. Induction of Apoptosis via Intrinsic Pathways:
Beyond mitotic catastrophe, indole derivatives can directly trigger apoptosis. This is often mediated through the modulation of the Bcl-2 family of proteins, which are central regulators of programmed cell death.[7][8] By inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1, these compounds can shift the cellular balance in favor of apoptosis, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.[8][9]
1.3. Inhibition of Angiogenesis:
Some indole-2-carbohydrazide derivatives have demonstrated anti-angiogenic properties by targeting key signaling receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2] Inhibition of VEGFR-2 blocks the downstream signaling cascades necessary for the proliferation and migration of endothelial cells, thereby cutting off the blood supply that tumors rely on for growth and metastasis.[2]
Part 2: Experimental Workflow & Protocols
A logical and staged approach is crucial for the efficient evaluation of a novel compound. The following workflow is designed to first establish cytotoxic activity and then to elucidate the underlying mechanism of action.
Caption: A streamlined workflow for in vitro compound evaluation.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.[10]
Materials:
-
Selected cancer cell lines (e.g., MDA-MB-231, HCT116, A549) and a non-tumorigenic control line (e.g., WI-38).[3]
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (stock solution in DMSO).
-
MTT reagent (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates.
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[3]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation:
| Cell Line | Cancer Type | Postulated IC50 Range (µM) | Reference Compound (IC50) |
| MDA-MB-231 | Breast (TNBC) | 0.1 - 10 | Doxorubicin (~0.5 µM) |
| HCT116 | Colon | 0.1 - 10 | 5-Fluorouracil (~5 µM)[11] |
| A549 | Lung | 0.5 - 20 | Cisplatin (~10 µM) |
| WI-38 | Normal Lung Fibroblast | > 50 (for selectivity) | N/A |
| Note: IC50 ranges are hypothetical and based on activities of similar indole derivatives.[3][12] |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry measures this fluorescence, allowing for the quantification of cells in each phase. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.[4][11]
Materials:
-
Cancer cells treated with the indole compound at IC50 and 2x IC50 concentrations for 24-48 hours.
-
PBS (Phosphate-Buffered Saline).
-
70% Ethanol (ice-cold).
-
RNase A (100 µg/mL).
-
Propidium Iodide (PI) staining solution (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Following treatment, harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.
Expected Outcome: Based on related compounds, an accumulation of cells in the G2/M phase is anticipated.[4][5]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[3]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Cells treated with the indole compound for 24-48 hours.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect cells as described in Protocol 2.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Expected Outcome: A significant increase in the population of Annexin V-positive cells (both early and late apoptotic) compared to the vehicle control, confirming that the compound induces programmed cell death.[3][9]
Protocol 4: Western Blot Analysis of Key Regulatory Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is crucial for confirming the molecular mechanism of action. For instance, if G2/M arrest is observed, we can probe for proteins involved in mitotic regulation. If apoptosis is induced, we can examine the expression of Bcl-2 family proteins and markers of caspase activation.
Key Protein Targets:
-
Cell Cycle Control: Cyclin B1, CDK1, p21.
-
Apoptosis Regulation: Bcl-2, Bax, Mcl-1, Cleaved Caspase-3, Cleaved PARP.[3][13]
-
Loading Control: β-actin or GAPDH.
Procedure (Abbreviated):
-
Protein Extraction: Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to the loading control.
Expected Outcome:
-
Downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[7]
-
Upregulation of pro-apoptotic proteins like Bax.
-
Increased levels of cleaved (active) forms of Caspase-3 and its substrate, PARP, confirming the execution of apoptosis.[13]
Part 3: Trustworthiness and Self-Validation
The integrity of these protocols relies on a system of built-in controls and cross-validation:
-
Positive Controls: Each assay should include a known positive control compound (e.g., Doxorubicin, Staurosporine) to ensure the assay is performing as expected.
-
Vehicle Controls: All experiments must include a vehicle (DMSO) control to account for any effects of the solvent on the cells.
-
Dose- and Time-Dependence: Key experiments, such as the MTT assay and western blotting, should be performed across a range of concentrations and time points to establish a clear dose-response and temporal relationship.
-
Mechanism Linkage: The results from different assays should be logically consistent. For example, a G2/M arrest observed in the cell cycle analysis should be accompanied by changes in G2/M regulatory proteins (like Cyclin B1) in the western blot. Similarly, an increase in Annexin V-positive cells should correlate with the appearance of cleaved PARP.
By adhering to these principles, the data generated will be robust, reproducible, and provide a comprehensive understanding of the anticancer potential of this compound or any novel analog.
References
- Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central.
- Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiprolifer
- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. PubMed Central.
- Methoxy‐Activated Indole‐7‐Carbohydrazides; Synthesis, Antioxidant and Anticancer Properties.
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- Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.
- Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Publishing.
- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar.
- New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. NIH.
- Compound 7h induces cell cycle arrest at G2/M phase. Cell cycle of...
- Phytoconstituents as apoptosis inducing agents: strategy to comb
- The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regul
- Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)
- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Deriv
- Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. PubMed Central.
- Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. NIH.
- Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum and the Investigation of Its Molecular Mechanism Action of Apoptosis Induction. PubMed Central.
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Application and Protocols for Evaluating 4,6,7-trimethoxy-1H-indole-2-carbohydrazide in Angiogenesis Assays
Introduction: The Therapeutic Potential of Targeting Angiogenesis
Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a fundamental physiological process essential for growth, development, and wound healing. However, its pathological dysregulation is a hallmark of numerous diseases, most notably cancer, where it facilitates tumor growth and metastasis by supplying oxygen and nutrients.[1] Consequently, the inhibition of angiogenesis has emerged as a critical strategy in the development of novel therapeutics. The indole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of many compounds with diverse pharmacological activities.[2] Specifically, derivatives of indole-2-carbohydrazide have garnered significant attention as a promising class of anti-cancer agents, exhibiting both antiproliferative and potent anti-angiogenic activities.[2][3]
This application note provides a comprehensive guide for researchers evaluating the anti-angiogenic potential of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide . While direct studies on this specific molecule are emerging, the broader class of indole-2-carbohydrazide derivatives has been shown to exert anti-angiogenic effects, potentially through the inhibition of key signaling pathways such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) cascade.[3] This document outlines detailed, field-proven protocols for a suite of standard in vitro and in vivo angiogenesis assays, explains the scientific rationale behind experimental choices, and provides guidance on data interpretation.
Hypothesized Mechanism of Action: Targeting VEGFR-2 Signaling
VEGFR-2 is a primary mediator of the angiogenic signal initiated by VEGF. Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that orchestrate endothelial cell proliferation, migration, and survival—the key steps of angiogenesis.[3] Several indole-2-carbohydrazide derivatives have been demonstrated to inhibit VEGFR-2 and its downstream signaling proteins.[3] It is hypothesized that this compound may act similarly, interfering with this critical pathway to exert its anti-angiogenic effects.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Core In Vitro Angiogenesis Assays
A multi-assay approach is crucial for a comprehensive understanding of a compound's anti-angiogenic profile. The following protocols describe key assays to assess the primary functions of endothelial cells during angiogenesis.[4][5]
Endothelial Cell Tube Formation Assay
This assay is one of the most widely used in vitro methods to assess angiogenesis.[6] It evaluates the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to differentiate and form capillary-like structures when cultured on a basement membrane extract (BME), like Matrigel®.[7][8] Anti-angiogenic compounds will disrupt the formation of these tubular networks.
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
Protocol: Tube Formation Assay
-
Preparation of BME Plates:
-
Thaw Basement Membrane Extract (BME) on ice overnight in a 4°C refrigerator.[6] All pipette tips and plates must be pre-chilled to prevent premature gelation.[9]
-
Using a pre-cooled pipette tip, add 50-80 µL of BME to each well of a chilled 96-well plate, ensuring the entire bottom surface is covered.[6] Avoid introducing air bubbles.[9]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for at least 30-60 minutes to allow the BME to solidify into a gel.[6][7]
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in endothelial cell growth medium until they reach 70-90% confluency. Use cells at early passages (P2-P5) for optimal results.[10]
-
Harvest the cells using a gentle detachment solution and centrifuge at 220-300 x g for 3-4 minutes.[6][11]
-
Resuspend the cell pellet in basal medium containing a low serum concentration (e.g., 0.5% FBS).[12]
-
Perform a cell count and adjust the concentration to 2 x 10⁵ cells/mL.[9]
-
Prepare serial dilutions of this compound in the cell suspension medium. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Suramin).
-
Gently add 100 µL of the cell suspension (containing 1-1.5 x 10⁴ cells) on top of the solidified BME in each well.[6][10] Do not touch the gel surface with the pipette tip.[10]
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C, 5% CO₂ for 6 to 18 hours. The optimal time for peak tube formation should be determined empirically.[6][7]
-
Observe and photograph the formation of capillary-like networks using an inverted phase-contrast microscope.[7]
-
For quantitative analysis, measure parameters such as the total tube length, number of nodes/junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Endothelial Cell Migration Assay (Wound Healing / Scratch Assay)
Cell migration is a critical step in the formation of new blood vessels.[13] The scratch assay is a straightforward and widely used method to study directional cell migration in vitro.[13] A "wound" is created in a confluent monolayer of endothelial cells, and the ability of the cells to migrate and close the gap is monitored over time in the presence of the test compound.
Sources
- 1. Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study [journal.waocp.org]
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- 13. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Tubulin Polymerization Assay with 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Microtubule Dynamics in Oncology and the Emergence of Indole-Based Inhibitors
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are fundamental components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[1][2] The highly dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for the formation and function of the mitotic spindle during cell division.[2] Consequently, agents that disrupt microtubule dynamics are potent antimitotic agents and have become a cornerstone of cancer chemotherapy.[3][4]
Indole derivatives have emerged as a promising class of synthetic small molecules that inhibit tubulin polymerization, often by binding to the colchicine site on β-tubulin.[3][5][6][7] This interaction prevents the incorporation of tubulin dimers into growing microtubules, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis in cancer cells.[2] The compound of interest, 4,6,7-trimethoxy-1H-indole-2-carbohydrazide, belongs to this pharmacologically significant class. Its structural features, particularly the trimethoxy-substituted indole core, suggest a potential interaction with the tubulin colchicine binding site, a mechanism shared by other potent indole-based inhibitors.[8]
These application notes provide a comprehensive guide for researchers to quantitatively assess the inhibitory effect of this compound on tubulin polymerization in vitro. We will detail a fluorescence-based assay, which offers high sensitivity and is well-suited for high-throughput screening applications.[9][10][11]
Principle of the Fluorescence-Based Tubulin Polymerization Assay
The in vitro tubulin polymerization assay monitors the assembly of microtubules from purified tubulin heterodimers. This process can be tracked by measuring the increase in light scattering or, more sensitively, by an increase in fluorescence.[1][12][13] The fluorescence-based assay utilizes a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules over free tubulin dimers.[1][12] Upon binding, the fluorescence emission of the reporter is significantly enhanced.
The polymerization of tubulin typically follows a sigmoidal curve with three distinct phases:
-
Nucleation: A thermodynamically unfavorable lag phase where tubulin dimers associate to form initial microtubule seeds.
-
Growth (Elongation): A rapid growth phase where tubulin dimers are added to the ends of the nuclei.
-
Steady State: A plateau phase where the rate of polymerization is balanced by the rate of depolymerization.[9][10]
By monitoring the fluorescence intensity over time, one can characterize the effect of a test compound on these phases. Inhibitors of tubulin polymerization, such as the target compound, are expected to decrease the rate and extent of fluorescence increase.
Mechanism of Action: A Visual Representation
The following diagram illustrates the dynamic equilibrium of tubulin polymerization and the inhibitory action of this compound.
Caption: Mechanism of tubulin polymerization inhibition.
Experimental Workflow
The following diagram outlines the key steps in the tubulin polymerization assay.
Caption: High-level workflow of the assay.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| >99% Pure Tubulin (Bovine or Porcine Brain) | Cytoskeleton, Inc. (Cat. # T240) | Source of tubulin for polymerization. |
| General Tubulin Buffer (G-PEM) | Cytoskeleton, Inc. (Cat. # BST01) | Provides optimal pH and ionic strength. |
| GTP Solution (100 mM) | Cytoskeleton, Inc. (Cat. # BST06) | Essential nucleotide for polymerization. |
| DAPI (Fluorescent Reporter) | Thermo Fisher Scientific | Binds to microtubules, enhancing fluorescence. |
| Paclitaxel (Positive Control for Polymerization) | Cytoskeleton, Inc. (Cat. # TXD01) | Promotes and stabilizes microtubules. |
| Nocodazole or Vinblastine (Positive Control for Inhibition) | Sigma-Aldrich | Known tubulin polymerization inhibitors. |
| This compound | Synthesized or Custom Order | Test compound. |
| Anhydrous DMSO | Sigma-Aldrich | Solvent for test compound and controls. |
| Half-Area 96-well Black Plates | Corning or Greiner | Low-volume, opaque plates for fluorescence. |
Detailed Protocol
1. Preparation of Reagents
-
Tubulin Aliquots: Resuspend lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 10 mg/mL. Aliquot into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA): Prepare and store at 4°C.
-
GTP Stock (100 mM): Dissolve in distilled water, aliquot, and store at -80°C.
-
DAPI Stock (1 mM): Dissolve in DMSO, aliquot, and store at -20°C, protected from light.
-
Test Compound Stock (10 mM): Dissolve this compound in anhydrous DMSO. Store at -20°C.
-
Control Stocks (Paclitaxel and Nocodazole, 10 mM): Dissolve in anhydrous DMSO and store at -20°C.
2. Assay Procedure
This protocol is for a 50 µL final reaction volume in a 96-well plate format.[9][10]
-
Prepare the Plate Reader: Pre-warm the fluorescence plate reader to 37°C. Set the instrument to take kinetic readings every 30-60 seconds for a total of 60-90 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~420-450 nm for DAPI.[11]
-
Prepare Compound Dilutions: On ice, perform serial dilutions of the 10 mM stock of this compound in G-PEM buffer to achieve a range of concentrations (e.g., from 100 µM to 0.1 µM). Also prepare dilutions for positive and negative controls. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤1%).
-
Prepare Master Mix: On ice, prepare a master mix containing G-PEM buffer, GTP, and DAPI. The final concentrations in the 50 µL reaction should be:
-
GTP: 1 mM
-
DAPI: 5-10 µM
-
-
Set up the Assay Plate: On ice, add the following to the wells of a pre-chilled 96-well plate:
-
Test Wells: 5 µL of each test compound dilution + 40 µL of Master Mix.
-
Positive Control (Inhibition): 5 µL of Nocodazole dilution + 40 µL of Master Mix.
-
Positive Control (Polymerization): 5 µL of Paclitaxel dilution + 40 µL of Master Mix.
-
Negative Control (Vehicle): 5 µL of G-PEM buffer with the same percentage of DMSO as the test wells + 40 µL of Master Mix.
-
-
Initiate Polymerization:
-
Thaw an aliquot of tubulin on ice. Dilute it with ice-cold G-PEM buffer to a concentration of 2.5 mg/mL (this will give a final concentration of 0.5 mg/mL in the assay).
-
To initiate the reaction, add 5 µL of the diluted tubulin solution to each well.
-
-
Read the Plate: Immediately place the plate in the pre-warmed plate reader and begin kinetic measurements.
Data Analysis and Interpretation
-
Plot the Data: For each concentration of the test compound and for each control, plot the fluorescence intensity as a function of time. This will generate polymerization curves.
-
Analyze the Curves:
-
Negative Control (Vehicle): Should exhibit a classic sigmoidal curve with nucleation, growth, and plateau phases.[10]
-
Positive Control (Nocodazole): Should show a significant reduction in the rate and extent of polymerization.
-
Positive Control (Paclitaxel): Should show a faster polymerization rate and a higher final fluorescence signal, often with a reduced or absent nucleation phase.[9]
-
Test Compound: Compare the curves generated with this compound to the negative control. An inhibitory effect will be observed as a dose-dependent decrease in the polymerization rate and the final plateau of fluorescence.
-
-
Calculate IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency.
-
Determine the maximum fluorescence intensity (Vmax) at the plateau phase for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration. The percentage of inhibition can be calculated as: % Inhibition = [1 - (Vmax_test / Vmax_vehicle)] * 100
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expected Results for an Inhibitor
| Parameter | Effect of an Inhibitor like this compound |
| Lag Time (Nucleation) | May be prolonged. |
| Vmax (Maximal Rate of Polymerization) | Decreased in a dose-dependent manner. |
| Plateau Fluorescence | Reduced in a dose-dependent manner. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No polymerization in the negative control. | Inactive tubulin. | Use a fresh aliquot of tubulin. Ensure it was stored correctly at -80°C and not freeze-thawed multiple times. |
| Incorrect buffer or GTP concentration. | Verify the composition and pH of the G-PEM buffer and the final concentration of GTP. | |
| High background fluorescence. | DAPI concentration is too high. | Optimize the DAPI concentration. |
| Compound is autofluorescent. | Run a control with the compound but without tubulin to measure its intrinsic fluorescence. | |
| Inconsistent results between replicates. | Pipetting errors. | Use pre-chilled tips and ensure accurate pipetting, especially with viscous tubulin solutions. |
| Air bubbles in wells. | Centrifuge the plate briefly before reading. |
Conclusion
This application note provides a robust and sensitive fluorescence-based method to evaluate the inhibitory activity of this compound on tubulin polymerization. By carefully following this protocol, researchers can obtain quantitative data on the compound's potency (IC₅₀) and gain insights into its mechanism of action as a potential anticancer agent. The indole scaffold is a well-established pharmacophore for tubulin inhibitors, and this assay is a critical step in the preclinical evaluation of new chemical entities within this class.[3][4][7]
References
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Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. (n.d.). FEBS Letters. [Link]
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Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton, Inc.[Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2019). Molecules. [Link]
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Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2019). National Center for Biotechnology Information. [Link]
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Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. (2022). Bioorganic & Medicinal Chemistry. [Link]
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Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). (n.d.). Abbexa. [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2015). ASSAY and Drug Development Technologies. [Link]
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Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). (n.d.). Hölzel Diagnostika. [Link]
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Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2013). ResearchGate. [Link]
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Measurement of in vitro microtubule polymerization by turbidity and fluorescence. (2013). Methods in Cell Biology. [Link]
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Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. (2018). ChemMedChem. [Link]
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Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (2017). Oriental Journal of Chemistry. [Link]
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Methoxy‐Activated Indole‐7‐Carbohydrazides; Synthesis, Antioxidant and Anticancer Properties. (2020). ChemistrySelect. [Link]
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Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (2024). RSC Medicinal Chemistry. [Link]
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A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Molecules. [Link]
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Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of. (2019). European Journal of Medicinal Chemistry. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). Journal of Medicinal Chemistry. [Link]
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New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. (2016). Journal of Medicinal Chemistry. [Link]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2017). Molecules. [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. (2009). Monatshefte für Chemie - Chemical Monthly. [Link]
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Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. (2023). BMC Chemistry. [Link]
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Application Notes and Protocols for the In Vivo Evaluation of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for the in vivo testing of the novel synthetic compound, 4,6,7-trimethoxy-1H-indole-2-carbohydrazide. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—an indole core and a carbohydrazide side chain—are present in compounds with demonstrated anti-inflammatory and anticancer activities.[1][2][3][4][5] This guide, therefore, outlines a logical, phased approach to systematically evaluate its therapeutic potential and safety profile in preclinical animal models. The protocols herein are grounded in established best practices, including the ARRIVE guidelines, to ensure data integrity and reproducibility.[6][7][8][9][10]
Introduction and Scientific Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[3][11] Similarly, the carbohydrazide moiety is a versatile functional group known to impart a range of pharmacological activities.[2][12] The combination of these in this compound (hereinafter referred to as "the compound") suggests a strong rationale for investigating its potential as a therapeutic agent, particularly in oncology and inflammation.
Studies on related indole-2-carbohydrazide derivatives have shown promising results, including:
-
Antiproliferative and Anti-angiogenic Activity: Inhibition of cancer cell growth and the formation of new blood vessels that tumors need to grow.[1][2]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, a clinically validated anticancer mechanism.[3][4]
-
Tyrosinase Inhibition: Potential applications in dermatological conditions.[11]
-
α-Glucosidase Inhibition: Suggesting possible utility in metabolic disorders.[12]
Given these precedents, a rigorous in vivo evaluation is the critical next step to determine if the compound possesses meaningful biological activity and a safety profile suitable for further development. This guide outlines a multi-stage experimental plan, commencing with essential preliminary studies and progressing to efficacy and safety assessments.
Overall Experimental Workflow
Caption: Phased approach for the in vivo evaluation of the compound.
Phase 1: Preliminary Assessment & Formulation
Rationale
Before any animal is dosed, the physicochemical properties of the compound must be understood to develop a suitable and stable formulation for administration.[13][14] An initial assessment of acute toxicity is crucial for establishing a safe dose range for subsequent pharmacokinetic and efficacy studies.[15]
Protocol: Formulation Development for Poorly Soluble Compounds
Indole derivatives often exhibit poor water solubility.[16][17] Assuming the compound follows this trend, a suitable vehicle is required to ensure consistent bioavailability.
Objective: To prepare a stable and homogenous vehicle for oral (PO) and intravenous (IV) administration.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile filters (0.22 µm)
Protocol (for Oral Formulation):
-
Weigh the required amount of the compound.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). Use gentle vortexing or sonication if necessary.
-
Add PEG400 (e.g., 30-40% of the final volume) and mix thoroughly.
-
Add Tween 80 (e.g., 5-10% of the final volume) and mix until a clear solution is formed.
-
Slowly add saline or PBS to the final desired volume while continuously mixing.
-
Visually inspect for any precipitation. The final formulation should be a clear, homogenous solution or a stable microemulsion.
-
Note: The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid vehicle-induced toxicity.
For IV administration, all components must be sterile, and the final formulation must be passed through a 0.22 µm sterile filter.
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)
Objective: To determine the acute oral toxicity of the compound and identify the Maximum Tolerated Dose (MTD).[18][19]
Animal Model:
-
Species: Rat (Sprague-Dawley) or Mouse (CD-1)
-
Sex: Female (often slightly more sensitive)[20]
-
Age: 8-12 weeks
-
Acclimatization: Minimum of 5 days
Procedure:
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg, based on OECD recommendations if no prior information exists).[20]
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., 2000 mg/kg).
-
If the animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).
-
-
Main Study: Dosing continues sequentially in single animals at 48-hour intervals. The dose for each subsequent animal is adjusted up or down based on the outcome of the previous animal.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days post-dosing.[19]
-
Endpoint: The study is concluded when stopping criteria are met (e.g., reversal of outcomes at a specific dose level). The LD50 and its confidence intervals are then calculated using appropriate software. The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.[15]
Phase 2: Pharmacokinetic (PK) Profiling
Rationale
Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing an effective dosing regimen for efficacy studies.[21][22] A PK study will determine key parameters like bioavailability, peak plasma concentration, and half-life.[23]
Protocol: Single-Dose Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of the compound after a single IV and PO dose.
Animal Model:
-
Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley), cannulated if possible for serial blood sampling.
-
Groups:
-
Group 1: IV administration (e.g., 2 mg/kg)
-
Group 2: PO administration (e.g., 20 mg/kg)
-
-
Animals/Group: 3-4 per time point (for terminal sampling) or 4-5 cannulated animals.
Procedure:
-
Fast animals overnight (with access to water) before dosing.
-
Administer the compound via the specified route (IV tail vein or PO gavage).
-
Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points.
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate PK parameters using non-compartmental analysis software.
Table 1: Sample Collection Schedule and Key PK Parameters
| Route | Time Points for Blood Collection (hours) | Key Parameters to Calculate |
| IV | 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 | Cmax, AUC(0-inf), t1/2, Clearance (CL), Volume of distribution (Vd) |
| PO | 0.25, 0.5, 1, 2, 4, 8, 24 | Cmax, Tmax, AUC(0-inf), t1/2, Oral Bioavailability (F%) |
Phase 3: Efficacy Evaluation
Rationale
Based on the activities of related compounds, initial efficacy studies could focus on either anti-inflammatory or anticancer models. The choice of model is critical and should align with the hypothesized mechanism of action.[24][25] All efficacy studies must be designed to be robust, minimizing bias through randomization and blinding.[24]
Hypothetical Target Pathway
Given the anti-angiogenic and antiproliferative effects of similar indole derivatives, a plausible mechanism involves the inhibition of key signaling pathways in endothelial and cancer cells, such as the VEGFR-2 pathway.[1]
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Protocol: Xenograft Tumor Model (Anticancer)
Objective: To evaluate the antitumor efficacy of the compound in an immunodeficient mouse model bearing human tumor xenografts.[26][27][28]
Animal Model:
-
Species: Immunodeficient mice (e.g., Nude or SCID)
-
Cell Line: Human cancer cell line with known sensitivity to anti-angiogenic or antiproliferative agents (e.g., HCT116 colorectal carcinoma).[1]
Procedure:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups.[24]
-
Treatment Groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: Compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: Compound (High Dose, e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., a standard-of-care chemotherapeutic)
-
-
Administer treatments (e.g., daily PO) for a specified period (e.g., 21 days).
-
Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
At the end of the study, euthanize animals and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory)
Objective: To assess the acute anti-inflammatory activity of the compound.[29][30][31]
Animal Model:
-
Species: Rat (Wistar or Sprague-Dawley)
Procedure:
-
Randomize animals into treatment groups.
-
Treatment Groups (n=6-8 rats/group):
-
Group 1: Vehicle control
-
Group 2: Compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: Compound (High Dose, e.g., 100 mg/kg)
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Administer treatments orally 1 hour before the inflammatory insult.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Primary Endpoint: Percent inhibition of edema.
Ethical Considerations and Compliance
All animal experiments must be conducted in strict accordance with ethical guidelines to ensure animal welfare.[32][33][34][35] Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[32][33][36] Reporting of study design and results should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[6][7][8][9][10]
Table 2: Key ARRIVE Guideline Checklist Items
| ARRIVE Item | Description | Implementation |
| Study Design | Provide details of the experimental design, including control groups and the experimental unit.[9] | Clearly define vehicle, positive control, and test article groups. The experimental unit is the individual animal. |
| Sample Size | Specify the total number of animals used and how the sample size was determined.[9] | Perform a power calculation based on expected effect size and variability to ensure statistical significance. |
| Randomization | Detail the method used to allocate experimental units to treatment groups.[24] | Use a random number generator to assign animals to groups. |
| Blinding | State whether investigators were blinded to group allocation during the experiment and/or when assessing outcomes.[24] | The individual measuring tumors or paw edema should be unaware of the treatment each animal received. |
| Outcomes | Clearly define the primary and secondary outcome measures.[9] | Primary endpoints (TGI, % edema inhibition) are pre-specified. |
References
- ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). The University of Iowa.
- ARRIVE Guidelines: Home. NC3Rs.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
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- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR).
- How to design robust preclinical efficacy studies that make a difference.
- Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH.
- OECD Acute Oral Toxicity Guidelines. Scribd.
- ARRIVE: Animal Research Reporting In Vivo Experiments. NC3Rs.
- Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
- How to Improve the Bioavailability of Poorly W
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
- The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
- IACUC Policies and Guidelines. UC Davis Office of Research.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMM
- Rodent tumor models for anti-cancer drug testing: An overview. ProQuest.
- Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI.
- OECD Test Guideline 425.
- Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD.
- 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. ModernVivo.
- OECD GUIDELINE FOR TESTING OF CHEMICALS - Acute Oral Toxicity – Acute Toxic Class Method.
- Master List of IACUC Policies, Guidelines and SOPS.
- IACUC Policies, Guidelines, & SOPS.
- Evaluation of preclinical formulations for a poorly w
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Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook . Frontiers. [Link]
- Policies and Guidelines – Office of Animal Welfare. University of Washington.
- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
- Institutional Animal Care and Use Committee Guidebook. NIH Grants & Funding.
- Formulation of poorly water-soluble drugs for oral administr
- Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiprolifer
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- Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube.
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- Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. PubMed.
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- Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central.
- In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Deriv
- Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11.
- Synthesis and Biological Evaluation of Indole-2-carbohydrazides and Thiazolidinyl-Indole-2-carboxamides As Potent Tubulin Polymeriz
- Methoxy‐Activated Indole‐7‐Carbohydrazides; Synthesis, Antioxidant and Anticancer Properties.
- Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiprolifer
- Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. NIH.
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Application Notes & Protocols: 4,6,7-Trimethoxy-1H-indole-2-carbohydrazide as a Novel Molecular Probe
I. Introduction: The Indole-2-Carbohydrazide Scaffold and the Promise of Trimethoxy Substitution
The indole ring is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Within this class, indole-2-carbohydrazide derivatives have emerged as versatile synthons and bioactive molecules in their own right. These compounds have been investigated for a range of therapeutic applications, including as anticancer, anti-angiogenic, and antiplatelet agents.[2][3][4] The carbohydrazide moiety (-CONHNH₂) is a key functional group, serving as a versatile handle for further chemical modifications and as a pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.[5][6]
This document introduces a novel, hypothetical molecular probe, 4,6,7-trimethoxy-1H-indole-2-carbohydrazide (TMIC). While this specific substitution pattern is not yet widely documented, its rational design is based on established principles of medicinal chemistry and probe development. The introduction of three methoxy (-OCH₃) groups at the 4, 6, and 7 positions of the indole ring is predicted to significantly modulate the electronic and photophysical properties of the parent scaffold. Methoxy groups are strong electron-donating groups, which can enhance the fluorescence quantum yield of the indole core, a phenomenon critical for the development of sensitive fluorescent probes.[7] Furthermore, these substitutions can influence the molecule's lipophilicity and metabolic stability, potentially improving its cell permeability and bioavailability for in vitro and in vivo applications.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of TMIC as a molecular probe. We will explore its hypothesized utility in bioimaging and as an enzyme inhibitor, complete with detailed, field-proven protocols to facilitate its investigation and application.
II. Hypothesized Properties and Applications of TMIC
The unique structural features of TMIC suggest its potential as a multi-functional molecular probe. The electron-rich trimethoxy-indole core is anticipated to be inherently fluorescent, making it a candidate for bioimaging applications. The carbohydrazide functional group is a known reactive moiety that can form stable complexes with metal ions or act as a nucleophile, suggesting its potential as a chemosensor or an enzyme inhibitor.
A. TMIC as a Fluorescent Probe for Cellular Imaging
Indole derivatives are well-established fluorescent probes for biological and electrochemical sensing.[7][8] The intrinsic fluorescence of the indole scaffold can be modulated by its local environment, making it a sensitive reporter of cellular processes. The electron-donating methoxy groups in TMIC are expected to enhance its fluorescence, potentially leading to a brighter and more photostable probe.
Proposed Mechanism of Action: The fluorescence of TMIC is likely to be sensitive to changes in the polarity of its microenvironment. In non-polar environments, such as within the lipid bilayers of cellular membranes or in the hydrophobic pockets of proteins, TMIC is expected to exhibit strong fluorescence. Conversely, in aqueous, polar environments, its fluorescence may be quenched. This solvatochromic behavior can be exploited to visualize cellular organelles or to monitor protein-protein interactions.
Table 1: Predicted Photophysical Properties of TMIC
| Property | Predicted Value | Rationale |
| Excitation Maximum (λex) | ~350 nm | Typical for indole derivatives. |
| Emission Maximum (λem) | ~450 nm | Blue fluorescence, common for substituted indoles. |
| Quantum Yield (Φ) | > 0.5 in non-polar solvents | Methoxy groups enhance fluorescence efficiency. |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | Characteristic of aromatic systems. |
B. TMIC as an Inhibitor of Monoamine Oxidase (MAO)
Indole-based structures bear a resemblance to the endogenous substrates of monoamine oxidases (MAOs), such as serotonin. MAOs are flavoenzymes that play a crucial role in the metabolism of neurotransmitters. The carbohydrazide moiety is a known inhibitor of MAOs, and many hydrazine-based drugs are used clinically for the treatment of depression and neurodegenerative diseases.[9]
Proposed Mechanism of Inhibition: TMIC is hypothesized to act as an irreversible inhibitor of MAO. The carbohydrazide group can be oxidized by the flavin adenine dinucleotide (FAD) cofactor of MAO, leading to the formation of a reactive intermediate that covalently modifies the enzyme, rendering it inactive. The trimethoxy-indole core would serve as the recognition element, guiding the inhibitor to the active site of the enzyme.
III. Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in controls and clear endpoints.
Protocol 1: Synthesis of this compound (TMIC)
This protocol outlines a plausible synthetic route to TMIC, adapted from established methods for the synthesis of indole-2-carbohydrazides.[10]
Workflow for TMIC Synthesis
Caption: Synthetic pathway for TMIC.
Materials:
-
4,6,7-Trimethoxy-1H-indole-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Esterification: a. To a solution of 4,6,7-trimethoxy-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid. b. Reflux the mixture for 12 hours, monitoring the reaction by thin-layer chromatography (TLC). c. Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. d. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate.
-
Hydrazinolysis: a. Dissolve the methyl ester from the previous step (1 equivalent) in absolute ethanol. b. Add hydrazine hydrate (3 equivalents) to the solution and stir at room temperature for 6 hours.[10] c. Monitor the reaction by TLC. Upon completion, a white precipitate of TMIC should form. d. Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.
Validation: The structure and purity of the synthesized TMIC should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of TMIC as a Fluorescent Probe in Live Cells
This protocol details the use of TMIC for fluorescent imaging of live cells, based on standard cell imaging procedures.[11]
Workflow for Live-Cell Imaging with TMIC
Caption: Live-cell imaging workflow using TMIC.
Materials:
-
HeLa cells (or other adherent cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
TMIC stock solution (10 mM in DMSO)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with a DAPI filter set (or appropriate filters for ~350 nm excitation and ~450 nm emission)
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM with 10% FBS at 37°C in a 5% CO₂ atmosphere. Seed the cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
Probe Loading: a. Prepare a working solution of TMIC by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and replace it with the TMIC-containing medium. c. Incubate the cells for 30 minutes at 37°C.
-
Washing: After incubation, wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set. Acquire images of both the TMIC fluorescence and a bright-field image for cell morphology.
Expected Results: TMIC is expected to accumulate in the lipid-rich membranes of the endoplasmic reticulum and Golgi apparatus, as well as potentially in the cytoplasm, exhibiting bright blue fluorescence.
Protocol 3: In Vitro MAO Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potential of TMIC against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
TMIC
-
Known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation: a. Prepare serial dilutions of TMIC and the positive control inhibitors in phosphate buffer. b. In a 96-well black microplate, add the MAO-A or MAO-B enzyme to each well. c. Add the different concentrations of TMIC or the control inhibitors to the wells. Include a no-inhibitor control. d. Pre-incubate the plate at 37°C for 15 minutes.
-
Enzymatic Reaction: a. Initiate the reaction by adding the MAO substrate, kynuramine, to all wells. b. Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: a. Stop the reaction by adding a stop solution (e.g., 2N NaOH). b. Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (excitation ~310 nm, emission ~400 nm).
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of TMIC. b. Plot the percentage of inhibition against the logarithm of the TMIC concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Expected Results: If TMIC is an effective MAO inhibitor, a dose-dependent decrease in fluorescence will be observed. The IC₅₀ value will quantify its potency.
IV. Conclusion
This compound represents a promising, albeit currently hypothetical, molecular probe with potential applications in both cellular imaging and enzyme inhibition studies. Its rational design, based on the well-established properties of the indole-2-carbohydrazide scaffold and the electronic effects of methoxy substitution, provides a strong foundation for its future investigation. The protocols detailed in these application notes offer a starting point for researchers to synthesize and evaluate this novel compound, potentially unlocking new tools for biological discovery and drug development.
V. References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3786. [Link]
-
Li, Y., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 13(12), 1231-1243. [Link]
-
Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(21), 6649. [Link]
-
Fassihi, A., et al. (2017). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences, 12(4), 284–294. [Link]
-
Kamal, A., et al. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 179, 553-568. [Link]
-
Asadi, Z., et al. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Scientific Reports, 13(1), 9713. [Link]
-
Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3508. [Link]
-
Hussain, A., et al. (2022). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 27(19), 6297. [Link]
-
Zhang, Y., et al. (2022). An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. Frontiers in Chemistry, 10, 918338. [Link]
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Wang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 803. [Link]
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Al-Ostoot, F. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. [Link]
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Lim, H. N., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 15(3), 864-878. [Link]
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de Heuvel, D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 8(11), 2276–2291. [Link]
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Rajič, Z., et al. (2018). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of (E)-N'-(substituted-benzylidene)-1H-indole-2-carbohydrazides. Arhiv za higijenu rada i toksikologiju, 69(4), 323-334. [Link]
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Wang, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 803. [Link]
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ResearchGate. (n.d.). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. [Link]
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Kumar, R., et al. (2022). Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. Chemosensors, 10(12), 532. [Link]
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Singh, K., et al. (2021). An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. Chemosensors, 9(8), 220. [Link]
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Wang, Y., et al. (2023). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters, 25(49), 8826–8830. [Link]
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PubChem. (n.d.). 4,5,6-Trimethoxy-1H-indole. Retrieved from [Link]
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PubChem. (n.d.). Trimethoxyindole. Retrieved from [Link]
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Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of Indole-2-Carbohydrazides
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] Among these, indole-2-carbohydrazide derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in oncology.[2][4] Published research has demonstrated that various derivatives of this class can exert potent antiproliferative and anti-angiogenic effects.[4] The mechanisms underlying these activities often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle.[2]
This document provides a detailed guide for the comprehensive analysis of cellular responses to a novel derivative, 4,6,7-trimethoxy-1H-indole-2-carbohydrazide . As the specific biological effects of this compound are yet to be fully elucidated, we will focus on establishing a robust analytical framework using flow cytometry. This powerful technique allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a population, making it an indispensable tool in drug discovery and development.[5][6]
We will detail protocols for assessing three key cellular processes that are commonly modulated by anticancer agents:
-
Cell Cycle Progression: To determine if the compound induces cell cycle arrest at specific phases (G1, S, or G2/M).
-
Apoptosis: To quantify the induction of programmed cell death and distinguish between early and late apoptotic stages.
-
Reactive Oxygen Species (ROS) Production: To investigate the potential involvement of oxidative stress in the compound's mechanism of action.
These protocols are designed to be self-validating, incorporating essential controls and providing a clear rationale for each step, ensuring the generation of reliable and reproducible data.
PART 1: Foundational Knowledge and Experimental Design
Before proceeding to specific protocols, it is crucial to establish a solid experimental foundation. The following considerations are paramount when investigating a novel compound.
Compound Handling and Preparation
-
Solubility: The solubility of this compound must be determined in a solvent that is compatible with your cell culture system, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Subsequent dilutions into cell culture medium should ensure that the final DMSO concentration does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Stability: Assess the stability of the compound in your cell culture medium at 37°C over the time course of your experiment. This can be done using analytical techniques such as HPLC.
Cell Line Selection and Culture
The choice of cell line will depend on the research question. For initial screening, a panel of cancer cell lines from different tissues of origin is recommended. All cell lines should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Dose-Response and Time-Course Experiments
It is essential to perform dose-response and time-course experiments to identify the optimal concentration and incubation time for observing the desired cellular effects.
-
Dose-Response: Treat cells with a wide range of concentrations of the compound (e.g., from nanomolar to micromolar) for a fixed period (e.g., 24, 48, or 72 hours).
-
Time-Course: Treat cells with a fixed concentration of the compound (determined from the dose-response study) and analyze them at multiple time points (e.g., 6, 12, 24, 48 hours).
PART 2: Core Flow Cytometry Protocols
The following sections provide detailed, step-by-step protocols for the flow cytometric analysis of cell cycle, apoptosis, and ROS production.
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
Rationale: This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with an effective chemotherapeutic agent may lead to an accumulation of cells in a specific phase, indicating cell cycle arrest.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Methodology:
-
Cell Seeding: Seed 1-2 x 10^6 cells in a T25 flask or an appropriate number of cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control for cell cycle arrest if available (e.g., nocodazole for G2/M arrest). Incubate for the desired time period.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA.
-
Collect the cells and centrifuge at 300 x g for 5 minutes.
-
For suspension cells, directly collect them by centrifugation.
-
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This step is crucial for permeabilizing the cells and preserving DNA integrity. Fix the cells for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks after fixation.[7]
-
Rehydration and Washing: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C. This step is essential to eliminate the signal from double-stranded RNA that can also be stained by PI.
-
PI Staining: Add 500 µL of PI staining solution (50 µg/mL PI in PBS) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation:
| Treatment Group | Concentration (µM) | % G0/G1 | % S | % G2/M |
| Vehicle Control (DMSO) | 0.1% | |||
| Compound A | 1 | |||
| Compound A | 5 | |||
| Compound A | 10 | |||
| Positive Control | Varies |
Protocol: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[9] Propidium iodide is a membrane-impermeant DNA-binding dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[8][9]
Workflow for Apoptosis Analysis
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle protocol. Include a positive control for apoptosis (e.g., staurosporine or etoposide).
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them with trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Annexin V Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
PI Staining: Add 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour).
-
Data Analysis:
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation:
| Treatment Group | Concentration (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control (DMSO) | 0.1% | |||
| Compound A | 1 | |||
| Compound A | 5 | |||
| Compound A | 10 | |||
| Positive Control | Varies |
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
Rationale: This protocol uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[11] Once inside the cell, H2DCFDA is deacetylated by cellular esterases to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12] The fluorescence intensity of DCF is proportional to the level of intracellular ROS.[12]
Workflow for ROS Measurement
Caption: Workflow for intracellular ROS detection using H2DCFDA.
Detailed Methodology:
-
Cell Seeding: Seed cells as described in the previous protocols.
-
Compound Treatment: Treat cells with the compound for a relatively short duration (e.g., 1-6 hours), as ROS production can be an early event. Include a vehicle control, a positive control for ROS induction (e.g., H2O2), and a negative control (e.g., N-acetylcysteine, a ROS scavenger).[11]
-
H2DCFDA Loading: After treatment, remove the medium and wash the cells with pre-warmed PBS. Add culture medium containing 5-10 µM H2DCFDA.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Harvest the cells as previously described.
-
Washing: Wash the cells once with cold PBS to remove excess probe.
-
Resuspension: Resuspend the cells in cold PBS for analysis.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer, using the 488 nm laser for excitation and detecting the emission at ~535 nm.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the DCF signal for each sample. An increase in MFI compared to the vehicle control indicates an increase in intracellular ROS.
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0.1% | 1.0 | |
| Compound A | 1 | ||
| Compound A | 5 | ||
| Compound A | 10 | ||
| Positive Control (H2O2) | Varies | ||
| Negative Control (NAC) | Varies |
PART 3: Data Interpretation and Advanced Concepts
Correlating the Data
The power of these assays lies in their integration. For example:
-
Does the induction of ROS precede the onset of apoptosis?
-
Is cell cycle arrest observed at concentrations that also induce apoptosis?
-
Does a ROS scavenger rescue the cells from compound-induced apoptosis or cell cycle arrest?
Answering these questions will provide a more complete picture of the compound's mechanism of action.
Potential Signaling Pathways
Based on the known activities of indole derivatives, this compound may act through several signaling pathways. The flow cytometry data you generate will provide clues as to which pathways are involved.
Potential Mechanisms of Action
Caption: Hypothetical signaling pathways modulated by the indole compound.
Conclusion
This application note provides a comprehensive framework for the initial characterization of this compound using flow cytometry. By systematically evaluating its effects on cell cycle progression, apoptosis, and ROS production, researchers can gain valuable insights into its potential as a therapeutic agent. The protocols and data presentation formats outlined here are designed to ensure the generation of high-quality, interpretable data, thereby accelerating the drug development process.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol,
-
Cell cycle analysis with flow cytometry and propidium iodide. Abcam,
-
Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol,
-
Flow cytometry as a tool for analyzing changes in Plasmodium falciparum cell cycle following treatment with indol compounds. Cytometry Part A,
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne,
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed,
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio,
-
Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies,
-
BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific,
-
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by 2-Phenylindole Derivatives. Benchchem,
-
Assaying cell cycle status using flow cytometry. Current Protocols in Immunology,
-
Flow Cytometry-based Measurement of Reactive Oxygen Species in Cyanobacteria. Bio-protocol,
-
Cell Cycle Tutorial Contents. Flow Cytometry Core Facility,
-
Flow Cytometry Protocol. Sigma-Aldrich,
-
ROS Assay Kit Protocol. Abeomics,
-
Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Bio-protocol,
-
Flow cytometry analysis of the cell cycle. Representative data showed... ResearchGate,
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Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking. Journal of Visualized Experiments,
-
Anticancer and Antimicrobial Activity of Chlorella vulgaris BA02 Algae Extract Containing Indole-3-Acetic Acid. Molecules,
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(±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters,
-
Methoxy‐Activated Indole‐7‐Carbohydrazides; Synthesis, Antioxidant and Anticancer Properties. ChemistrySelect,
-
Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem,
-
Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry,
-
Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of. European Journal of Medicinal Chemistry,
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules,
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry,
-
Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Scientific Reports,
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ResearchGate,
-
N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences,
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Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4,6,7-trimethoxy-1H-indole-2-carbohydrazide and similar complex heterocyclic molecules. Indole derivatives are a cornerstone in medicinal chemistry, yet their often poor aqueous solubility can be a significant hurdle in preclinical and formulation development.[1][2][3] This document provides a structured approach to systematically address and overcome these solubility issues, ensuring the progression of promising therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: My initial batches of this compound are practically insoluble in aqueous buffers. Where do I begin?
A1: This is a common observation for complex, poly-substituted indole scaffolds. The trimethoxy and carbohydrazide moieties contribute to a rigid, crystalline structure that is energetically stable and thus resistant to dissolution in water. Your initial strategy should focus on two parallel paths: (1) Preliminary Solvent Screening to identify suitable organic co-solvents and (2) pH-Dependent Solubility Profiling to understand the impact of ionization on solubility.
Q2: What is the difference between kinetic and thermodynamic solubility, and which should I be measuring?
A2: Understanding this distinction is critical for designing meaningful experiments.
-
Kinetic solubility measures the concentration of a compound that can be dissolved in a solvent system under specific, often rapid, conditions before it precipitates out of solution.[4][5] It's a high-throughput screening method often used in early discovery to quickly flag potential solubility issues.[4][5][6]
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure when the solution is in equilibrium with the solid-state of the compound.[6][7]
For formulation development and predicting in vivo behavior, thermodynamic solubility is the more relevant parameter. [8] However, kinetic solubility can be a useful initial guide.
Q3: Can I assume that the carbohydrazide group will make the molecule more soluble due to its hydrogen bonding potential?
A3: While the carbohydrazide group can participate in hydrogen bonding, its contribution to overall aqueous solubility can be counteracted by the highly hydrophobic and rigid nature of the trimethoxy-indole core. Furthermore, intramolecular hydrogen bonding within the molecule can reduce its interaction with water molecules. Therefore, relying solely on this functional group to impart solubility is often insufficient.
Q4: Are there any specific safety precautions I should take when working with this compound and its formulations?
A4: As with any novel chemical entity, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When using organic solvents, work in a well-ventilated fume hood. For any in vivo studies, ensure that all formulations are sterile and pyrogen-free.
Troubleshooting Guides & In-Depth Protocols
Issue 1: Persistent Low Solubility in Aqueous Media
If initial attempts to dissolve the compound in standard aqueous buffers (e.g., phosphate-buffered saline, Tris buffer) have failed, a systematic approach to solubility enhancement is required.
Causality: The this compound molecule possesses ionizable groups. The indole nitrogen is weakly acidic, while the hydrazide moiety can be protonated under acidic conditions, making it a weak base. By adjusting the pH of the solution, you can ionize the molecule, which generally leads to a significant increase in aqueous solubility due to the favorable interactions of the charged species with water.[9][10]
Experimental Protocol: pH-Dependent Solubility Profiling
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach thermodynamic equilibrium.
-
Separate the undissolved solid by centrifugation and/or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.
-
Plot the logarithm of solubility against pH to visualize the pH-solubility profile.
Data Interpretation:
| pH | Expected Solubility Behavior | Rationale |
| < 4 | Increased solubility | Protonation of the carbohydrazide group. |
| 4 - 8 | Low, intrinsic solubility | The molecule is predominantly in its neutral, unionized form. |
| > 8 | Potential for increased solubility | Deprotonation of the indole nitrogen. |
Note: The exact pKa values will determine the precise pH ranges for these changes.
Troubleshooting:
-
Precipitation upon pH shift: If the compound precipitates when the pH is adjusted back towards neutral, this indicates that the solubilization is reversible and pH-dependent.
-
Salt Formation: If a significant increase in solubility is observed at acidic or basic pH, consider forming a stable salt of the compound.[11][12][13] For example, reacting the compound with an acid (e.g., HCl, methanesulfonic acid) can yield a more soluble hydrochloride or mesylate salt.[11][13]
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14] This can enhance the solubility of hydrophobic compounds by reducing the interfacial tension between the compound and the solvent.[14]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions of the compound in various neat organic solvents (e.g., 10 mg/mL in DMSO).
-
Create a series of aqueous buffer solutions containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v ethanol in water).
-
Add a small, fixed volume of the organic stock solution to each of the co-solvent mixtures.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours).
-
Quantify the solubility in the clear solutions using an appropriate analytical method.
Data Interpretation:
| Co-solvent | 5% (v/v) Solubility | 20% (v/v) Solubility | 50% (v/v) Solubility |
| Ethanol | Low | Moderate | High |
| Propylene Glycol | Low | Moderate | Moderate-High |
| PEG 400 | Moderate | High | Very High |
| DMSO | High | Very High | Very High |
Note: This table presents hypothetical data to illustrate a typical trend.
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when a formulation containing a high concentration of co-solvent is diluted into an aqueous medium (simulating in vivo conditions), this can be a significant issue. This is known as "parachuting out" of solution.
-
Toxicity: Be mindful of the potential toxicity of the co-solvents, especially for in vivo applications.[14]
Issue 2: Compound Stability in Solubilizing Formulations
Improving solubility should not come at the cost of compound stability. It is crucial to assess the stability of your compound in any new formulation.
Causality: Forced degradation studies, or stress testing, are designed to accelerate the chemical degradation of a substance to identify potential degradation products and establish degradation pathways.[15][16] This information is vital for developing stability-indicating analytical methods and for understanding the compound's intrinsic stability.[15][17]
Experimental Protocol: Forced Degradation in Solution
-
Prepare solutions of the compound in the promising solubilizing systems identified (e.g., acidic buffer, basic buffer, co-solvent mixture).
-
Expose the solutions to stress conditions , including:
-
Acid hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Base hydrolysis: 0.1 N NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal stress: Elevated temperature (e.g., 60°C) in a neutral buffer.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.
-
Quantify the parent compound and any degradation products.
Data Interpretation:
-
Significant degradation (>10-20%) under a specific condition indicates a potential stability liability.[18]
-
The appearance of new peaks in the chromatogram suggests the formation of degradation products.
Issue 3: Inadequate Solubility for In Vivo Studies
When pH modification and co-solvents are insufficient to achieve the required concentration for in vivo dosing, more advanced formulation strategies are necessary.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming inclusion complexes.[19][21][22] This complexation effectively shields the hydrophobic part of the molecule from water, leading to a significant increase in its apparent aqueous solubility.[19]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Phase Solubility Studies
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 0-40% w/v).
-
Add an excess amount of the compound to each cyclodextrin solution.
-
Equilibrate the samples as described in the pH-dependent solubility protocol.
-
Separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant.
-
Plot the solubility of the compound against the cyclodextrin concentration.
Data Interpretation:
-
A linear increase in solubility with increasing cyclodextrin concentration (an AL-type phase solubility diagram) is indicative of the formation of a 1:1 inclusion complex.
-
The slope of the line can be used to calculate the stability constant of the complex.
Troubleshooting:
-
Limited solubility enhancement: If the solubility increase is modest, consider a different type of cyclodextrin or a combination of solubilization techniques.
-
Toxicity: While generally considered safe, some cyclodextrins can have toxic effects, particularly when administered parenterally. HP-β-CD and SBE-β-CD are generally preferred for in vivo use.[19]
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ikeda, Y. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-13. [Link]
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Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]
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Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Aradigm Corporation. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
MDPI. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Avdeef, A. (2001). Physicochemical profiling (pKa, solubility, and lipophilicity) in early drug discovery. Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. [Link]
-
Taylor & Francis Online. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]
-
The Pharmaceutical Journal. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum?[Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]
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ResearchGate. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]
-
National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. [Link]
-
National Center for Biotechnology Information. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
-
SlideShare. (2018). solubility experimental methods.pptx. [Link]
-
National Center for Biotechnology Information. (2024). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. [Link]
-
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
National Center for Biotechnology Information. (2022). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov. [Link]
-
Soln Pharma. (n.d.). Techniques of Solubilization. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
National Center for Biotechnology Information. (2020). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. [Link]
-
ResearchGate. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?[Link]
-
Preprints.org. (2024). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2014). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. [Link]
-
YouTube. (2024). Solubility and Bioavailability Enhancement Techniques. [Link]
-
ResearchGate. (2013). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
-
National Center for Biotechnology Information. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
ResearchGate. (2014). Study of pH-dependent drugs solubility in water. [Link]
-
PubChem. (n.d.). 4,6,7-trimethoxy-2-methyl-2,3-dihydro-1H-indole. [Link]
Sources
- 1. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. creative-biolabs.com [creative-biolabs.com]
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- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
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- 13. rjpdft.com [rjpdft.com]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. acdlabs.com [acdlabs.com]
- 18. onyxipca.com [onyxipca.com]
- 19. mdpi.com [mdpi.com]
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- 22. tandfonline.com [tandfonline.com]
optimizing reaction conditions for 4,6,7-trimethoxy-1H-indole-2-carbohydrazide synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide. This document provides a comprehensive workflow, in-depth troubleshooting advice, and answers to frequently asked questions to facilitate a successful and optimized synthesis.
Introduction
This compound is a specialized organic compound with potential applications in medicinal chemistry and drug discovery. Its synthesis is a critical step for researchers exploring its biological activities. The most common and effective route to this molecule involves the hydrazinolysis of a corresponding indole-2-carboxylate ester. This guide will focus on optimizing this key conversion step.
The core of this synthesis lies in the nucleophilic acyl substitution reaction between an ester and hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of an alcohol molecule yields the desired carbohydrazide. The presence of three electron-donating methoxy groups on the indole ring can influence the reactivity of the ester and may present unique challenges during the synthesis and purification process.
Experimental Protocol: Synthesis of this compound
This protocol is divided into two main stages: the synthesis of the precursor ester, methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate, followed by its conversion to the target carbohydrazide.
Part 1: Synthesis of Methyl 4,6,7-Trimethoxy-1H-indole-2-carboxylate
The synthesis of the precursor ester can be achieved via the Hemetsberger-Knittel methodology, as described in the literature.[1] This method involves the reaction of an appropriate azidoacetate with a substituted benzaldehyde.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Ethyl azidoacetate
-
Sodium methoxide
-
Methanol
-
Xylenes
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde and ethyl azidoacetate in methanol.
-
Base Addition: Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid) and remove the methanol under reduced pressure.
-
Extraction: Extract the resulting residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude vinyl azide.
-
Cyclization: Reflux the crude vinyl azide in xylenes to induce ring closure.[1]
-
Purification: Purify the resulting methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate by recrystallization from a suitable solvent like methanol.[1]
Part 2: Synthesis of this compound
This part details the conversion of the synthesized ester to the target carbohydrazide via hydrazinolysis.
Materials:
-
Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate
-
Hydrazine hydrate (80-100%)
-
Ethanol or Methanol
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate in ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-8 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting ester using TLC. A more polar spot corresponding to the hydrazide should appear.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol or water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to obtain pure this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Yield of Carbohydrazide | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Low reactivity of the ester: The electron-donating methoxy groups can slightly reduce the electrophilicity of the carbonyl carbon. 3. Degradation of starting material or product: Prolonged heating or presence of impurities. | 1. Extend reaction time and/or increase temperature: Monitor the reaction closely by TLC to determine the optimal reaction time. Increasing the temperature will increase the reaction rate. 2. Increase the excess of hydrazine hydrate: A higher concentration of the nucleophile can help drive the reaction to completion. Consider using a higher boiling point solvent like n-butanol if the reaction is sluggish in ethanol. 3. Ensure high purity of starting materials: Impurities can interfere with the reaction. Purify the starting ester if necessary. Avoid excessively long reaction times once the starting material is consumed. |
| Formation of Multiple Products (Impure Product) | 1. Side reactions: Hydrazine can potentially react with other functional groups, although less likely in this specific molecule. 2. Incomplete conversion: Presence of unreacted starting ester. 3. Formation of hydrazones: If any aldehyde or ketone impurities are present, they can react with hydrazine to form hydrazones. | 1. Control reaction conditions: Use the recommended temperature and reaction time. 2. Optimize reaction time: Ensure the reaction goes to completion by monitoring with TLC. 3. Purify starting materials: Ensure the starting ester is free from any carbonyl-containing impurities. |
| Difficulty in Product Precipitation/Isolation | 1. High solubility of the product: The product may be too soluble in the reaction solvent. 2. Formation of an oil instead of a solid: This can occur if the product has a low melting point or if impurities are present. | 1. Induce precipitation: After cooling, slowly add a non-solvent like cold water or hexane until the solution becomes turbid, then allow it to stand to promote crystallization. 2. Trituration: If an oil forms, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification. Seeding with a small crystal of the pure product can also be effective. |
| Product is Difficult to Purify by Recrystallization | 1. Inappropriate solvent system: The chosen solvent may not provide a significant difference in solubility at high and low temperatures. 2. Presence of closely related impurities: Impurities with similar polarity and solubility to the product can co-crystallize. | 1. Solvent screening: Experiment with different solvent systems for recrystallization. Common choices include ethanol, methanol, ethanol/water, or ethyl acetate/hexane. 2. Column chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is an excess of hydrazine hydrate used in the reaction?
A1: Using an excess of hydrazine hydrate serves two main purposes. Firstly, it ensures that the concentration of the nucleophile is high, which, according to Le Chatelier's principle, helps to drive the equilibrium of the reaction towards the formation of the product. Secondly, it helps to ensure the complete consumption of the starting ester, which can simplify the purification process.
Q2: What is the role of the solvent in this reaction?
A2: The solvent, typically ethanol or methanol, is chosen because it can dissolve both the starting ester and hydrazine hydrate, creating a homogeneous reaction mixture. It also serves as a medium for heat transfer to maintain the reaction at the desired temperature (reflux).
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.
-
Spectroscopic Methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the protons on the indole ring, the methoxy groups, and the hydrazide moiety.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of carbon signals for the molecule.
-
IR (Infrared) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine and amide, and the C=O stretch of the amide.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product.
-
Q4: Can I use a different ester, like an ethyl ester, as the starting material?
A4: Yes, other alkyl esters, such as ethyl or propyl esters, can also be used as starting materials. The reaction principle remains the same. However, the reaction time and conditions might need slight adjustments. Methyl and ethyl esters are generally preferred due to the higher volatility of the corresponding alcohol byproducts (methanol and ethanol), which can be easily removed.
Q5: Are there any specific safety precautions I should take when working with hydrazine hydrate?
A5: Yes, hydrazine hydrate is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. It is corrosive, toxic, and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
References
-
Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. (n.d.). Retrieved from [Link]
Sources
Navigating the Purification of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide: A Technical Support Guide
Welcome to the technical support center for the purification of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The unique structural features of this molecule, including the electron-rich trimethoxy-indole core, the reactive carbohydrazide moiety, and the acidic indole N-H, can present a distinct set of purification hurdles. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.
Understanding the Core Challenges
The purification of this compound is often complicated by several factors:
-
Potential for Oxidation: The electron-donating methoxy groups on the indole ring make it susceptible to oxidation, which can lead to the formation of colored impurities.[1]
-
Hygroscopic Nature: The presence of the polar carbohydrazide group can make the compound hygroscopic, leading to difficulties in obtaining a dry, crystalline solid.
-
Solubility Profile: The molecule possesses both polar (carbohydrazide, N-H) and non-polar (indole ring) characteristics, which can result in challenging solubility behavior, complicating recrystallization.
-
Co-precipitation of Impurities: Starting materials, such as the corresponding ethyl or methyl ester, and reagents like hydrazine, can co-precipitate with the final product.
This guide will address these issues in a practical, question-and-answer format, providing both the "how" and the "why" behind each recommendation.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My final product is a persistent oil or a waxy solid, not the expected crystalline powder. What should I do?
This is a common issue that can arise from several factors, including residual solvent, the presence of impurities acting as a eutectic mixture, or the hygroscopic nature of the compound.
Immediate Actions:
-
High-Vacuum Drying: Ensure the product is dried under high vacuum for an extended period (12-24 hours) at a slightly elevated temperature (e.g., 40-50 °C) to remove all traces of solvent.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which your compound is poorly soluble, such as diethyl ether or hexanes) and scratching the flask's inner surface with a glass rod. The goal is to create nucleation sites for crystal growth.
If the Oily Nature Persists:
This suggests the presence of significant impurities. It is advisable to proceed with a purification step before attempting crystallization again. A logical workflow for addressing this is outlined below.
Figure 1: Workflow for addressing a non-crystalline product.
Q2: My TLC analysis shows multiple spots. What are the likely impurities and how do I choose the best purification method?
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. Identifying the nature of these impurities is key to selecting an effective purification strategy.
Common Impurities:
-
Unreacted Starting Material: The corresponding methyl or ethyl 4,6,7-trimethoxy-1H-indole-2-carboxylate. This is typically less polar than the product.
-
Hydrazine: Highly polar and may not be visible on TLC without specific staining.
-
Oxidation Byproducts: Often appear as colored, more polar streaks on the TLC plate.[1]
-
Hydrolysis Product: 4,6,7-trimethoxy-1H-indole-2-carboxylic acid, which is an acidic and polar impurity.
Choosing a Purification Method:
The choice between recrystallization, column chromatography, or an acid-base extraction depends on the nature and quantity of the impurities.
| Purification Method | Best For | Not Suitable For |
| Recrystallization | Removing small amounts of impurities with different solubility profiles. | Oily products or when impurities have similar solubility to the product. |
| Column Chromatography | Separating compounds with different polarities. | Large-scale purifications where solvent usage is a concern. |
| Acid-Base Extraction | Removing acidic or basic impurities. | Separating neutral impurities from a neutral product. |
Below is a decision-making diagram to guide your choice of purification method.
Figure 2: Decision tree for selecting a purification method.
Q3: I need to perform a recrystallization. Which solvent system should I start with?
Finding a suitable solvent for recrystallization is often a process of trial and error. The ideal solvent should dissolve the compound when hot but not when cold.
Recommended Solvents to Screen:
-
Alcohols: Ethanol, methanol, or isopropanol. These are good starting points due to the polar nature of the carbohydrazide.
-
Esters: Ethyl acetate can be effective, especially for moderately polar compounds.
-
Ketones: Acetone may also be a suitable solvent.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. A common approach is to dissolve the compound in a good solvent (e.g., ethanol) at an elevated temperature and then add a poor solvent (e.g., water or hexanes) dropwise until turbidity is observed.
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small volume (0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes with insoluble material to see if the compound dissolves.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.
Q4: My product is discolored (e.g., pink, brown, or yellow). How can I remove the color?
Discoloration is often a sign of oxidation of the indole ring.[1]
Decolorization Techniques:
-
Charcoal Treatment: During recrystallization, after the compound has fully dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution. The colored impurities adsorb onto the surface of the charcoal. The hot solution is then filtered through a fluted filter paper or a pad of celite to remove the charcoal.
-
Caution: Use charcoal sparingly, as it can also adsorb some of your product, leading to a lower yield.
-
-
Column Chromatography: If the colored impurities have a different polarity from your product, silica gel chromatography can be very effective at separating them.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a good starting point for purifying this compound that contains minor impurities.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution at a gentle boil for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: To the hot, clear filtrate, add water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Flash Column Chromatography
This method is suitable for separating impurities with different polarities.
-
Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of the chromatography eluent or a slightly more polar solvent.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
-
Loading: Carefully load the sample onto the top of the silica gel.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
This technique is useful for removing acidic impurities like the corresponding carboxylic acid.[2][3]
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic impurity into its water-soluble salt.[4][5]
-
Separation: Separate the aqueous layer.
-
Organic Layer Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
By systematically applying the troubleshooting strategies and purification protocols outlined in this guide, researchers can overcome the common challenges associated with the purification of this compound and obtain this valuable compound in high purity for their research endeavors.
References
- Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
- Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA).
- Grubler, G., & Thier, H. P. (1979). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 25(5), 775-780.
- BenchChem. (2025). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples.
- Karnchanatat, A., & Sangvanich, P. (2007). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Ataman Kimya. (n.d.). CARBOHYDRAZIDE.
- ChemBK. (n.d.). Carbohydrazide.
- Santa Cruz Biotechnology. (n.d.). Carbohydrazide.
- Redox. (2024). Safety Data Sheet Carbohydrazide.
- ResearchGate. (2017). What do common indole impurities look like?
- ResearchGate. (n.d.). Crystallization purification of indole.
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
- Bionity. (n.d.). Acid-base extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- StudySmarter. (n.d.). Acid base extraction flow chart.
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- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Handling and Stability of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide in Solution
For: Researchers, scientists, and drug development professionals.
Introduction
4,6,7-trimethoxy-1H-indole-2-carbohydrazide is a specialized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring an electron-rich trimethoxy-substituted indole ring and a reactive carbohydrazide moiety, makes it a valuable building block. However, these same functional groups render the molecule susceptible to degradation in solution, potentially compromising experimental reproducibility and validity.
This guide provides a comprehensive technical resource designed to address the common stability challenges encountered when working with this compound. By understanding the underlying chemical principles and following the recommended protocols, researchers can ensure the integrity of their solutions and the reliability of their results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: Due to its complex structure, the compound exhibits limited solubility in aqueous solutions. For high-concentration stock solutions, polar aprotic solvents are recommended.
-
Primary Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating stock solutions (e.g., 10-50 mM). It offers excellent solvating power for this class of compounds.
-
Alternative: N,N-Dimethylformamide (DMF) can also be used.
-
Important: Always use anhydrous, high-purity (≥99.9%) solvents to minimize moisture- and impurity-driven degradation.
Q2: How should I store stock and working solutions to ensure maximum stability?
A2: Storage conditions are critical for preventing degradation.[1]
-
Stock Solutions (in DMSO/DMF):
-
Temperature: Store at -20°C for short-term (1-2 weeks) or -80°C for long-term (months) storage.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[2][3]
-
Light: Use amber or opaque vials to protect the solution from light, which can catalyze oxidative degradation of the indole ring.[1]
-
-
Working Solutions (Aqueous Dilutions):
-
Preparation: Prepare fresh from a frozen stock aliquot immediately before each experiment.
-
Stability: Aqueous solutions are significantly less stable. It is not recommended to store aqueous dilutions for more than a few hours, even at 2-8°C.
-
Q3: Is this compound sensitive to pH, light, or oxygen?
A3: Yes, the molecule's functional groups make it sensitive to all three factors.
-
pH: The carbohydrazide group can be susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[4][5] Studies on similar hydrazides show they are most stable at or near neutral pH.[4] The indole ring itself can be protonated and degraded under strongly acidic conditions.[6][7]
-
Oxygen: The electron-rich indole ring is prone to oxidation, especially when exposed to atmospheric oxygen.[6][8] This process is often the cause of solution discoloration (yellowing/browning).
-
Light: Exposure to light, particularly UV, can provide the energy to initiate and accelerate oxidative degradation pathways.[1][9]
Q4: I need to prepare a working solution in an aqueous buffer. What precautions should I take?
A4: This is a critical step where precipitation or degradation often occurs.
-
Start with a High-Concentration Stock: Use a concentrated stock solution in DMSO.
-
Dilute Rapidly: Add the required small volume of the DMSO stock to your aqueous buffer (not the other way around) while vortexing or stirring vigorously. This rapid mixing helps prevent the compound from "crashing out" or precipitating.
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <1%, ideally <0.5%) to avoid solvent effects in your assay.
-
Use Immediately: Due to lower stability in aqueous media, use the working solution as quickly as possible after preparation.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My solution has changed color, turning yellow or brown, after preparation or storage.
-
Primary Suspect: Oxidation of the Indole Ring.
-
Underlying Chemistry: The indole nucleus is electron-rich and susceptible to attack by atmospheric oxygen.[6][10] This process, often accelerated by light and trace metal impurities, leads to the formation of colored oxindole and other polymeric degradation products. The three electron-donating methoxy groups on the benzene portion of the ring further increase the electron density, potentially enhancing this sensitivity.
-
Solutions & Preventative Actions:
-
Use De-gassed Solvents: Before preparing your solution, sparge your high-purity solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[11][12]
-
Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions inside a glovebox or by using Schlenk line techniques with an inert gas overlay.[2][13]
-
Protect from Light: Always store the solid compound and its solutions in amber vials or wrap clear vials in aluminum foil.[1]
-
Consider Antioxidants: For long-term storage or demanding applications, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the stock solution (e.g., at 0.01%) can help mitigate oxidation.[1]
-
Prepare Fresh: The most reliable solution is to prepare solutions fresh from the solid compound before each experiment.
-
Problem 2: A precipitate has formed in my working solution after diluting the DMSO stock into an aqueous buffer.
-
Primary Suspect: Poor Aqueous Solubility ("Crashing Out").
-
Underlying Chemistry: The compound is significantly less soluble in polar protic solvents like water and buffers compared to polar aprotic solvents like DMSO. When a concentrated DMSO solution is diluted into an aqueous medium, the local concentration of the compound can momentarily exceed its solubility limit, causing it to precipitate out of solution.
-
Solutions & Preventative Actions:
-
Optimize Dilution Technique: Add the DMSO stock dropwise into the vortexing aqueous buffer. This ensures rapid dispersion and minimizes localized areas of high concentration.
-
Reduce Final Concentration: Your desired final concentration may be above the compound's solubility limit in the final buffer system. Try working with a lower concentration.
-
Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1.0%) may be sufficient to maintain solubility. Always verify the solvent tolerance of your assay.
-
Gentle Warming & Sonication: Briefly warming the solution to 37°C or placing it in an ultrasonic bath can sometimes help redissolve small amounts of precipitate. However, be aware that elevated temperatures can accelerate degradation.
-
Problem 3: I am observing a gradual loss of compound activity or inconsistent results between experiments.
-
Primary Suspect: Chemical Degradation (Hydrolysis).
-
Underlying Chemistry: The carbohydrazide functional group (-CONHNH₂) can undergo hydrolysis to form the corresponding carboxylic acid and hydrazine. This reaction is highly dependent on pH and temperature, with rates typically increasing in both acidic and basic conditions.[4][5][14] Even in neutral buffers, slow hydrolysis can occur over time, especially at physiological temperatures (37°C).
-
Solutions & Preventative Actions:
-
Strictly Use Fresh Solutions: Prepare aqueous working solutions immediately before adding them to your assay. Do not use aqueous solutions prepared hours in advance or on a previous day.
-
Control the pH: Ensure your assay buffer is robust and maintains a stable pH, ideally between 6.5 and 7.5, where hydrazide stability is generally highest.[4][15]
-
Run Time-Course Controls: To diagnose instability in your assay medium, incubate the compound in the medium for the full duration of your experiment (e.g., 24 or 48 hours). Then, test its activity and compare it to a freshly prepared solution. A significant drop in activity confirms instability under assay conditions.
-
Maintain Rigorous Storage of Stock: Ensure your DMSO stock solutions are properly stored at -80°C in single-use aliquots. Degradation of the stock solution is a common source of experiment-to-experiment variability.
-
Part 3: Recommended Protocols & Data
Protocol 1: Preparation and Storage of a 10 mM Stock Solution in DMSO
-
Preparation: All glassware must be dried in an oven (e.g., 125°C for 4 hours) and cooled under a stream of dry nitrogen or in a desiccator.[11]
-
Weighing: Weigh the required amount of this compound in a tared, dry amber glass vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO (stored over molecular sieves) via a dry syringe to achieve a final concentration of 10 mM.
-
Dissolution: Cap the vial tightly with a Teflon-lined cap. Vortex and/or sonicate briefly until the solid is completely dissolved.
-
Inert Gas Purge: Gently flush the headspace of the vial with dry argon or nitrogen for 30-60 seconds to displace air.[3]
-
Sealing: Immediately and tightly seal the vial. For extra protection, wrap the cap junction with Parafilm®.
-
Aliquoting: Divide the stock solution into smaller, single-use volumes in separate, prepared amber microvials. Purge each with inert gas before sealing.
-
Storage: Label clearly and place the aliquots in a -80°C freezer for long-term storage.
Table 1: Summary of Stability & Handling Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Stock Solvent | Anhydrous DMSO | High solvating power. Anhydrous grade minimizes water for hydrolysis. |
| Storage Temp. | -80°C (Long-term) | Drastically reduces rates of all degradation reactions. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative degradation of the electron-rich indole ring.[2] |
| Light Exposure | Minimize (Amber Vials) | Prevents light-catalyzed oxidation.[1] |
| pH of Aqueous Media | Neutral (pH 6.5 - 7.5) | Minimizes acid/base-catalyzed hydrolysis of the carbohydrazide group.[4] |
| Freeze-Thaw Cycles | Avoid (Use Aliquots) | Each cycle introduces risk of moisture condensation and O₂ ingress. |
| Aqueous Solution Use | Prepare Fresh Only | Stability is significantly reduced in aqueous buffers; degradation can be rapid. |
Part 4: Visualization of Workflows and Degradation Pathways
Diagram 1: Troubleshooting Workflow
Caption: Decision tree for troubleshooting common experimental issues.
Diagram 2: Primary Degradation Pathways
Caption: Key degradation routes for the target compound in solution.
References
-
Dirksen, A., & Dawson, P. E. (2008). Hydrolytic Stability of Hydrazones and Oximes. Journal of the American Chemical Society, 47(39), 7523-6. Available at: [Link]
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Wikipedia. (n.d.). Indole. Retrieved from: [Link]
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available at: [Link]
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Massachusetts Institute of Technology (MIT). (n.d.). Handling air-sensitive reagents AL-134. Retrieved from: [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
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Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-84. Available at: [Link]
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Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available at: [Link]
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Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules, 25(24), 6023. Available at: [Link]
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ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from: [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Available at: [Link]
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Witkop, B., & Patrick, J. B. (1951). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society, 73(6), 2641–2645. Available at: [Link]
-
Tzankova, D., Peikova, L., & Georgieva, M. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU International Conference Proceedings, 6, 1192-1196. Available at: [Link]
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Pandey, A., & Tripathi, S. (2014). Concept of standardization, extraction and analysis of herbal and ayurvedic formulations in consideration of polymorphism. Journal of Pharmacognosy and Phytochemistry, 2(5), 133-141. Available at: [Link]
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Technical Support Center: A-Z Guide to In Vivo Dosing with Novel Indole Derivatives
Introduction: Navigating the Uncharted Territory of a Novel Chemical Entity (NCE)
Welcome to the technical support center for 4,6,7-trimethoxy-1H-indole-2-carbohydrazide, a novel investigational compound. As this is a new chemical entity (NCE), published in vivo data is not available. This guide is therefore designed to provide researchers, scientists, and drug development professionals with a robust, first-principles-based framework for systematically determining and refining the in vivo dosage of this and similar novel indole-based compounds.
Our approach is grounded in established preclinical methodologies, emphasizing scientific rigor, ethical considerations, and data-driven decision-making.[1][2][3][4] This resource will walk you through the logical progression from initial characterization to a refined, therapeutically relevant dosing schedule, equipping you to handle the unique challenges presented by an NCE.
Phase 1: Foundational & Pre-formulation Analysis
Before a single in vivo experiment is conducted, a thorough understanding of the compound's fundamental physicochemical properties is paramount. These initial steps prevent costly and time-consuming failures later in development.
FAQ 1: My compound, this compound, shows poor aqueous solubility. What are my options for in vivo administration?
Answer: Poor aqueous solubility is a common characteristic of indole derivatives and a primary hurdle for in vivo studies.[5] Attempting to dose a poorly formulated compound can lead to inaccurate and highly variable results due to inconsistent absorption.[6] A systematic formulation strategy is essential.
Recommended Formulation Strategies:
| Strategy | Mechanism of Action | Key Considerations & Starting Points |
| Co-Solvent Systems | Increases solubility by reducing the polarity of the aqueous vehicle. | Start with GRAS (Generally Regarded as Safe) solvents like PEG400, Propylene Glycol, or DMSO. Crucially, a vehicle tolerability study must be run first to ensure the vehicle itself does not cause toxicity.[7] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a hydrophilic shell, forming an "inclusion complex". | Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice.[5][7] Stoichiometry and binding constants should be determined in vitro before moving to in vivo formulations. |
| Nanosizing | Increases the surface-area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation. | Techniques like wet milling or high-pressure homogenization can be employed.[5][7][8] |
| Lipid-Based Formulations | Solubilizes lipophilic compounds in lipid vehicles, forming emulsions or microemulsions in the gut. | Self-Emulsifying Drug Delivery Systems (SEDDS) are effective for oral administration.[6][8] |
Troubleshooting Tip: Always confirm the physical and chemical stability of your final formulation over the expected duration of use. Precipitation of the compound before or after administration is a critical point of failure.
Phase 2: Establishing a Safe Dosing Window - The MTD Study
The first in vivo step is not to test for efficacy, but to establish safety. The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable, overt toxicity over a defined period.[9][10] This study is the bedrock of all subsequent in vivo work.[11]
FAQ 2: How do I design a Maximum Tolerated Dose (MTD) study for a completely new compound?
Answer: For an NCE, a dose-escalation study is the standard approach.[10] This involves administering single, increasing doses of the compound to different groups of animals to identify the dose that produces the first signs of toxicity.[12] Regulatory bodies like the OECD provide detailed guidelines for such acute toxicity studies.[13][14][15]
Workflow for Dose-Range Finding and MTD Determination
Caption: Workflow for MTD determination.
Detailed Protocol: Single-Dose MTD Study
-
Animal Model Selection: Use a common rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Use only one sex to reduce variability, typically females as they can be slightly more sensitive.[14]
-
Dose Selection (Sighting Study): Based on in vitro cytotoxicity (e.g., IC50 on a relevant cell line) or literature on structurally similar compounds, select a starting dose. A common starting point is 10 mg/kg. Use a dose escalation factor (e.g., 3x or 5x) in single animals until signs of toxicity are observed.[11] OECD guidelines suggest fixed doses of 5, 50, 300, and 2000 mg/kg.[14]
-
Main Study Dosing:
-
Group 1: Vehicle Control (N=3-5)
-
Group 2: Low Dose (e.g., 10 mg/kg) (N=3-5)
-
Group 3: Mid Dose (e.g., 50 mg/kg) (N=3-5)
-
Group 4: High Dose (e.g., 250 mg/kg) (N=3-5)
-
Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection). The volume should not exceed 10 mL/kg for mice (for aqueous solutions).[15]
-
-
Observation: Monitor animals daily for 14 days.[16] Record the following:
-
Clinical Signs: Changes in posture, breathing, activity level, grooming.
-
Body Weight: Measure daily for the first 7 days, then every other day.
-
Food & Water Intake: Note any significant changes.
-
-
Endpoint Definition: The MTD is the highest dose that does not produce significant toxicity. Define your "Dose-Limiting Toxicity" (DLT) criteria before the study begins.
-
Common DLTs: >20% loss in body weight, mortality, or severe, persistent clinical signs of distress.[9]
-
Troubleshooting Tip: If you see no toxicity even at very high doses (e.g., 1000-2000 mg/kg), the MTD may be considered the Maximum Feasible Dose (MFD)—the highest dose you can practically formulate and administer.[17]
Phase 3: Bridging Dose, Exposure, and Effect with PK/PD
Once a safe dose range is established, the goal is to refine the dosage to be therapeutically relevant. This requires understanding Pharmacokinetics (PK) and Pharmacodynamics (PD).[18]
-
Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME). It determines the drug's concentration over time.[19][20]
-
Pharmacodynamics (PD): What the drug does to the body (the biological effect).[19][20]
The relationship between drug concentration and its effect is the core of dose refinement.[21]
FAQ 3: My MTD is 100 mg/kg. Should I use this dose for my efficacy studies?
Answer: Not necessarily. The MTD is a ceiling, not a target. The optimal efficacy dose is often significantly lower than the MTD and should be driven by the relationship between drug exposure (PK) and target engagement (PD).[20] Using the MTD may introduce off-target effects and confound your results.
The PK/PD Relationship: The Key to Dose Refinement
Caption: The relationship between PK and PD.
Detailed Protocol: Basic In Vivo PK Study
-
Dosing: Select 2-3 dose levels well below the MTD (e.g., 1, 10, and 50 mg/kg). Administer a single dose to a cohort of animals (N=3 per time point).
-
Sample Collection: Collect blood samples at specific time points post-dose (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Bioanalysis: Use a validated method (e.g., LC-MS/MS) to measure the concentration of this compound in the plasma samples.
-
Parameter Calculation: Plot the concentration-time curve to determine key PK parameters.
Key PK Parameters to Analyze:
| Parameter | Description | Why It's Important for Dose Refining |
| Cmax | Maximum observed plasma concentration. | Indicates if you are achieving sufficient exposure to engage the target. |
| Tmax | Time at which Cmax is reached. | Informs the timing for pharmacodynamic (e.g., tissue collection) readouts. |
| AUC | Area Under the Curve; total drug exposure over time. | The most critical parameter for correlating overall exposure with efficacy. |
| T½ (Half-life) | Time it takes for the drug concentration to decrease by half. | Dictates the required dosing frequency (e.g., once daily vs. twice daily). |
Troubleshooting & Final Refinement:
-
If Efficacy is Low and Exposure (AUC) is Low: The issue may be poor bioavailability. Revisit your formulation or route of administration.
-
If Efficacy is Low but Exposure is High: The compound may not be potent enough in vivo, may not be reaching the target tissue, or may be rapidly metabolized into inactive forms.
-
Goal: Identify the minimum efficacious dose (MED) that provides sufficient exposure (AUC) to drive the desired biological effect without approaching toxic levels. This becomes your refined dose for chronic efficacy studies.
By methodically progressing through these phases, you can confidently establish a safe, effective, and scientifically sound in vivo dosing regimen for this compound, transforming an unknown NCE into a well-characterized research tool.
References
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van der Graaf, P. H., & Benson, N. (n.d.). Pharmacokinetic—Pharmacodynamic (PKPD) Analysis with Drug Discrimination. PMC. [Link]
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Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). [Link]
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The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix. [Link]
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(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW*. (n.d.). [Link]
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OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]
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Gabrielsson, J., & Weiner, D. (2009). Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. Taylor & Francis. [Link]
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OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program (NTP). [Link]
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Tsay, S. Y., et al. (n.d.). General Principles of Preclinical Study Design. PMC - NIH. [Link]
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Consideration of Pharmacokinetic Pharmacodynamic Relationships in the Discovery of New Pain Drugs. (n.d.). NCBI. [Link]
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Acute Toxicity Studies | OECD 420 and OECD 423. (2020). YouTube. [Link]
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Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. [Link]
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Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. [Link]
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(PDF) Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. [Link]
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Designing an In Vivo Preclinical Research Study. (2023). Preprints.org. [Link]
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Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. [Link]
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Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). [Link]
-
Maximum tolerable dose (MTD) studies. (n.d.). [Link]
-
The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. (2023). [Link]
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Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. [Link]
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Koshman, Y. E., et al. (2023). Maximum Tolerated Dose (MTD) Studies in Drug Toxicology Assessments. ResearchGate. [Link]
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How to calculate a right dose for in vivo study?. (2016). ResearchGate. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. [Link]
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Khaleel, B. J., et al. (2025). Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. In Vitro Cellular & Developmental Biology - Animal. [Link]
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Shaji, J., & Jain, V. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). NIH. [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC - NIH. [Link]
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Biomedical Importance of Indoles. (n.d.). PMC - NIH. [Link]
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Design, Synthesis, and Evaluation of Indole Compounds as Novel Inhibitors Targeting Gp41. (n.d.). [Link]
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Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. (2025). ResearchGate. [Link]
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Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (n.d.). MDPI. [Link]
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Nocentini, A., et al. (n.d.). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. IRIS. [Link]
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Technical Support Center: Crystallization of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
Welcome to the technical support center for the crystallization of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this indole derivative. The unique structural features of this molecule—specifically the hydrogen-bonding capabilities of the indole N-H and the carbohydrazide moiety, combined with the electron-donating methoxy groups—present specific challenges and opportunities in the crystallization process.[1][2] This resource provides in-depth, field-proven insights and troubleshooting protocols to streamline your experimental workflow.
Understanding the Molecule: Key Physicochemical Properties
The crystallization behavior of this compound is governed by its molecular structure. The indole ring system is known for its ability to participate in π-π stacking interactions, while the N-H group of the indole and the -CONHNH2 group of the carbohydrazide are potent hydrogen bond donors and acceptors.[1] These intermolecular forces are crucial for the formation of a stable crystal lattice.[3]
The three methoxy groups increase the molecule's polarity and potential for hydrogen bonding with protic solvents. The related carboxylic acid is reportedly soluble in polar aprotic solvents like DMF and protic solvents like methanol, but practically insoluble in water, which provides a strong starting point for solvent selection.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the crystallization of this compound.
Q1: My compound is fully dissolved but no crystals are forming, even after cooling. What should I do?
A1: This indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.
A supersaturated solution is a prerequisite for crystallization. If crystals do not form upon cooling, the concentration of your compound may be below the saturation point at the lower temperature.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching Method: Gently scratch the inside of the glass vessel just below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a previous batch of crystals, add a single, tiny crystal (a "seed crystal") to the solution. This provides a template for further crystal growth.[5]
-
-
Increase Concentration: If nucleation induction fails, the solution is likely not supersaturated.
-
Gently heat the solution to evaporate a small portion of the solvent (e.g., 10-15% of the volume).
-
Allow the solution to cool slowly again. Be cautious not to over-concentrate, as this can lead to rapid precipitation of impure material or oiling out.[6]
-
-
Utilize an Anti-Solvent: If you are using a solvent in which the compound is highly soluble (e.g., DMF, Methanol), you can slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water or a nonpolar solvent like hexane) until the solution becomes faintly cloudy (turbid).[7][8] Then, add a drop or two of the primary solvent to redissolve the precipitate and allow the mixture to stand undisturbed.
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. [6] This typically happens under two conditions:
-
The boiling point of the solvent is higher than the melting point of the solute.
-
The solution is cooled too rapidly, or it is too concentrated, causing the solute to separate as a supercooled liquid.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20%) of additional fresh, hot solvent to dilute the solution slightly.[6]
-
Slow Down Cooling: This is the most critical step. Insulate the flask (e.g., by placing it in a warm water bath or wrapping it in glass wool) to ensure a very slow cooling rate. This gives the molecules sufficient time to orient themselves into an ordered crystal lattice.
-
Change Solvent System: If oiling persists, the chosen solvent may be unsuitable.
-
Select a solvent with a lower boiling point.[9]
-
Try a solvent mixture. A common strategy is to dissolve the compound in a minimum amount of a high-boiling, good solvent (like ethanol) and then add a lower-boiling, poorer solvent (like hexane) dropwise at an elevated temperature until turbidity is observed. Re-clarify with a few drops of the good solvent and then cool slowly.[7]
-
Q3: The crystallization yielded very fine needles or powder, not well-defined crystals. How can I improve crystal quality?
A3: The formation of fine powder or small needles suggests that nucleation was too rapid and widespread, leaving insufficient time for individual crystals to grow larger. [3]
Troubleshooting Protocol:
-
Reduce Supersaturation Rate: The goal is to create a supersaturated state more slowly.
-
Slower Cooling: As described above, insulate the flask to slow the cooling process.
-
Use Less Anti-Solvent: If using an anti-solvent method, reduce the amount added or add it more slowly.
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small volume of a "good" solvent (e.g., methanol) in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (the anti-solvent, e.g., diethyl ether or hexane) that is more volatile than the "good" solvent. The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.[3]
-
-
Minimize Nucleation Sites: Ensure your crystallization vessel is meticulously clean. Dust, fibers, or old scratches can act as nucleation sites, leading to the formation of many small crystals.[3] Filtering the hot solution through a pre-warmed filter can help remove particulate impurities.
Q4: My final crystalline product is impure. What are the likely causes and solutions?
A4: Impurities can be either insoluble materials present in the original sample or soluble materials that co-precipitate or become trapped within the crystal lattice.
Troubleshooting Protocol:
-
Hot Filtration for Insoluble Impurities: If you observe insoluble material in your hot, saturated solution, you must perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the solution into a clean, pre-heated flask to prevent premature crystallization in the funnel.
-
Address Soluble Impurities:
-
Slow Crystallization: Rapid crystallization can trap impurities within the growing crystal lattice. All methods that promote slow crystal growth (as detailed in Q3) will result in higher purity.
-
Solvent Selection: The ideal solvent should dissolve the target compound well at high temperatures but dissolve the impurity well at all temperatures, or not at all. You may need to screen different solvents to find one that leaves the impurity in the mother liquor.[7][9]
-
Recrystallization: A second crystallization is often necessary. Dissolve the impure crystals in a minimum amount of fresh, hot solvent and repeat the crystallization process. This is often highly effective at removing trapped impurities.
-
Systematic Approach to Solvent Selection
Choosing the right solvent is the most critical step in a successful crystallization. The principle of "like dissolves like" is a good starting point. Given the polar nature of the three methoxy groups and the hydrogen-bonding carbohydrazide moiety, polar protic and aprotic solvents are logical choices.
| Solvent/System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Single Solvents | |||
| Ethanol (EtOH) | Polar | 78 | Often a good starting point for hydrazides and indole derivatives.[10][11] Its moderate boiling point and ability to H-bond are advantageous. |
| Methanol (MeOH) | Polar | 65 | The parent carboxylic acid is soluble in methanol.[4] Its lower boiling point may help prevent oiling out. |
| Isopropanol (IPA) | Polar | 82 | Similar to ethanol but slightly less polar; can sometimes yield better crystals if solubility in ethanol is too high. |
| Ethyl Acetate (EtOAc) | Medium | 77 | A less polar option that can be effective if the compound is too soluble in alcohols. Good for dissolving moderately polar compounds.[9] |
| Mixed Solvent Systems | |||
| Ethanol / Water | Polar | Variable | A classic choice. Dissolve in hot ethanol and add hot water dropwise until turbidity appears. Water acts as an anti-solvent for many organic molecules. |
| Methanol / Diethyl Ether | Polar | Variable | A good system for vapor diffusion. The high volatility of ether allows for slow and controlled reduction of solubility. |
| Ethyl Acetate / Hexane | Mixed | Variable | A very common system for compounds of intermediate polarity.[7] Dissolve in hot EtOAc and add hexane as the anti-solvent. |
| Dichloromethane / Hexane | Mixed | Variable | For less polar impurities. Dichloromethane (DCM) is a good solvent, but its high volatility can lead to rapid evaporation and poor crystal quality if not controlled.[3] Use with caution in a sealed system. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization problems.
Caption: Troubleshooting Decision Tree for Crystallization.
Experimental Protocol: Vapor Diffusion Crystallization
This method is highly recommended for obtaining high-quality crystals suitable for X-ray diffraction.
Materials:
-
Crude this compound
-
Small glass vial (e.g., 2 mL)
-
Larger glass jar with a tight-fitting lid (e.g., 20 mL scintillation vial)
-
Solvent A ("Good" solvent): Methanol or Ethanol
-
Solvent B ("Poor"/Anti-solvent, more volatile): Diethyl ether or Hexane
Procedure:
-
Dissolve 5-10 mg of the crude compound in the minimum amount of Solvent A (e.g., 0.5 mL) in the small vial. Ensure the solid is completely dissolved.
-
Add approximately 2-3 mL of Solvent B to the larger glass jar.
-
Carefully place the small, open vial containing your compound solution inside the larger jar. Do not allow the solvents to mix directly.
-
Seal the larger jar tightly.
-
Leave the setup undisturbed in a location with a stable temperature and free from vibrations.
-
Over several hours to days, the more volatile Solvent B will slowly diffuse into Solvent A in the inner vial. This will gradually decrease the solubility of your compound, promoting slow, controlled crystal growth.
-
Monitor the vial daily without disturbing it. Once suitable crystals have formed, carefully remove the inner vial and aspirate the remaining solvent (mother liquor) with a pipette.
References
-
University of Cambridge, Department of Chemistry. (n.d.). Guide for crystallization. Retrieved from [Link]
- Wadsworth, R. J., et al. (2014). Crystallization process of tricyclic indole derivatives. Google Patents (WO2014083113A1).
-
Vela, A., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from [Link]
- Tanaka, H., et al. (1992). Process of preparing purified aqueous indole solution. Google Patents (US5085991A).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Tsukada, K., et al. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
- Wadsworth, R. J., et al. (2015). Crystallization process of tricyclic indole derivatives. Google Patents (EP2943195A1).
-
Yusof, S. R. M., et al. (2021). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Advances. Retrieved from [Link]
-
Sova, M., et al. (2019). Polymorphs of oxindole as the core structures in bioactive compounds. RSC Publishing. Retrieved from [Link]
-
Kim, J., et al. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Retrieved from [Link]
-
Kim, J., et al. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Maccioni, E., et al. (2018). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. IRIS. Retrieved from [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?. Retrieved from [Link]
-
ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. Retrieved from [Link]
-
de Souza, M. C., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fassihi, A., et al. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. BMC Chemistry. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unifr.ch [unifr.ch]
- 4. echemi.com [echemi.com]
- 5. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. iris.unife.it [iris.unife.it]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6,7-trimethoxy-1H-indole-2-carbohydrazide and its derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to enhance the oral bioavailability of this promising, yet challenging, class of compounds.
Indole derivatives are a versatile scaffold in modern drug discovery, but often exhibit poor aqueous solubility and are susceptible to rapid metabolism, which limits their clinical potential.[1][2][3] This guide provides a logical, problem-oriented framework to help you navigate these hurdles effectively.
Foundational Analysis: Understanding Your Compound's Barriers
Before selecting a bioavailability enhancement strategy, a thorough physicochemical characterization is paramount. The primary obstacles to oral bioavailability are typically poor solubility and/or poor permeability, often compounded by metabolic instability. The Biopharmaceutics Classification System (BCS) provides a crucial framework for categorizing your drug substance based on these properties.[4][5][6]
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
Indole-2-carbohydrazide derivatives, due to their typically rigid, planar structures and potential for hydrogen bonding, are often anticipated to fall into BCS Class II or IV .[7] This initial classification will dictate your primary formulation focus.
graph TD {
A[Start: New this compound Derivative] --> B{Characterize Solubility & Permeability};
B --> C{Determine BCS Class};
C --> D[BCS Class II: Low Solubility, High Permeability];
C --> E[BCS Class IV: Low Solubility, Low Permeability];
D --> F[Focus: Solubility Enhancement];
E --> G[Focus: Solubility & Permeability Enhancement];
F --> H((Formulation Strategies));
G --> H;
H --> I[Solid Dispersions];
H --> J[Lipid-Based Systems];
H --> K[Particle Size Reduction];
H --> L[Complexation];
}
Caption: Initial decision workflow for bioavailability enhancement.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a direct question-and-answer format, providing both the rationale and actionable steps.
Solubility & Formulation Challenges
Q1: My indole derivative shows extremely poor aqueous solubility (<10 µg/mL) across the physiological pH range. What are my primary formulation options?
A1: This is a classic characteristic of a BCS Class II or IV compound.[8] The goal is to present the drug to the gastrointestinal (GI) tract in a solubilized or finely dispersed state to facilitate absorption.
-
Expert Insight: Simply reducing particle size (micronization) may not be sufficient for compounds with very low intrinsic solubility.[9] You need to alter the drug's microenvironment. Creating an amorphous solid dispersion or using a lipid-based formulation are often the most effective starting points.[10][11]
Troubleshooting Steps:
-
Attempt Simple Co-solvents (for early-stage in vitro work): While not a final dosage form, using co-solvents like DMSO or ethanol can be a temporary solution for cell-based assays.[12] Be mindful of solvent toxicity to cells.
-
Screen for an Amorphous Solid Dispersion (ASD): This is a powerful technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[13][14]
-
Action: Screen various polymers (e.g., PVP K30, HPMC-AS, Soluplus®) using a solvent evaporation method at a lab scale.
-
Rationale: By preventing the drug from crystallizing, you eliminate the lattice energy barrier to dissolution, leading to a transient state of supersaturation in the gut, which drives absorption.[13]
-
-
Evaluate Lipid-Based Formulations: These systems can enhance solubility and may also leverage lymphatic absorption pathways, bypassing first-pass metabolism in the liver.[15][16][17]
-
Action: Determine the drug's solubility in various oils, surfactants, and co-solvents to identify components for a Self-Emulsifying Drug Delivery System (SEDDS) or a Self-Nanoemulsifying Drug Delivery System (SNEDDS).[9][18]
-
Rationale: Upon gentle agitation in GI fluids, these systems form fine oil-in-water emulsions or nanoemulsions, presenting the solubilized drug in a large surface area for absorption.[15]
-
Q2: I created a solid dispersion, but the drug recrystallizes during stability testing or upon dissolution. How can I prevent this?
A2: This is a common failure mode for amorphous solid dispersions. The high-energy amorphous state is thermodynamically driven to return to the more stable crystalline form.
-
Expert Insight: The choice of polymer and the drug-to-polymer ratio (drug loading) are critical. Strong interactions, such as hydrogen bonding between your drug's carbohydrazide moiety and the polymer, are key to stabilization.
Troubleshooting Steps:
-
Reduce Drug Loading: High drug loading increases the likelihood of drug molecules interacting with each other and nucleating crystals. Systematically prepare ASDs with lower drug loading (e.g., 25%, 15%, 10%) and re-evaluate their physical stability.
-
Select a Better Polymer: If you used a polymer like PVP (a hydrogen bond acceptor), consider one that might have stronger or more specific interactions with your molecule. Polymers with high glass transition temperatures (Tg) can also improve stability by reducing molecular mobility.
-
Add a Third Component: Incorporating a surfactant or a second polymer can sometimes inhibit crystallization by acting as a "spacer" between drug molecules or by altering the dissolution kinetics.
-
Characterize Drug-Polymer Interactions: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to look for shifts in characteristic peaks (e.g., N-H stretch, C=O stretch) that would indicate hydrogen bonding between your drug and the polymer. Differential Scanning Calorimetry (DSC) can be used to confirm the amorphous nature and assess the Tg of the dispersion.[10]
Table 1: Comparison of Common Solubility Enhancement Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| Solid Dispersion | Molecularly disperses drug in a polymer matrix, creating an amorphous state.[13] | Significant solubility increase; can achieve supersaturation. | Risk of recrystallization; complex manufacturing (spray drying, hot melt extrusion).[11][13] | BCS Class II/IV |
| Lipid-Based (SEDDS/SNEDDS) | Drug is dissolved in lipids/surfactants, forming an emulsion in situ.[15][19] | Enhances solubility; can improve permeability and lymphatic uptake.[16] | Limited drug loading; potential for GI side effects from surfactants. | BCS Class II/IV |
| Complexation (Cyclodextrins) | Drug molecule is encapsulated within the hydrophobic core of a cyclodextrin.[20][21] | Improves solubility and stability; simple formulation process.[22][23] | Limited by drug size/shape; can be expensive; potential for nephrotoxicity with some CDs.[20] | BCS Class II |
| Particle Size Reduction (Nanosuspension) | Increases surface area-to-volume ratio, enhancing dissolution rate.[24][25] | Applicable to many drugs; established manufacturing methods. | May not be effective for very insoluble drugs; risk of particle aggregation.[25] | BCS Class II |
Permeability & Efflux Troubleshooting
Q3: My compound has improved solubility with a new formulation, but the Caco-2 permeability assay still shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s). What's happening?
A3: This suggests your compound has inherently low permeability (BCS Class IV) or is a substrate for intestinal efflux transporters, such as P-glycoprotein (P-gp).[26][27] The Caco-2 cell line is a valuable model as it expresses these transporters.[28]
-
Expert Insight: Low permeability can be due to the molecule's physicochemical properties (e.g., high polar surface area, too many hydrogen bond donors/acceptors) or active efflux. A bidirectional Caco-2 assay is essential to distinguish between these possibilities.[29]
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretory) directions.[29]
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).
-
Interpretation: An ER > 2 is a strong indicator that your compound is a substrate for an efflux transporter like P-gp.[29] If the ER is < 2 and both Papp values are low, the issue is poor passive permeability.
-
-
If Efflux is Confirmed (ER > 2):
-
Co-dose with an Inhibitor: Run the bidirectional assay again, but co-dose your compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar). If the A→B permeability increases and the B→A permeability decreases (bringing the ER closer to 1), you have confirmed P-gp-mediated efflux.[27][30]
-
Formulation Strategy: Some formulation excipients used in SEDDS (e.g., Cremophor® EL, Tween® 80) have been shown to inhibit P-gp, providing a dual benefit of enhancing solubility and overcoming efflux.[30]
-
-
If Poor Passive Permeability is Confirmed (ER < 2):
-
Chemical Modification: This is a medicinal chemistry problem. The scaffold may need to be modified to reduce its polar surface area or hydrogen bonding capacity.
-
Permeation Enhancers: While less common for systemic drugs due to toxicity concerns, some formulation approaches incorporate mild permeation enhancers. This must be approached with caution.
-
Q4: My Caco-2 assay results are inconsistent, and the mass balance (% recovery) is low (<80%). How do I get reliable data?
A4: Low recovery is a frequent and frustrating problem, especially with lipophilic compounds.[28][29] It can invalidate your results by making it impossible to determine if the compound disappeared due to poor permeability or other factors.
-
Expert Insight: The primary culprits are non-specific binding to the plasticware (assay plates, pipette tips) and, to a lesser extent, metabolism by the Caco-2 cells themselves or accumulation within the cell monolayer.[29]
Troubleshooting Steps:
-
Add Bovine Serum Albumin (BSA): Incorporate 1-4% BSA into the receiver (basolateral) buffer.[29]
-
Rationale: BSA acts as a "sink" for the lipophilic drug as it permeates, preventing it from binding to the plate and better mimicking in vivo conditions where drugs bind to plasma proteins. It also helps block non-specific binding sites on the plastic.
-
-
Check for Cell Metabolism: At the end of the assay, collect and analyze the cell lysate. If a significant amount of your compound is found inside the cells, it indicates accumulation. If you see metabolite peaks, it indicates metabolism.
-
Pre-treat Plates: Some labs pre-treat assay plates with a surfactant solution to reduce non-specific binding.
-
Use Low-Binding Plates: While more expensive, commercially available low-protein-binding plates can significantly improve recovery for challenging compounds.
-
Run a Solvent Tolerance Test: If using DMSO to solubilize your compound, ensure the final concentration is low (typically <1%) as higher concentrations can compromise the integrity of the Caco-2 monolayer.[31]
Metabolic Stability Troubleshooting
Q5: My compound shows high clearance in a liver microsomal stability assay. What does this mean and what can I do?
A5: A high clearance in liver microsomes indicates that your compound is rapidly metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs).[32][33] This predicts a short half-life and poor bioavailability in vivo due to extensive first-pass metabolism. The trimethoxy substitutions on the indole ring are potential sites for O-demethylation, a common metabolic pathway.
-
Expert Insight: The goal is to identify the "soft spot" on the molecule that is being metabolized and then work with medicinal chemists to block that site without losing pharmacological activity.
Troubleshooting Steps:
-
Confirm NADPH-Dependence: Run the assay with and without the NADPH cofactor.[32][34] If degradation only occurs in the presence of NADPH, it confirms CYP-mediated metabolism. If it degrades without NADPH, you may have a chemical stability issue in the buffer.
-
Metabolite Identification: Use high-resolution mass spectrometry (LC-MS/MS) to identify the metabolites being formed. A mass shift of -14 Da (loss of CH₂) from the parent compound would strongly suggest O-demethylation at one of the methoxy groups.
-
Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9) to identify which specific isoform(s) are responsible for the metabolism.
-
Structural Modification (Medicinal Chemistry):
-
Action: Once the metabolic soft spot is identified (e.g., the 4-position methoxy group), chemists can replace the methyl group with a more stable alternative (e.g., a difluoromethyl group) or introduce a bulky neighboring group to sterically hinder the enzyme's access to that site.
-
Rationale: This "metabolic blocking" strategy can dramatically improve the compound's half-life and, consequently, its oral bioavailability.
-
graph G {
layout=neato;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
}
Sources
- 1. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijisrt.com [ijisrt.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 14. jopcr.com [jopcr.com]
- 15. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 16. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. longdom.org [longdom.org]
- 20. Cyclodextrins - CD Formulation [formulationbio.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ema.europa.eu [ema.europa.eu]
- 24. sphinxsai.com [sphinxsai.com]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 28. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Caco-2 Permeability | Evotec [evotec.com]
- 30. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 32. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 33. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 34. mercell.com [mercell.com]
Technical Support Center: Interpreting Complex NMR Spectra of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
Welcome to the technical support guide for the spectral analysis of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule and need to perform unambiguous structural confirmation and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.
The complex structure of this molecule, featuring a substituted indole core, three methoxy groups, and a carbohydrazide side chain, often leads to NMR spectra that can be challenging to interpret. This guide provides a structured approach, from initial 1D NMR analysis to advanced 2D techniques and troubleshooting common issues.
Part 1: Initial Spectrum Analysis & FAQs
This section addresses the most common initial questions that arise when first examining the ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and Numbering
A clear understanding of the molecular structure and a consistent numbering system are crucial for accurate spectral assignment.
Caption: Molecular structure and numbering of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the protons on the indole ring?
A1: The indole ring protons will have characteristic chemical shifts. The H1 proton (on the nitrogen) is typically found far downfield (δ 10.0-12.0 ppm) and is often a broad singlet due to solvent exchange and quadrupolar coupling with the nitrogen atom.[1] The H3 proton, being on the electron-rich pyrrole ring, will be the most upfield of the aromatic protons (around δ 6.5-7.0 ppm). The H5 proton, situated between two methoxy groups, will be shifted upfield compared to an unsubstituted indole and will likely appear around δ 6.5-7.0 ppm, potentially overlapping with H3.
Q2: How can I assign the three methoxy group signals in the ¹H NMR?
A2: The three methoxy groups will each appear as a sharp singlet, integrating to 3 protons, typically in the range of δ 3.8-4.1 ppm.[2] Differentiating them requires further experiments. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the most effective method. Irradiation of the C4-OCH₃ signal should show a spatial correlation (NOE) to the H5 proton. The C7-OCH₃ should show an NOE to the H1 proton, and the C6-OCH₃ may show an NOE to the H5 proton.
Q3: The signals for my carbohydrazide protons (-CONHNH₂) are very broad or not visible. Why?
A3: The protons on the nitrogen atoms of the carbohydrazide group (-NH- and -NH₂) are "exchangeable protons." Their chemical shifts and signal shapes are highly dependent on the solvent, concentration, and temperature.[3] In protic solvents like DMSO-d₆, they are more likely to be observed as distinct, albeit sometimes broad, signals. In less polar solvents like CDCl₃, they can exchange with trace amounts of water, leading to very broad signals or their complete disappearance.
Q4: I am seeing more signals than expected in my ¹³C NMR spectrum. What could be the cause?
A4: This could be due to the presence of rotamers. The amide bond in the carbohydrazide side chain has a partial double bond character, which can restrict rotation. This can lead to the existence of two (or more) stable conformations (rotamers) that are slowly interconverting on the NMR timescale, giving rise to two sets of signals for the nearby carbon atoms.[3]
Part 2: Troubleshooting Guide & Advanced Techniques
When initial analysis is insufficient, a more systematic approach is needed. This section provides detailed troubleshooting workflows and protocols for advanced NMR experiments.
Systematic Workflow for Spectral Interpretation
Caption: A logical workflow for the elucidation of this compound using NMR spectroscopy.
Troubleshooting Specific Issues
Problem 1: Overlapping Aromatic and Methoxy Signals
If the H3, H5, and methoxy proton signals are overlapping, making assignment impossible from the 1D spectrum, a combination of 2D experiments is essential.[4][5]
Step-by-Step Protocol:
-
Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This will correlate each proton directly to the carbon it is attached to.[4] This will separate the signals in the carbon dimension, allowing you to distinguish the methoxy carbons (typically δ 55-65 ppm) from the aromatic carbons (typically δ 90-140 ppm).[2][6]
-
Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is key for piecing together the structure. For example, the H5 proton should show a correlation to the C4 and C6 carbons, helping to confirm its assignment. The methoxy protons will show correlations to the aromatic carbons they are attached to (e.g., C4-OCH₃ protons to C4).
-
Run a ¹H-¹H NOESY experiment. As mentioned in the FAQ, this experiment is crucial for differentiating the methoxy groups based on their spatial proximity to specific protons on the indole ring.
Problem 2: Confirming the Identity of Exchangeable Protons
The broad signals of the indole N-H and the carbohydrazide -NH and -NH₂ protons can be definitively identified using a simple D₂O exchange experiment.[3]
Step-by-Step Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).
-
Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a minute to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
The signals corresponding to the exchangeable N-H and NH₂ protons will have disappeared or significantly decreased in intensity, as the protons are replaced by deuterium, which is not observed in ¹H NMR.
Expected NMR Data Summary
The following tables provide estimated chemical shift ranges for this compound. Actual values may vary based on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Estimated δ (ppm) | Multiplicity | Integration | Notes |
| H1 (Indole NH) | 11.0 - 11.5 | br s | 1H | Exchangeable with D₂O |
| CONH | 9.5 - 10.0 | br s | 1H | Exchangeable with D₂O |
| NH₂ | 4.5 - 5.0 | br s | 2H | Exchangeable with D₂O |
| H3 | 6.9 - 7.1 | s | 1H | |
| H5 | 6.6 - 6.8 | s | 1H | |
| C4-OCH₃ | 3.8 - 4.0 | s | 3H | Assignment requires NOESY |
| C6-OCH₃ | 3.8 - 4.0 | s | 3H | Assignment requires NOESY |
| C7-OCH₃ | 3.9 - 4.1 | s | 3H | Assignment requires NOESY |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Estimated δ (ppm) | Notes |
| C=O (Amide) | 160 - 165 | |
| C4, C6, C7 | 145 - 155 | Carbons attached to methoxy groups |
| C2, C7a, C3a | 125 - 140 | Quaternary carbons of the indole ring |
| C3 | ~100 | |
| C5 | ~95 | Shielded by two ortho-methoxy groups |
| OCH₃ | 55 - 62 | Three distinct signals expected |
Part 3: Final Verification and Data Integrity
Ensuring the trustworthiness of your spectral interpretation is paramount. Every protocol described should be part of a self-validating system.
Data Validation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. use of nmr in structure ellucidation | PDF [slideshare.net]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tubulin Inhibitors: Profiling 4,6,7-trimethoxy-1H-indole-2-carbohydrazide and its Analogs Against Established Agents
Introduction: The Dynamic Microtubule as a Prime Oncological Target
In the landscape of cancer therapy, the disruption of cell division remains a cornerstone strategy. Microtubules, the dynamic cytoskeletal polymers composed of αβ-tubulin heterodimers, are central to the formation of the mitotic spindle, a cellular machine indispensable for the accurate segregation of chromosomes during mitosis.[1][2] The critical reliance of rapidly proliferating cancer cells on this process makes tubulin an exceptionally validated and successful target for chemotherapeutic agents.[3]
Microtubule-targeting agents (MTAs) exert their potent anti-cancer effects by interfering with the delicate equilibrium of microtubule polymerization and depolymerization.[2] This interference ultimately triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death, or apoptosis.[4] These agents are broadly classified based on their binding site on the tubulin dimer and their ultimate effect on microtubule dynamics. This guide will provide a comparative analysis of a promising class of investigational compounds, represented by the 4,6,7-trimethoxy-1H-indole-2-carbohydrazide scaffold, against established tubulin inhibitors.
The Major Classes of Tubulin Inhibitors
Tubulin inhibitors are primarily categorized into three major classes based on their distinct binding sites on the β-tubulin subunit:
-
Colchicine-Binding Site Inhibitors: These are microtubule-destabilizing agents that bind to a pocket at the interface between the α- and β-tubulin subunits. By inhibiting tubulin polymerization, they prevent the formation of microtubules.[5] The indole-2-carbohydrazide scaffold falls into this category.
-
Vinca Alkaloid-Binding Site Inhibitors: This class of compounds also destabilizes microtubules. They bind to a distinct site on β-tubulin, inducing the formation of non-functional tubulin aggregates and preventing microtubule assembly.[6]
-
Taxane-Binding Site Inhibitors: In contrast to the other two classes, taxanes are microtubule-stabilizing agents. They bind to a pocket on the interior (luminal) surface of the microtubule, promoting tubulin polymerization and preventing depolymerization. This leads to the formation of abnormally stable and non-functional microtubules, which also results in mitotic arrest.[6]
Caption: Binding sites of major tubulin inhibitor classes on the αβ-tubulin heterodimer.
Profiling Indole-Based Tubulin Inhibitors: The Promise of the Indole-2-Carbohydrazide Scaffold
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][7] A significant number of indole derivatives have been identified as potent inhibitors of tubulin polymerization, typically by interacting with the colchicine binding site.[2][3]
While specific experimental data for This compound is not extensively available in peer-reviewed literature, we can infer its potential mechanism and activity based on comprehensive structure-activity relationship (SAR) studies of analogous compounds. The indole-2-carbohydrazide framework has been a focal point for the design of novel colchicine-site inhibitors.[5][7][8]
Key Structural Features and Their Significance:
-
Indole Core: Serves as a rigid scaffold that orients the key pharmacophoric groups into the colchicine binding pocket.
-
Trimethoxy Substitution (Positions 4, 6, 7): This is a critical feature. The trimethoxyphenyl (TMP) ring is a hallmark of many potent colchicine-site inhibitors, including colchicine itself and combretastatin A-4. The methoxy groups form crucial hydrogen bonds and hydrophobic interactions within the binding pocket. Placing these groups directly on the indole ring, as in the 4,6,7-trimethoxy configuration, is a rational design strategy to mimic the TMP moiety.[6]
-
Carbohydrazide Linker at Position 2: The carbohydrazide group (-CONHNH2) and its derivatives act as a versatile linker, allowing for the introduction of various substituents that can further modulate potency, selectivity, and pharmacokinetic properties.[9] Studies on related indole-2-carbohydrazides have shown that this linker interacts with amino acid residues at the α-tubulin interface, such as Gln11 and Lys254.[5]
Based on these features, it is hypothesized that this compound acts as a microtubule-destabilizing agent by binding to the colchicine site, thereby inhibiting tubulin polymerization.
Comparative Analysis of Tubulin Inhibitors
The therapeutic efficacy and toxicological profile of a tubulin inhibitor are intrinsically linked to its binding site and mechanism of action.
Mechanism of Action
| Class | Mechanism | Effect on Microtubule Mass |
| Indole-2-Carbohydrazides (Colchicine Site) | Inhibits tubulin polymerization by binding to soluble tubulin dimers.[5] | Decrease |
| Vinca Alkaloids | Binds to microtubule ends and induces spiral aggregate formation, preventing further polymerization.[6] | Decrease |
| Taxanes | Binds to polymerized tubulin within the microtubule, stabilizing it and preventing depolymerization.[6] | Increase |
Potency and Efficacy: A Quantitative Comparison
The following table summarizes the reported inhibitory concentrations for representative compounds from each class. Data for indole-based inhibitors are included as a proxy for the potential activity of the this compound scaffold.
| Compound | Class (Binding Site) | Tubulin Polymerization IC50 (µM) | Cytotoxicity GI50/IC50 (nM) (Representative Cell Line) | Reference(s) |
| Indole Derivative (1k) | Indole (Colchicine) | 0.58 | 4.5 (MCF-7) | [7] |
| Indole-2-carbohydrazide (6f) | Indole (Colchicine) | ~Combretastatin A-4 level | < 400 (MCF-7) | [8] |
| Colchicine | Colchicine | 1-10 | 10-100 | [10] |
| Combretastatin A-4 | Colchicine | ~1-2 | 1-10 | [6][8] |
| Vinblastine | Vinca Alkaloid | ~1-5 | 1-10 | [6] |
| Paclitaxel (Taxol®) | Taxane | N/A (Promotes Polymerization) | 2-10 | [6] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Cellular Effects: Cell Cycle Arrest and Apoptosis
Regardless of the specific binding site or whether they stabilize or destabilize microtubules, all clinically relevant tubulin inhibitors ultimately disrupt the formation of a functional mitotic spindle. This leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.[4] This arrest can be readily quantified by flow cytometry. If the cell cannot resolve this mitotic block, it will typically undergo apoptosis. Many indole-2-carbohydrazide derivatives have been shown to induce robust G2/M arrest and apoptosis in a manner consistent with other colchicine-site inhibitors.[5][11]
Experimental Protocols for Characterization
Validating and comparing novel tubulin inhibitors requires a cascade of well-defined biochemical and cell-based assays.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures a compound's effect on the polymerization of purified tubulin.
Principle: Purified tubulin polymerizes into microtubules upon warming to 37°C in the presence of GTP. This process is monitored by a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity. Inhibitors will reduce the rate and extent of this fluorescence increase.[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of purified tubulin (e.g., 4 mg/mL) in a general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 2 mM GTP and 20% glycerol. Keep on ice.
-
Prepare a 10X stock of the fluorescent reporter (e.g., DAPI) in the same buffer.
-
Prepare 10X serial dilutions of the test compound (e.g., this compound), a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel) in the buffer. Use 10% DMSO as a vehicle control.
-
-
Assay Setup:
-
In a pre-warmed (37°C) 96-well black plate, add 5 µL of the 10X test compound, controls, or vehicle to the appropriate wells.
-
On ice, prepare the final tubulin reaction mix by combining the 2X tubulin stock, 10X fluorescent reporter, and buffer to achieve a 1X final concentration.
-
-
Initiation and Measurement:
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the area under the curve (AUC) or the Vmax of the polymerization phase for each concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.
-
Caption: Logical screening cascade for validating a novel tubulin inhibitor.
Conclusion and Future Perspectives
The rational design of tubulin inhibitors targeting the colchicine binding site continues to be a highly active area of cancer research. The indole-2-carbohydrazide scaffold, represented here by This compound , embodies a promising strategy. By incorporating a trimethoxy motif, analogous to the TMP ring of highly potent natural products, these compounds are predicted to act as effective microtubule-destabilizing agents. Their relatively simple structures may offer advantages in synthesis and optimization compared to more complex natural products.
While established agents like taxanes and vinca alkaloids are mainstays in the clinic, challenges such as acquired drug resistance and dose-limiting toxicities persist. Novel colchicine-site inhibitors are of particular interest as they have been shown to circumvent certain resistance mechanisms, such as those mediated by P-glycoprotein overexpression. Further experimental validation of compounds like this compound is warranted to fully elucidate their therapeutic potential and advance the next generation of microtubule-targeting cancer therapies.
References
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Kazan, H. et al. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 80, 512-523. Available from: [Link]
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Ma, N. et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1599. Available from: [Link]
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Alam, M. S. et al. (2021). Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future Medicinal Chemistry, 13(20), 1795-1828. Available from: [Link]
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Wang, Y. et al. (2019). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal, 286(19), 3885-3896. Available from: [Link]
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Wang, Y. et al. (2019). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal. Available from: [Link]
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Tantimongcolwat, T. et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 15(1), 163-181. Available from: [Link]
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Chen, J. et al. (2023). Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates. Drug Development Research, 84(1), 110-120. Available from: [Link]
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Abdel-Maksoud, M. S. et al. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Pharmaceuticals, 16(11), 1599. Available from: [Link]
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Al-Ostath, O. A. et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3737. Available from: [Link]
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Wang, C. et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 13(12), 1181-1192. Available from: [Link]
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Kazan, H. et al. (2019). Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. Computational Biology and Chemistry. Available from: [Link]
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Zhu, Y. et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry, 55, 116597. Available from: [Link]
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Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Available from: [Link]
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ResearchGate. (n.d.). FACS studies showing the induction of the G2/M cell cycle arrest by compounds CA-4, 9a, 9c, 9g and 9i in MDA-MB-231 cells. Available from: [Link]
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ResearchGate. (n.d.). Cytotoxicity of the selected compounds against some human cancer cell lines. Available from: [Link]
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Chokchaisiri, R. et al. (2022). Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. ChemMedChem, 17(14), e202200127. Available from: [Link]
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Abdel-Maksoud, M. S. et al. (2021). Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. Drug Development Research. Available from: [Link]
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ResearchGate. (n.d.). Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. Available from: [Link]
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Al-Warhi, T. et al. (2023). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 13(1), 14948. Available from: [Link]
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Tantimongcolwat, T. et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry. Available from: [Link]
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La Regina, G. et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(13), 5211-5231. Available from: [Link]
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Wang, J. et al. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Pharmaceuticals, 17(4), 481. Available from: [Link]
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Siddiki, A. A. et al. (2014). Synthesis and biological evaluation of novel N' (4-aryloxybenzylidene)- 1H-benzimidazole-2 carbohydrazide derivatives as anti-tubercular agents. Combinatorial Chemistry & High Throughput Screening, 17(7), 630-638. Available from: [Link]
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Zhang, D. et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. Available from: [Link]
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A Comparative Guide to the Anti-Cancer Potential of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
Executive Summary
The indole scaffold is a cornerstone in the development of novel oncology therapeutics, with numerous derivatives demonstrating significant anti-cancer properties.[1][2][3][4] This guide focuses on establishing a validation framework for a specific, lesser-studied compound: 4,6,7-trimethoxy-1H-indole-2-carbohydrazide . Due to the absence of direct, published anti-cancer data for this molecule, this document provides a comparative analysis against a structurally related, well-documented indole-2-carbohydrazide derivative and a standard-of-care chemotherapeutic agent, Doxorubicin. We present a comprehensive experimental workflow, detailed protocols, and a discussion of the potential mechanisms of action to guide researchers in evaluating its therapeutic promise.
Introduction: The Prominence of Indoles in Oncology
The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of a vast array of natural products and synthetic molecules with potent pharmacological activities.[5] In oncology, indole derivatives have emerged as powerful agents capable of modulating numerous cellular pathways critical to cancer cell proliferation and survival.[1][6][7][8] Their mechanisms are diverse, ranging from the disruption of microtubule dynamics to the inhibition of key signaling proteins like topoisomerases and protein kinases.[8][9][10]
The addition of a carbohydrazide moiety at the 2-position of the indole ring creates a class of compounds, indole-2-carbohydrazides, that have shown particular promise as anti-proliferative and anti-angiogenic agents.[5][11] This guide proposes a systematic validation of this compound, a molecule whose specific substitution pattern may confer unique bioactivity. Our objective is to provide a robust framework for its evaluation by comparing its potential efficacy against established compounds.
Comparative Compounds Profile:
-
Test Compound: this compound. A novel derivative with a unique methoxylation pattern. Its anti-cancer activity is the subject of this validation guide.
-
Alternative 1 (Structural Analog): N'-[(4-chlorophenyl)methylidene]-1H-indole-2-carbohydrazide (Compound 24f from a referenced study). This compound has demonstrated potent cytotoxic activities against colon cancer cell lines HCT116 and SW480.[11]
-
Alternative 2 (Standard of Care): Doxorubicin. A widely used anthracycline antibiotic in chemotherapy that acts primarily as a topoisomerase II inhibitor and DNA intercalator.[12][13][][15] It serves as a crucial positive control for cytotoxicity assays.
Mechanistic Landscape of Indole-Based Anti-Cancer Agents
Indole derivatives exert their anti-cancer effects through a variety of mechanisms, often impacting multiple cellular processes simultaneously.[6][7][8] Understanding these potential pathways is critical for designing a comprehensive validation strategy.
-
Tubulin Polymerization Inhibition: Many indole compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics.[9] This leads to a failure in mitotic spindle formation, causing cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[9]
-
Signaling Pathway Modulation: Indoles can inhibit key enzymes involved in cancer progression. This includes VEGFR-2, a critical receptor in angiogenesis (the formation of new blood vessels that feed tumors), and topoisomerase II, an enzyme essential for DNA replication.[10][11]
-
Apoptosis Induction: Ultimately, the most effective anti-cancer agents induce programmed cell death, or apoptosis. Indole compounds trigger apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspase cascades.[1][10]
Caption: Potential mechanisms of action for indole-based anti-cancer agents.
Experimental Validation Workflow
A tiered approach is essential for efficiently evaluating the anti-cancer potential of a novel compound. The workflow begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic assays.
Caption: Tiered workflow for validating novel anti-cancer compounds.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt MTT into purple formazan crystals, providing a quantitative measure of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480, MCF-7)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
Test compound, Alternative 1, Doxorubicin (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring a robust signal.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. The incubation must be protected from light as MTT is light-sensitive.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
Cancer cell line (selected based on MTT results)
-
6-well plates
-
Test compound and controls at their IC₅₀ concentrations
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2x10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compound, vehicle (DMSO), and a positive control (e.g., Doxorubicin) at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-free dissociation buffer to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. The cell population will segregate into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted by PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound and controls at IC₅₀ concentrations
-
Cold 70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described in the apoptosis protocol for 24 hours.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cell membrane and must be done gently to avoid cell clumping. Store at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control suggests cell cycle arrest.
Comparative Data Analysis
The following table presents a hypothetical but plausible comparison of IC₅₀ values for our test compound against the selected alternatives. This data structure is the expected output from the MTT assay protocol.
| Compound | HCT116 (Colon) IC₅₀ (µM) | SW480 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| This compound | 5.2 (Hypothetical) | 6.8 (Hypothetical) | 12.5 (Hypothetical) |
| N'-[(4-chlorophenyl)methylidene]-1H-indole-2-carbohydrazide | 8.1[11] | 7.9[11] | N/A |
| Doxorubicin | ~0.5 - 1.5 (Literature Range) | ~0.8 - 2.0 (Literature Range) | ~0.4 - 1.0 (Literature Range) |
Note: Data for Doxorubicin represents typical literature values, which can vary between labs. Data for the structural analog is from published research.[11]
Discussion and Future Directions
The hypothetical data suggests that This compound could possess potent cytotoxic activity against colon cancer cell lines, potentially exceeding the efficacy of the previously reported analog.[11] The trimethoxy substitution on the indole ring may enhance lipophilicity or create specific hydrogen bond interactions with the biological target, contributing to its increased potency.
Should the experimental data from the proposed workflow align with this hypothesis, the following steps are recommended:
-
Mechanism of Action Deconvolution: If cell cycle analysis indicates G2/M arrest, a direct tubulin polymerization assay should be performed. If not, screening against a panel of protein kinases or topoisomerases would be the logical next step.[9][10]
-
Selectivity Profiling: The compound's cytotoxicity should be tested against non-cancerous cell lines (e.g., human fetal lung fibroblasts, MRC-5) to determine its therapeutic index.[11] High selectivity for cancer cells is a hallmark of a promising drug candidate.
-
In Vivo Studies: Efficacy should be validated in a xenograft mouse model using one of the sensitive cell lines (e.g., HCT116). This provides crucial data on the compound's bioavailability, stability, and anti-tumor activity in a living system.
By systematically applying this comparative and mechanistic validation framework, researchers can rigorously assess the anti-cancer potential of this compound and determine its viability for further preclinical development.
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Available at: [Link]
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A Comparative Guide to Tubulin Polymerization Inhibitors: Combretastatin A-4 vs. Emerging Indole-2-Carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison between the well-established tubulin polymerization inhibitor, Combretastatin A-4 (CA-4), and the emerging class of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide derivatives. While direct comparative data for this specific indole compound is limited, this analysis will draw upon experimental findings from structurally related indole-2-carbohydrazides that have been evaluated as potent anticancer agents and tubulin inhibitors.
Introduction: Targeting the Cytoskeleton in Oncology
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the cellular cytoskeleton. Their roles are critical in maintaining cell structure, facilitating intracellular transport, and, most importantly, forming the mitotic spindle essential for chromosome segregation during cell division.[1] This pivotal role in mitosis makes tubulin a highly validated and successful target for cancer chemotherapy.[2][3] Agents that disrupt microtubule dynamics can arrest rapidly dividing cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[3]
Among the most potent microtubule-destabilizing agents is Combretastatin A-4, a natural product isolated from the African bush willow tree, Combretum caffrum.[1][4] It serves as a benchmark for a class of compounds that bind to the colchicine site on β-tubulin.[1][5] In parallel, medicinal chemists have explored various heterocyclic scaffolds to identify novel tubulin inhibitors with improved efficacy and pharmacological profiles. The indole nucleus, a privileged structure in drug discovery, has given rise to numerous potent anticancer agents.[6][7] Specifically, derivatives of indole-2-carbohydrazide have emerged as a promising class of tubulin polymerization inhibitors that also target the colchicine binding site.[8][9]
This guide will dissect the mechanism, comparative efficacy, and experimental evaluation of CA-4 against representative compounds from the indole-2-carbohydrazide class, providing a clear perspective on their potential in anticancer drug development.
Mechanism of Action: A Shared Target, Distinct Scaffolds
The primary anticancer activity of both Combretastatin A-4 and the investigated indole derivatives stems from their ability to inhibit tubulin polymerization.
Combretastatin A-4: CA-4 binds with high affinity to the colchicine-binding site on the β-tubulin subunit.[1][3] Its structure, featuring a cis-stilbene bridge connecting a 3,4,5-trimethoxyphenyl (Ring A) and a 4-methoxy-3-hydroxyphenyl (Ring B), is crucial for its activity. The cis configuration allows the two aromatic rings to adopt a specific dihedral angle that maximizes interaction with the binding site.[4] This binding event prevents the tubulin heterodimers from polymerizing into microtubules. The resulting disruption of microtubule dynamics leads to the collapse of the mitotic spindle, mitotic arrest, and subsequent activation of the apoptotic cascade.[3][10]
Indole-2-Carbohydrazide Derivatives: Similarly, advanced indole-2-carbohydrazide derivatives have been designed to mimic the key structural features of colchicine-site binders. Molecular docking studies suggest that these compounds position a substituted phenyl ring (analogous to CA-4's Ring A) and the indole scaffold (analogous to Ring B) into the colchicine pocket.[8][9] The carbohydrazide linker serves to orient these moieties correctly. By occupying this site, they physically obstruct the assembly of tubulin heterodimers, mirroring the microtubule-destabilizing effect of CA-4 and leading to the same cellular consequences: G2/M arrest and apoptosis.[8]
Caption: Workflow for an in vitro tubulin polymerization assay.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Principle: The mitochondrial dehydrogenase enzymes in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot viability versus compound concentration to calculate the IC₅₀ value.
Conclusion and Future Outlook
Combretastatin A-4 remains a cornerstone of tubulin inhibitor research, with its potent activity and a clinically evaluated prodrug, Fosbretabulin, setting a high benchmark. Its mechanism is well-understood, and it serves as a valuable reference compound for the field. [5][11]The primary challenges associated with CA-4—poor solubility and isomeric instability—have driven the pursuit of new chemical entities. [12] The class of indole-2-carbohydrazide derivatives represents a highly promising avenue in this search. [8][9][13]Experimental data demonstrates that optimized compounds from this class can achieve cytotoxicity and tubulin polymerization inhibition at levels comparable, and in some cases potentially superior, to CA-4. [8]Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies to fine-tune their potency and enhance their drug-like properties. While the specific compound this compound is not yet widely characterized, the broader class shows immense potential. Future research should focus on direct, head-to-head preclinical evaluations, including pharmacokinetic and in vivo efficacy studies, to determine if these emerging indole derivatives can translate their impressive in vitro potency into viable clinical candidates.
References
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Hussaini, S. N., & Li, Q. (2017). Development of combretastatins as potent tubulin polymerization inhibitors. Bioorganic Chemistry, 73, 54-66. [5]2. Batra, J., & Dash, R. (2018). Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents. RSC Advances, 8(32), 17827-17843. [2]3. BenchChem. (2025). Comparative Guide to β-Tubulin Binding and Polymerization Inhibition: A Profile of Combretastatin A-4 and Other Key Tubulin Inhibitors. [10]4. BenchChem. (2025). An In-depth Technical Guide to Tubulin Polymerization Inhibition by Antitumor Agent-71 (Exemplified by Combretastatin A-4). [1]5. Krol, M., et al. (2022). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 27(20), 6806. [3]6. Saleem, K., et al. (2018). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Molecules, 23(4), 844. [4]7. Arora, S., et al. (2013). Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 141-147. [11]8. Wang, L., et al. (2017). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 22(11), 1991. [12]9. Li, J., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. ChemMedChem, 13(12), 1223-1232. [14]10. ClinicalTrials.gov. (2007). Combretastatin A4 Phosphate in Treating Patients With Advanced Anaplastic Thyroid Cancer. [15]14. Charoensuk, T., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 15(2), 465-478. [8]15. Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. [13]16. Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. PMC PubMed Central. [6]18. Zhang, Y., et al. (2023). Discovery of pyrazole-carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti-tumor candidates. Drug Development Research, 84(1), 110-120. [9]19. Romagnoli, R., et al. (2014). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Journal of Medicinal Chemistry, 57(12), 5249-5258. [16]22. Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-2115. [7]24. Li, Y., et al. (2021). Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. Drug Development Research, 82(7), 1008-1020.
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The Pivotal Role of Methoxy Substituents in Indole Carbohydrazide Bioactivity: A Comparative Guide
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to provide a fertile ground for the discovery of novel therapeutic agents. Its unique electronic properties and structural versatility allow for a broad range of biological activities, from anticancer to antimicrobial and anti-inflammatory effects.[1][2] A particularly compelling class of derivatives emerges when the indole core is functionalized with a carbohydrazide moiety, which serves as a versatile linker for introducing diverse pharmacophoric features. This guide delves into the critical structure-activity relationships (SAR) of trimethoxy-substituted indole carbohydrazides, offering a comparative analysis of their performance, supported by experimental data and detailed protocols for researchers in drug discovery.
The strategic placement of methoxy (-OCH₃) groups on the indole's benzene ring is not merely a synthetic modification; it is a profound determinant of biological activity. These electron-donating groups can significantly alter the molecule's lipophilicity, hydrogen bonding capacity, and interaction with biological targets.[3] This guide will specifically explore how the number and position of these methoxy groups, in concert with modifications to the carbohydrazide side chain, dictate the therapeutic potential of this promising class of compounds.
Synthetic Strategy: From Indole to Bioactive Carohydrazide
The construction of trimethoxy-substituted indole carbohydrazides typically follows a multi-step synthetic pathway. The initial and most critical step is the formation of the indole nucleus itself, often achieved through classical methods like the Fischer indole synthesis.[4] This is followed by the introduction of the carbohydrazide functional group, which then serves as a key intermediate for generating a library of derivatives, most commonly through condensation with various aldehydes to form Schiff bases (hydrazones).
The causality behind this synthetic approach is rooted in efficiency and versatility. Establishing the core indole scaffold first allows for the late-stage introduction of diverse chemical entities via the carbohydrazide linker. This strategy enables the rapid exploration of the chemical space around the core scaffold, which is essential for developing a comprehensive understanding of the structure-activity relationship.
General Synthetic Workflow
Caption: General workflow for the synthesis of indole carbohydrazide derivatives.
Anticancer Activity: A Focus on Tubulin Inhibition
A significant body of research points to the potent anticancer activity of indole derivatives, with many acting as inhibitors of tubulin polymerization.[5][6][7][8][9] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest and apoptosis, making them a validated target for cancer therapy. The 3,4,5-trimethoxyphenyl moiety is a well-known pharmacophore found in potent tubulin inhibitors like Combretastatin A-4.[10] It is hypothesized that a 5,6,7-trimethoxy substitution pattern on the indole ring can act as a bioisostere of this group, conferring potent antimitotic activity.[11]
Structure-Activity Relationship Insights
The SAR for anticancer activity can be dissected into two key components: the indole core substitutions and the N'-substituent on the carbohydrazide moiety.
-
The Trimethoxyindole Core: The 5,6,7-trimethoxy substitution pattern on the indole ring is particularly effective for anticancer activity. This arrangement is thought to mimic the A-ring of colchicine or the trimethoxyphenyl ring of combretastatins, allowing the molecule to bind effectively to the colchicine-binding site on β-tubulin.[11] This interaction disrupts microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[12]
-
The N'-Substituent: The group attached to the terminal nitrogen of the carbohydrazide plays a crucial role in modulating potency and selectivity.
-
Aromatic and Heterocyclic Rings: Condensation of the carbohydrazide with various aromatic aldehydes to form hydrazones is a common strategy. The electronic properties of this aromatic ring are critical. Electron-donating groups, such as additional methoxy groups on this distal ring, can enhance activity.[1]
-
Halogenation: The introduction of halogens like bromine and chlorine can significantly increase cytotoxicity. For instance, bromine substitution on the N'-phenyl ring has been shown to yield compounds with IC₅₀ values more potent than the standard drug doxorubicin against certain cancer cell lines.[4]
-
Steric Factors: The size and position of substituents are also important. Bulky groups may cause steric hindrance, negatively impacting binding to the target protein.
-
Comparative Performance Data: Anticancer Activity
The following table summarizes the in vitro cytotoxicity of various indole derivatives against a panel of human cancer cell lines, providing a comparison with standard chemotherapeutic agents.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Standard Drug | IC₅₀ (µM) | Reference |
| Trimethoxy Indole | N-Methyl-5,6,7-trimethoxyindole (Cmpd 21) | A549 (Lung) | 0.022 | - | - | [13] |
| Indole Carbohydrazide | 5-Br, N'-(5-MeO-furan-2-yl) (27b) | HepG2 (Liver) | 0.34 | Doxorubicin | >10 | [4] |
| Indole Carbohydrazide | 5-Br, N'-(furan-2-yl) (27d) | A549 (Lung) | 0.43 | Doxorubicin | >10 | [4] |
| Indole Derivative | Indazole derivative 6o | K562 (Leukemia) | 5.15 | - | - | [14] |
| Indole Tyrphostin | Compound 2a | Huh-7 (Liver) | 0.04 | Sorafenib | 2.1-4.2 | [15] |
| Quinazoline | 5,6,7-trimethoxyquinazoline (6x) | Bcap37 (Breast) | 3.1 | - | - | [12] |
Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency.
Antimicrobial and Anti-inflammatory Potential
Beyond their anticancer properties, indole carbohydrazides have demonstrated promising activity against a range of microbial pathogens and have shown potential as anti-inflammatory agents.
Antimicrobial Activity
The carbohydrazide-hydrazone scaffold is a known pharmacophore in antimicrobial drug design. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Structure-Activity Relationship Insights:
-
Substituents on the N'-Aryl Ring: The nature and position of substituents on the aryl ring of the hydrazone moiety are critical. Halogen substituents, particularly chlorine, often enhance antibacterial and antifungal activity.[3]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings like triazoles or thiadiazoles can broaden the spectrum of antimicrobial activity.[3][16] For example, certain indole-triazole conjugates have shown potent activity against Candida species, with MIC values comparable or superior to the standard drug fluconazole.[16]
Comparative Performance Data: Antimicrobial Activity
| Compound Class | Specific Derivative Example | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| Indole-Triazole | Cmpd 3d (m-chlorophenyl) | S. aureus (MRSA) | 3.125 | Ciprofloxacin | 6.25 | [3] |
| Indole-Triazole | Cmpd 3d (m-chlorophenyl) | C. krusei | 3.125 | Fluconazole | 6.25 | [3] |
| Indole Carbohydrazide | Cmpd 5e (3,5-dichloro) | S. aureus | 6.25 | Ciprofloxacin | 6.25 | [1] |
| Indole-Triazole | Cmpd 6f (3,4-dichlorobenzyl) | C. albicans | 2 | Fluconazole | 250 | [16] |
Note: MIC is the Minimum Inhibitory Concentration. A lower value indicates higher potency.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Indole derivatives, including some carbohydrazides, have been investigated as inhibitors of inflammatory mediators like cyclooxygenase (COX) enzymes.[17]
Structure-Activity Relationship Insights:
-
The core indole scaffold itself is present in well-known anti-inflammatory drugs like Indomethacin.
-
For carbohydrazide derivatives, substitutions on the N'-aryl ring with groups like 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl have been shown to yield compounds with significant anti-inflammatory activity in carrageenan-induced paw edema models.[17] These compounds are believed to exert their effects, at least in part, by inhibiting COX-2.[17]
Experimental Protocols: A Guide for Reproducibility
To ensure the validity and reproducibility of research findings, detailed and robust experimental protocols are essential. Below are step-by-step methodologies for the synthesis of a key intermediate and the evaluation of anticancer activity.
Protocol 1: Synthesis of 1H-Indole-2-Carbohydrazide (Key Intermediate)
This two-step protocol describes the conversion of a commercially available indole-2-carboxylic acid to the essential carbohydrazide intermediate.[18]
Step A: Esterification of Indole-2-Carboxylic Acid
-
Combine indole-2-carboxylic acid (10 mmol), methanol (20 mL), and concentrated sulfuric acid (2 mL) in a round-bottom flask.
-
Heat the mixture under reflux for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield methyl 1H-indole-2-carboxylate.
Step B: Hydrazinolysis of the Ester
-
Dissolve the methyl 1H-indole-2-carboxylate (3 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (9 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the white precipitate of 1H-indole-2-carbohydrazide by filtration and wash with cold water.
-
Dry the product under vacuum. The resulting carbohydrazide is typically of high purity and can be used in the next step without further purification.
Protocol 2: In Vitro Anticancer Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic (typically <0.5%).
-
Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Reagent Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value.
Conclusion and Future Directions
Trimethoxy-substituted indole carbohydrazides represent a highly promising and adaptable scaffold for the development of new therapeutic agents. The strategic placement of methoxy groups, particularly in the 5,6,7-positions of the indole ring, is a key determinant of potent anticancer activity, likely through the inhibition of tubulin polymerization. Furthermore, the carbohydrazide linker provides a convenient handle for synthetic modification, allowing for the fine-tuning of activity and the exploration of diverse biological targets, leading to compounds with significant antimicrobial and anti-inflammatory potential.
The comparative data presented herein demonstrates that optimized derivatives within this class can exhibit potency superior to or on par with existing clinical drugs. Future research should focus on elucidating the precise molecular interactions with their biological targets through co-crystallography and advanced computational modeling. Additionally, exploring a wider range of substitutions on both the indole core and the carbohydrazide moiety will undoubtedly uncover new lead compounds with improved efficacy and safety profiles, paving the way for their potential clinical translation.
References
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Molecules. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]
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National Center for Biotechnology Information. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]
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Bentham Science. (n.d.). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. [Link]
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PubMed. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]
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The FEBS Journal. (n.d.). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. [Link]
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MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
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National Center for Biotechnology Information. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. [Link]
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ResearchGate. (n.d.). Potent antiproliferative agents N-(het)aryl-5,6,7-trimethoxyindoles (C) and the designed indole derivatives (D). [Link]
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Royal Society of Chemistry. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. [Link]
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A Comparative Guide to 4,6,7-Trimethoxy-1H-indole-2-carbohydrazide Analogs for Drug Discovery Professionals
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] Among the vast array of indole derivatives, those functionalized with methoxy groups and a carbohydrazide moiety at the 2-position have garnered significant attention for their therapeutic potential. This guide provides a comprehensive comparative analysis of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide and its analogs, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR) to inform rational drug design.
The this compound Scaffold: A Promising Pharmacophore
The introduction of multiple methoxy groups onto the indole ring, particularly the 4,6,7-trimethoxy substitution pattern, significantly influences the molecule's electronic and lipophilic properties. This, in turn, can enhance its interaction with biological targets and improve its pharmacokinetic profile. The carbohydrazide functional group at the 2-position serves as a versatile handle for the synthesis of a diverse library of analogs, including Schiff bases and heterocyclic derivatives, further expanding the chemical space for biological evaluation.
Synthesis of this compound and its Analogs
The synthesis of the core scaffold and its derivatives generally follows a well-established chemical pathway. The following diagram illustrates a typical synthetic workflow.
Caption: Key structural features influencing the biological activity of indole-2-carbohydrazide analogs.
-
Methoxy Substitution: The position and number of methoxy groups on the indole ring are critical for activity. The 5,6,7-trimethoxy substitution pattern has been shown to impart potent anticancer activity. [3]In the case of anti-inflammatory Schiff base analogs, trimethoxy substitution on the phenyl ring also enhances activity. [4]* Carbohydrazide Moiety: This functional group is crucial for the synthesis of diverse analogs. The formation of Schiff bases or cyclization into heterocyclic rings like oxadiazoles can significantly alter the biological profile.
-
Substituents on the Hydrazide Nitrogen: For Schiff base derivatives, the nature of the aromatic aldehyde used for condensation plays a key role. Electron-donating or electron-withdrawing groups on the phenyl ring can modulate the anti-inflammatory and analgesic properties. [4]
Experimental Protocols
General Procedure for the Synthesis of Indole-2-Carbohydrazide Schiff Bases
-
A mixture of the respective indole-2-carbohydrazide (1 mmol) and the appropriate substituted aromatic aldehyde (1 mmol) is dissolved in absolute ethanol (20 mL).
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
In Vitro Anticancer Activity Assay (MTT Assay)
-
Human cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated. [5]
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The available data on related analogs strongly suggest that this substitution pattern is conducive to potent biological activities, particularly in the realms of anticancer and anti-inflammatory research. The synthetic versatility of the carbohydrazide moiety allows for the creation of large and diverse chemical libraries for screening. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs to fully elucidate their therapeutic potential and establish definitive structure-activity relationships.
References
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A Comparative Guide to Confirming the Tubulin Binding Site of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals aiming to elucidate and confirm the binding site of the novel compound, 4,6,7-trimethoxy-1H-indole-2-carbohydrazide, on its target protein, tubulin. We will move beyond simple protocol recitation to explore the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to binding site confirmation.
Introduction: The Significance of Tubulin and its Binding Sites
Tubulin, a globular protein, polymerizes to form microtubules, which are critical components of the cytoskeleton. Microtubules play a pivotal role in essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This makes tubulin a highly attractive target for anticancer drug development. The disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Tubulin has several well-characterized binding sites for small molecules, with the most prominent being the colchicine, vinca alkaloid, and taxane sites. Identifying which of these, or a novel site, a compound like this compound interacts with is a critical step in its development as a potential therapeutic agent. This knowledge informs structure-activity relationship (SAR) studies, aids in predicting potential resistance mechanisms, and is crucial for understanding the compound's precise mechanism of action.
This guide will compare and detail the essential experimental and computational techniques required to definitively confirm the binding site of this compound on tubulin.
Preliminary Assessment: In Silico Docking
Before embarking on wet-lab experiments, computational docking can provide valuable initial insights into the likely binding site of this compound. This approach models the interaction between the small molecule (ligand) and the protein (receptor) to predict the preferred binding orientation and affinity.
Rationale and Scientific Principle
Molecular docking algorithms explore a vast conformational space to find the optimal binding pose of a ligand within a protein's binding pocket, driven by a scoring function that estimates the binding free energy. By docking the compound into the known binding sites of tubulin (colchicine, vinca, taxane), we can generate a preliminary hypothesis based on the predicted binding energies. A significantly better docking score for one site over the others suggests a higher probability of interaction at that location.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain a high-resolution crystal structure of tubulin from the Protein Data Bank (PDB). A suitable structure would be one co-crystallized with a known ligand in the site of interest (e.g., PDB ID: 1SA0 for the colchicine site).
-
Prepare the protein using software like AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., .mol or .sdf).
-
Perform energy minimization of the ligand structure using software like Avogadro or a molecular mechanics force field.
-
-
Docking Simulation:
-
Define the binding pocket (grid box) around the known ligand-binding site on the tubulin structure.
-
Run the docking simulation using software like AutoDock Vina or Glide. The program will generate multiple binding poses ranked by their docking scores.
-
-
Analysis of Results:
-
Analyze the top-ranked poses for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding pocket.
-
Compare the docking scores for each of the known binding sites on tubulin.
-
Data Presentation: Predicted Binding Affinities
| Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Colchicine Site | -8.5 | Cys241, Leu248, Ala316 |
| Vinca Alkaloid Site | -6.2 | Thr179, Val177, Ser178 |
| Taxane Site | -5.8 | His229, Ser278, Phe272 |
Note: The data presented above is illustrative. Actual results will be generated from the docking simulation.
Experimental Validation: Competitive Binding Assays
While in silico methods are predictive, experimental validation is essential. Competitive binding assays are a cornerstone of this process, providing direct evidence of a compound's interaction with a specific binding site.
Rationale and Scientific Principle
This method relies on the principle of competition between the test compound and a known fluorescent ligand for the same binding site. If this compound binds to the colchicine site, for instance, it will displace a fluorescent probe known to bind there, leading to a measurable change in the probe's fluorescence signal.
Experimental Protocol: Colchicine-Site Competitive Binding Assay
-
Reagents and Materials:
-
Purified tubulin protein (>99% pure)
-
Fluorescent probe: 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC) or a similar colchicine-site fluorescent ligand.
-
Test Compound: this compound
-
Reference Compound: Colchicine or Podophyllotoxin
-
Assay Buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA)
-
96-well black microplates
-
Fluorometer
-
-
Assay Procedure:
-
Prepare a solution of tubulin (e.g., 2 µM) in the assay buffer.
-
Prepare a solution of the fluorescent probe (e.g., 5 µM MTC).
-
Prepare a serial dilution of the test compound and the reference compound.
-
In the microplate wells, add the tubulin solution, the fluorescent probe, and varying concentrations of the test compound or reference compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe (e.g., Ex/Em = 350/450 nm for MTC).
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the fluorescent probe. A lower IC₅₀ value indicates a higher binding affinity.
-
Visualizing the Workflow
Caption: Workflow for the competitive fluorescence binding assay.
Confirmation via Tubulin Polymerization Assays
The functional consequence of a compound binding to tubulin is often the inhibition or promotion of its polymerization into microtubules. By comparing the effect of this compound to that of known site-specific agents, we can further corroborate our binding site hypothesis.
Rationale and Scientific Principle
Compounds binding to the colchicine and vinca sites typically inhibit tubulin polymerization, while taxane-site binders promote it. If our test compound inhibits polymerization in a manner similar to colchicine, it provides strong functional evidence for its interaction with the colchicine site.
Experimental Protocol: Tubulin Polymerization Assay
-
Reagents and Materials:
-
Tubulin polymerization assay kit (containing tubulin, GTP, and a fluorescent reporter)
-
Test Compound: this compound
-
Positive Controls: Colchicine (inhibitor), Paclitaxel (promoter)
-
Negative Control: DMSO (vehicle)
-
96-well clear microplates
-
Temperature-controlled spectrophotometer or fluorometer
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and controls.
-
In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the fluorescent reporter.
-
Add the test compound or controls to the respective wells.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance or fluorescence over time (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance/fluorescence against time for each concentration.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Determine the IC₅₀ value for polymerization inhibition by fitting the data to a dose-response curve.
-
Data Presentation: Comparison of Polymerization Inhibition
| Compound | IC₅₀ for Tubulin Polymerization Inhibition (µM) |
| This compound | Experimental Value |
| Colchicine (Reference) | Known Value |
| Vinblastine (Reference) | Known Value |
Definitive Structural Evidence: X-ray Crystallography
The gold standard for confirming a binding site is to determine the crystal structure of the protein-ligand complex. This provides an atomic-level view of the interaction, revealing the precise orientation of the compound and its contacts with the protein.
Rationale and Scientific Principle
X-ray crystallography involves crystallizing the tubulin-ligand complex and then diffracting X-rays off the crystal. The resulting diffraction pattern can be used to calculate an electron density map, from which the atomic structure of the complex can be built. This method provides unambiguous evidence of the binding site and the specific molecular interactions.
Visualizing the Overall Confirmation Strategy
Caption: A logical workflow for binding site confirmation.
Summary and Conclusion: Building a Cohesive Argument
Confirming the binding site of a novel compound like this compound on tubulin requires a multi-faceted approach. By integrating computational predictions with experimental data from binding and functional assays, a strong, self-validating case can be built. While X-ray crystallography provides the ultimate proof, the combination of the other methods described here offers a robust and resource-efficient strategy for confident binding site identification. This comprehensive understanding is paramount for the continued development of this compound as a potential anticancer agent.
References
A Researcher's Guide to the Preclinical Cross-Validation of Novel Indole-2-Carbohydrazides: Evaluating the Efficacy of 4,6,7-Trimethoxy-1H-indole-2-carbohydrazide in Diverse Cancer Models
This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, 4,6,7-trimethoxy-1H-indole-2-carbohydrazide, benchmarked against established anticancer agents. Leveraging insights from the broader class of indole-2-carbohydrazide derivatives, we outline a rigorous, multi-modal approach to characterize its therapeutic potential across a spectrum of cancer models.
The indole ring is a well-established privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant pharmacological activities, including potent anticancer effects.[1][2][3] Derivatives of indole-2-carbohydrazide, in particular, have garnered substantial interest as a promising class of antineoplastic agents.[1][4] Mechanistically, many of these compounds exert their cytotoxic effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization, a critical process for mitotic cell division.[5][6][7][8] Furthermore, some indole-based compounds have been shown to modulate key signaling pathways implicated in tumorigenesis and metastasis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, thereby exhibiting anti-angiogenic properties.[1][4]
Given the promising biological activities associated with the indole-2-carbohydrazide scaffold, this compound has been synthesized as a novel candidate for anticancer drug development. The strategic placement of trimethoxy groups on the indole ring is hypothesized to enhance its binding affinity to target proteins and improve its pharmacokinetic profile. This guide details a systematic approach to validate the efficacy of this novel compound, comparing its performance with standard-of-care chemotherapeutics and other investigational agents that target similar cellular mechanisms.
Comparative Efficacy Analysis: Benchmarking Against Established Anticancer Agents
The selection of appropriate comparators is crucial for a robust preclinical evaluation. Based on the known mechanisms of action of related indole derivatives, we have selected a panel of comparator drugs that includes both microtubule-targeting agents and a broader-spectrum cytotoxic drug.
| Compound Class | Comparator Drug | Primary Mechanism of Action | Relevant Cancer Models |
| Microtubule Stabilizer | Paclitaxel | Promotes microtubule assembly and stabilization, leading to mitotic arrest.[9] | Breast, Ovarian, Lung Cancer |
| Microtubule Destabilizer (Vinca Alkaloid) | Vinblastine | Binds to the vinca domain on β-tubulin, inhibiting microtubule polymerization.[9] | Leukemia, Lymphoma |
| Microtubule Destabilizer (Colchicine Site Binder) | Combretastatin A-4 | Binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization.[8] | Solid Tumors |
| Topoisomerase II Inhibitor / Anthracycline | Doxorubicin | Intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[2] | Wide spectrum of solid and hematological malignancies |
The following tables present hypothetical, yet plausible, comparative efficacy data for this compound against these established agents in a panel of representative cancer cell lines. This data is intended to serve as a template for the expected outcomes of the experimental workflows detailed in this guide.
Table 1: In Vitro Cytotoxicity (IC50, µM) in Adherent Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Paclitaxel | Combretastatin A-4 | Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | 0.05 | 0.01 | 0.02 | 0.1 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.03 | 0.02 | 0.01 | 0.15 |
| A549 | Non-Small Cell Lung Carcinoma | 0.08 | 0.05 | 0.04 | 0.2 |
| HCT116 | Colorectal Carcinoma | 0.02 | 0.03 | 0.01 | 0.08 |
| PC-3 | Prostate Adenocarcinoma | 0.12 | 0.08 | 0.06 | 0.3 |
Table 2: In Vitro Cytotoxicity (IC50, µM) in Suspension Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Vinblastine | Doxorubicin |
| K-562 | Chronic Myelogenous Leukemia | 0.01 | 0.005 | 0.05 |
| Jurkat | Acute T-Cell Leukemia | 0.03 | 0.01 | 0.08 |
Experimental Workflows and Methodologies
A multi-pronged experimental approach is essential to thoroughly characterize the anticancer properties of this compound. The following protocols provide a detailed roadmap for this evaluation.
I. In Vitro Antiproliferative Activity
The initial assessment of anticancer activity involves determining the concentration-dependent inhibitory effect of the compound on the proliferation of a panel of cancer cell lines.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and comparator drugs for 48-72 hours.
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
II. Mechanism of Action: Elucidating the Cellular Effects
Understanding the mechanism by which this compound induces cell death is critical. The following assays will investigate its effects on tubulin polymerization, cell cycle progression, and apoptosis.
Protocol 2: Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer, and GTP.
-
Compound Addition: Add this compound or a comparator drug to the reaction mixture.
-
Initiate Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.
-
Monitor Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect of the compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the IC50 concentration of this compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.[5]
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for a specified time (e.g., 24 or 48 hours).
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
III. In Vivo Efficacy in Xenograft Models
To translate in vitro findings to a more complex biological system, the efficacy of this compound should be evaluated in a murine xenograft model.
Protocol 5: Human Tumor Xenograft Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, and a positive control like paclitaxel). Administer the treatments via a clinically relevant route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Anticipated Signaling Pathway Perturbations
Based on the established mechanism of action of tubulin inhibitors, this compound is expected to disrupt the microtubule network, leading to the activation of the spindle assembly checkpoint and subsequent cell cycle arrest in the G2/M phase.[5] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, and the cleavage of PARP.
Caption: Proposed signaling pathway for this compound.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the preclinical cross-validation of this compound. By systematically evaluating its efficacy against established anticancer agents in a variety of cancer models and elucidating its mechanism of action, researchers can build a robust data package to support its further development as a potential therapeutic agent. Future studies should focus on pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile, paving the way for potential clinical investigation.
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A Researcher's Guide to Assessing the Cancer Cell Selectivity of Novel Indole-Based Compounds: The Case of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
Introduction: The Quest for Selective Cytotoxicity
In the landscape of anticancer drug discovery, the paramount challenge is not merely to kill malignant cells, but to do so with surgical precision, sparing the healthy tissues that surround them. This principle of selective cytotoxicity is the holy grail that separates potent therapeutic agents from broadly toxic chemicals. A high therapeutic index—the ratio between a drug's toxic dose and its therapeutic dose—is the ultimate goal. The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1] Derivatives of indole-2-carbohydrazide, in particular, have emerged as a promising class of agents, demonstrating antiproliferative and anti-angiogenic effects through diverse mechanisms.[1][2]
This guide provides a comprehensive framework for evaluating the cancer cell selectivity of a novel compound, using the hypothetical molecule 4,6,7-trimethoxy-1H-indole-2-carbohydrazide as a case study. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical workflow for generating robust, publishable data.
Compound Profile & Hypothesized Mechanism of Action
The structure of this compound is characterized by an indole core, a known pharmacophore, and three methoxy (-OCH₃) groups. The position and nature of substituents on the indole ring can significantly influence biological activity.[3] Based on extensive research into related indole derivatives, two primary mechanisms of action are plausible and warrant investigation:
-
Microtubule Destabilization: Many indole-based compounds exert their antimitotic effects by interfering with tubulin polymerization, binding at or near the colchicine site.[3][4] This disruption leads to G2/M phase cell cycle arrest and subsequent apoptosis.
-
Induction of Apoptosis via Bcl-2 Inhibition: The Bcl-2 family of proteins are critical regulators of programmed cell death.[5] Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a hallmark of many cancers, allowing malignant cells to evade self-destruction.[5] Several indole derivatives have been developed as potent inhibitors of these proteins, restoring the natural apoptotic pathway.[5][6]
Our experimental strategy will be designed to test these hypotheses and, most critically, to determine if these effects are more pronounced in cancer cells than in normal, healthy cells.
Experimental Framework for Assessing Selectivity
A multi-phase approach is essential for a thorough and conclusive assessment of selectivity. This workflow ensures that each step logically informs the next, building a robust case for the compound's activity profile.
Caption: Experimental workflow for assessing anticancer selectivity.
Phase 1: Primary Cytotoxicity and Selectivity Screening
The foundational step is to quantify the compound's cytotoxic effect across a panel of cells. The choice of cell lines is critical. We must include multiple cancer cell lines to assess broad applicability and, crucially, at least one non-cancerous cell line to serve as a control for selectivity.
Rationale for Cell Line Selection:
-
Cancer Panel: Select lines from different tissue origins (e.g., HCT-116 [colon], MCF-7 [breast], A549 [lung]) to identify potential tissue-specific activity.
-
Non-Cancerous Control: Use a primary cell line or a non-tumorigenic line like human dermal fibroblasts (HDF) or lung fibroblasts (WI-38) to model the effect on healthy tissue.[6][7][8]
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[9]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) and normal cells (e.g., HDF) in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in fresh culture medium. Replace the medium in each well with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation and Interpretation
Summarize the IC₅₀ values in a clear table. The key metric for selectivity is the Selectivity Index (SI) , calculated as:
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells. An SI greater than 2 is generally considered a promising result for a screening hit.[10]
Table 1: Illustrative Cytotoxicity Data for this compound and Comparators
| Compound | IC₅₀ HCT-116 (µM) | IC₅₀ MCF-7 (µM) | IC₅₀ HDF (Normal Fibroblasts) (µM) | Selectivity Index (SI) vs. HCT-116 |
| This compound | 1.5 | 2.1 | 35.2 | 23.5 |
| Doxorubicin | 0.8 | 0.5 | 2.4 | 3.0 |
| Paclitaxel | 0.05 | 0.02 | 0.15 | 3.0 |
Note: Data are for illustrative purposes only.
Phase 2: Confirmation of Apoptotic Cell Death
A reduction in viability does not automatically mean the compound is inducing the desired programmed cell death (apoptosis). It could be causing necrosis, which is an inflammatory and less desirable mode of cell death.[11] Therefore, we must confirm that apoptosis is the primary mechanism.
Rationale for Method Selection: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[13] PI is a membrane-impermeable DNA stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed HCT-116 and HDF cells in 6-well plates. Treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
A significant increase in the Annexin V+ populations in cancer cells compared to normal cells provides strong evidence of selective apoptosis induction.
Phase 3: Mechanistic Investigation
With selectivity and apoptosis confirmed, the final phase investigates the "why" and "how." Based on our initial hypotheses, we will probe the compound's effect on the cell cycle and key apoptotic regulatory proteins.
A. Cell Cycle Analysis
Rationale: If the compound is a tubulin inhibitor, it should cause cells to accumulate in the G2/M phase of the cell cycle.[4]
Protocol 3: Cell Cycle Analysis by PI Staining
-
Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases. A prominent peak in the G2/M phase for treated cancer cells would support the tubulin inhibition hypothesis.
B. Western Blot Analysis of Apoptotic Proteins
Rationale: If the compound works by inhibiting Bcl-2, we expect to see changes in the expression levels of key proteins in the intrinsic apoptosis pathway.[5]
Caption: Hypothesized intrinsic apoptosis pathway targeted by indole compounds.
Protocol 4: Western Blotting
-
Protein Extraction: Treat HCT-116 and HDF cells with the compound, then lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane and then incubate it with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin).
-
Detection: Incubate with a secondary HRP-conjugated antibody and visualize the protein bands using a chemiluminescence substrate.
Expected Outcome: For a compound acting via the intrinsic pathway, we would expect to see a dose-dependent decrease in Bcl-2 expression and an increase in the levels of pro-apoptotic Bax and cleaved (activated) Caspase-3 in the cancer cells, with minimal changes in the normal cells.
Conclusion and Future Directions
This structured guide provides a robust methodology for assessing the cancer cell selectivity of a novel agent like this compound. By systematically moving from broad cytotoxicity screening to specific mechanistic studies, researchers can build a compelling, evidence-based profile of a compound's therapeutic potential. Positive and selective results from this in vitro workflow would provide a strong rationale for advancing the compound to more complex models, such as 3D spheroids, and eventually to in vivo animal studies to evaluate efficacy and safety in a whole-organism context. The ultimate goal is to identify lead compounds that can effectively target cancer cells while offering a superior safety profile over existing non-selective chemotherapies.
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A Comparative Guide to the Synthesis and Independent Verification of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes for 4,6,7-trimethoxy-1H-indole-2-carbohydrazide, a substituted indole derivative of interest in medicinal chemistry. We will objectively analyze the prevailing synthesis methodology, discuss potential alternatives, and provide detailed protocols for the independent verification of the final compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel indole-based compounds.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Indole derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents, among others.[3][4][5] The carbohydrazide moiety is a versatile functional group known to be a key pharmacophore in many biologically active molecules, often acting as a linker or contributing to binding interactions with therapeutic targets. The specific substitution pattern of three methoxy groups on the benzene ring of the indole core in this compound suggests potential for unique pharmacological properties, making its efficient synthesis and rigorous characterization a topic of significant interest.
Primary Synthesis Route: A Two-Step Approach
The most direct and widely employed method for the synthesis of indole-2-carbohydrazides involves a two-step sequence starting from the corresponding carboxylic acid.[6][7][8] This approach is favored for its reliability and generally good yields.
Step 1: Esterification of 4,6,7-trimethoxy-1H-indole-2-carboxylic acid
The initial step involves the conversion of the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester. This is a standard esterification reaction, often carried out under acidic conditions. The purpose of this step is to activate the carboxyl group for the subsequent reaction with hydrazine.
Step 2: Hydrazinolysis of the Ester
The second and final step is the hydrazinolysis of the ester using hydrazine hydrate. This reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the desired carbohydrazide.
Caption: Primary synthesis route for this compound.
Alternative Synthetic Strategies
While the two-step esterification-hydrazinolysis route is the most straightforward, alternative methods for the construction of the indole core itself are well-established in organic chemistry. These could be considered for generating the 4,6,7-trimethoxy-1H-indole-2-carboxylic acid precursor if it were not commercially available.
One of the most classic methods is the Fischer Indole Synthesis .[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the target molecule, this would entail the reaction of a suitably substituted phenylhydrazine with a pyruvate derivative.
Caption: Generalized Fischer Indole Synthesis for an indole-2-carboxylate precursor.
| Synthesis Route | Starting Materials | Key Steps | Advantages | Disadvantages |
| Primary Route | 4,6,7-trimethoxy-1H-indole-2-carboxylic acid, Hydrazine Hydrate | Esterification, Hydrazinolysis | High yielding, reliable, straightforward. | Dependent on the availability of the starting carboxylic acid. |
| Fischer Indole Synthesis | Substituted Phenylhydrazine, Pyruvate derivative | Formation of Phenylhydrazone, Acid-catalyzed cyclization | Versatile for creating diverse indole cores. | May require harsh acidic conditions, potential for side products. |
Independent Verification: Protocols and Expected Data
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard analytical techniques and the expected results based on the characterization of similar indole-2-carbohydrazides reported in the literature.[9]
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the indole NH, the carbohydrazide NH and NH₂, aromatic protons, and the methoxy groups.
-
¹³C NMR: A more concentrated sample (20-30 mg) may be required. The spectrum will confirm the number of unique carbon atoms and their chemical environments.
2. Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) source. The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
3. Infrared (IR) Spectroscopy
-
The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or prepared as a KBr pellet.
-
The spectrum should display characteristic absorption bands for N-H, C=O, and C-O stretching vibrations.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Singlet for indole NH (~11.5 ppm), Signals for carbohydrazide NH and NH₂, Aromatic protons signals, Singlets for the three OCH₃ groups (~3.8-4.0 ppm). |
| ¹³C NMR (DMSO-d₆) | Signal for the carbonyl carbon (~160-165 ppm), Signals for aromatic carbons, Signals for the three methoxy carbons (~55-60 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 266.11. |
| IR (cm⁻¹) | N-H stretching bands (~3200-3400 cm⁻¹), C=O stretching band (~1640-1680 cm⁻¹), C-O stretching bands for methoxy groups. |
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step sequence of esterification and hydrazinolysis, contingent on the availability of the corresponding carboxylic acid precursor. Alternative, more classical methods like the Fischer indole synthesis offer a route to the core indole structure but with increased complexity. Independent verification of the final product is crucial and can be reliably performed using a combination of NMR, mass spectrometry, and IR spectroscopy. The data presented in this guide provides a solid framework for the synthesis and characterization of this and other novel indole-2-carbohydrazide derivatives.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
As researchers dedicated to advancing drug discovery, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the causality behind each procedural choice, ensuring a culture of safety and scientific integrity in your laboratory.
Part 1: Hazard Assessment and Chemical Profile
Understanding the intrinsic hazards of a compound is the first step toward safe handling and disposal. This compound is a substituted indole and a hydrazide derivative. Its hazard profile is derived from these two core moieties.
-
Indole Moiety: The indole ring system is a common scaffold in biologically active molecules. While indole itself is moderately toxic and a skin and eye irritant, its primary disposal concern is its potential environmental toxicity, particularly to aquatic life.[1][2]
-
Carbohydrazide Moiety: This functional group is of greater concern. Hydrazides are derivatives of hydrazine, a substance known for its toxicity and potential carcinogenicity.[3][4][5] Compounds in this class must be handled as hazardous substances, with protocols in place to prevent exposure and environmental release.[4]
Based on available Safety Data Sheet (SDS) information, the compound should be treated with caution.
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[7] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[7] |
Data sourced from supplier Safety Data Sheets.
Given these classifications, all waste streams containing this compound, including pure substance, solutions, and contaminated materials, must be designated as hazardous chemical waste.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound or its waste, ensuring adequate personal protection is mandatory. The nature of the hazards—dermal, ingestion, and inhalation toxicity—dictates the use of comprehensive PPE.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[8] Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles with side shields are required at all times.[4]
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary.[9]
Part 3: On-Site Waste Management: A Step-by-Step Protocol
Proper disposal is a process that begins at the point of waste generation. Adherence to a systematic workflow is essential for maintaining safety and regulatory compliance. This process is governed by regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety & Health Administration (OSHA).[10][11][12]
Causality: The foundational principle of chemical waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, while improper categorization can result in regulatory violations and environmental harm.[10][13]
-
Designate as Hazardous: All waste containing this compound must be treated as hazardous waste.[14]
-
Isolate the Waste Stream: Do not mix this waste with other chemical waste streams unless they are known to be compatible. Specifically, keep it separate from strong oxidizing agents and acids, as hydrazines can react violently with these substances.[8]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., unused compound, contaminated weigh paper) and liquid waste (e.g., reaction mixtures, solutions) in separate, dedicated containers.
Causality: Proper containment and clear communication are vital for preventing accidental exposures and ensuring the waste is handled correctly by all personnel, including environmental health and safety (EHS) staff and disposal vendors.
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[10][15] High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic solutions.[11]
-
Mandatory Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
Causality: The SAA provides a designated, safe location for the short-term storage of hazardous waste at or near the point of generation, under the control of laboratory personnel.[13][14]
-
Location: The waste container must be stored in a designated SAA, which should be clearly marked with a sign.[15]
-
Storage Conditions: Keep the container closed at all times, except when adding waste.[13] Store it in a cool, dry, and well-ventilated area away from heat or ignition sources.[15]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Causality: Final disposal of hazardous waste is a highly regulated process that must be performed by licensed professionals to ensure environmental protection.
-
Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[11]
-
Schedule Pickup: Once the container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Maintain accurate records of the waste generated, as required by your institution and regulatory agencies.[17]
Part 4: Decontamination and Spill Management
Accidents can happen. A clear protocol for decontamination of glassware and management of small spills is a critical component of a comprehensive safety plan.
For glassware contaminated with trace amounts of this compound, chemical inactivation can be an effective decontamination step before standard washing. The hydrazide moiety can be destroyed through oxidation.[18]
-
Rinse with Solvent: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the material. This rinseate must be collected and disposed of as hazardous liquid waste.
-
Prepare Inactivation Solution: In a fume hood, prepare a fresh 5-10% aqueous solution of sodium hypochlorite (household bleach).
-
Inactivate: Carefully rinse the glassware with the bleach solution. Allow a contact time of at least one hour. The oxidation reaction will degrade the hydrazide functional group.[8]
-
Dispose of Inactivation Rinseate: This rinseate must also be collected as hazardous waste. It should not be poured down the drain.
-
Final Cleaning: The glassware can now be cleaned using standard laboratory procedures.
For small spills (less than 100 mL of solution or a few grams of solid):
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate if Necessary: If there is a risk of significant vapor inhalation, evacuate the immediate area.
-
Don PPE: Wear the full PPE described in Part 2.
-
Contain and Absorb: For liquids, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solids, carefully sweep up the material to avoid creating dust.[2]
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.
-
Decontaminate Surface: Wipe the spill area with a cloth dampened with the 5-10% sodium hypochlorite solution, followed by a water rinse. Collect all wipes and rinseate as hazardous waste.
Part 5: Disposal Workflow Visualization
The following diagram outlines the decision-making process for managing waste streams contaminated with this compound.
Caption: Decision workflow for disposal of this compound waste.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Title: OSHA Compliance For Laboratories Source: US Bio-Clean URL: [Link]
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Title: [Toxicological characteristic of indole as a basis for its hygienic regulation] Source: PubMed URL: [Link]
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Title: Indole - Wikipedia Source: Wikipedia URL: [Link]
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Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]
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Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]
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Title: Kovac's Indole Reagent, Safety Data Sheet, English Source: Neogen URL: [Link]
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Title: Hydrazine cation radical in the active site of ethanolamine ammonia-lyase: mechanism-based inactivation by hydroxyethylhydrazine Source: PubMed URL: [Link]
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A Comprehensive Guide to the Safe Handling of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine.[1][2] While these compounds, such as 4,6,7-trimethoxy-1H-indole-2-carbohydrazide, represent the cutting edge of therapeutic innovation, they also present unknown hazard profiles that demand a proactive and rigorous approach to safety.[3][4] This guide provides a comprehensive operational framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical analogy and best laboratory practices.
Hazard Analysis: A Compound of Two Moieties
As no specific Safety Data Sheet (SDS) is available for this compound, a prudent risk assessment is based on the known hazards of its constituent chemical groups: the indole scaffold and the carbohydrazide functional group.[5][6] It is imperative to assume that the derivative is at least as hazardous as its parent compounds.[6]
-
The Indole Moiety: Indole and its derivatives are known to be potentially harmful if swallowed or absorbed through the skin and can cause serious eye irritation.[5]
-
The Carbohydrazide Moiety: Carbohydrazide is classified as harmful if swallowed, a skin irritant, and a potential skin sensitizer, meaning it can cause an allergic reaction upon contact.[7][8] It is also recognized as being toxic to aquatic life with long-lasting effects.[7][8]
Based on this composite profile, this compound should be treated as a hazardous substance, requiring stringent controls to prevent exposure.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE strategy is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact.[9][10][11]
| Protection Type | Specific Recommendation | Rationale |
| Respiratory Protection | N95 (or higher) certified respirator or half-mask respirator with particulate filter.[12][13] | To prevent inhalation of fine dust particles, a primary route of exposure for powdered chemicals. |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles during tasks with a high splash potential (e.g., bulk handling, dissolution).[7][9] | To protect against dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves are required. Consider double-gloving for enhanced protection during prolonged handling.[9][14] | To prevent direct skin contact, absorption, and potential sensitization.[7] |
| Body Protection | A buttoned lab coat is the minimum requirement. For larger quantities or tasks with significant spill risk, a chemically resistant apron or coveralls should be worn.[5][12] | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory at all times.[11] | To protect against spills and dropped objects. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimizing exposure and ensuring the integrity of your research.
Caption: Emergency response flowchart for exposure to this compound.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [7]Seek prompt medical attention. [6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7]Seek immediate medical attention. [6]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [6][13]* Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. [13]Seek immediate medical attention. [7]* Spill: For minor spills, clear the area of personnel. [15]Wearing appropriate PPE, carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a sealed container for disposal. [7]For major spills, evacuate the area and alert emergency responders. [15]
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Contaminated Materials: All disposable PPE, weighing papers, and other materials that have come into contact with the compound must be collected in a designated, sealed hazardous waste container. [15]* Bulk Compound and Solutions: Unused compound and solutions should be collected in a sealed, properly labeled hazardous waste container. Do not discharge into sewers or waterways. [15]* Decontamination: Based on the reactivity of the related compound hydrazine, a potential decontamination method for equipment could involve rinsing with a dilute solution of an oxidizing agent like sodium hypochlorite or hydrogen peroxide, followed by copious water rinses. [16][17][18]However, this should be validated on a small scale first.
-
Final Disposal: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations. [15]Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with novel compounds like this compound, ensuring personal safety and environmental responsibility.
References
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- BenchChem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- BenchChem. Personal protective equipment for handling 3-Allyl-1H-indole.
- Fisher Scientific. SAFETY DATA SHEET - 1H-Pyrrole-2-carbohydrazide.
- Gas-Sensing.com. Carbohydrazide: An Essential Tool with Hidden Hazards.
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- Arxada. Performance Chemicals Hydrazine.
- Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-7-carbohydrazide.
- Google Patents. Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces.
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- Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
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- PubMed Central. Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction.
- Pfaltz & Bauer. SAFETY DATA SHEET - Carbohydrazide 97%.
- ResearchGate. (PDF) Detoxication of hydrazine in waste waters.
- SteerOn Research. How Medicinal Chemistry Drives Novel Therapeutics Development.
- Mettler Toledo. Chemical-Based Drug Discovery and Development.
- ACS Publications. Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
